molecular formula V B1202034 Vanadium CAS No. 7440-62-2

Vanadium

Numéro de catalogue: B1202034
Numéro CAS: 7440-62-2
Poids moléculaire: 50.9415 g/mol
Clé InChI: LEONUFNNVUYDNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Vanadium is a transition metal of significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. In biological systems, this compound compounds are noted for their insulin-mimetic properties, demonstrating an ability to lower blood glucose levels and improve insulin sensitivity, making them valuable probes for studying diabetes mellitus and metabolic pathways . The primary mechanism of action is often attributed to the inhibition of protein tyrosine phosphatases (PTPases), due to the structural similarity of vanadate to phosphate, which leads to altered cellular signaling pathways . Beyond metabolic research, this compound compounds are investigated for their potential antitumor and anti-parasitic activities. These effects are linked to the ability of this compound to generate reactive oxygen species (ROS), interact with DNA, and induce cell cycle arrest, providing tools for oncology and parasitology research . This compound compounds are also critical in materials science, finding applications in developing advanced battery electrodes, supercapacitors, and electrochromic devices . This product is supplied as a research-grade material and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Propriétés

IUPAC Name

vanadium
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InChI

InChI=1S/V
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InChI Key

LEONUFNNVUYDNQ-UHFFFAOYSA-N
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Canonical SMILES

[V]
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Molecular Formula

V
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DSSTOX Substance ID

DTXSID2040282, DTXSID50896834, DTXSID301317924, DTXSID501318059
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Molecular Weight

50.9415 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Silver-white metal; [Hawley]
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Boiling Point

3407 °C
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Solubility

Insoluble in water, Soluble in nitric, hydrofluoric, and concentrated sulfuric acids; attacked by alkali, forming water soluble vanadates
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Density

Specific gravity: 6.11 at 18.7 °C
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Vapor Pressure

2.34X10-2 mm Hg at 1916 °C /Extrapolated/
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Impurities

95% vanadium contains the following impurities: aluminum, 2%; iron, 0.35%; silicon, 0.27%; and carbon, 0.4%.
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Color/Form

Light gray or white lustrous powder, fused hard lumps or body-centered cubic crystals, Pure vanadium is a bright white metal; soft and ductile, Gray-white metal; cubic, Steel gray with a bluish tinge

CAS No.

7440-62-2, 14782-33-3, 22537-31-1, 22541-77-1
Record name Vanadium
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Melting Point

1910 °C
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Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Vanadium for Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium, a hard, silvery-grey transition metal, possesses a unique combination of physical, chemical, and mechanical properties that make it a critical element in materials science research and various industrial applications. This guide provides an in-depth overview of its core characteristics, standardized experimental protocols for property determination, and visual representations of key processes and relationships.

Core Physical and Atomic Properties

This compound is a ductile and malleable metal, harder than most other metals and steels.[1] Pure this compound is described as bright white, soft, and ductile.[2][3] It has a body-centered cubic (bcc) crystal structure at room temperature.[1][2][4]

Table 1: Physical and Atomic Properties of this compound

PropertyValueReferences
Atomic Number23[1][5][6]
Atomic Weight50.9415 g/mol [6][7]
Electron Configuration[Ar] 3d³ 4s²[4][5]
Density (at 20°C)6.0 - 6.11 g/cm³[1][5][6][7]
Melting Point1910 °C (2183 K)[4][6][8]
Boiling Point3407 °C (3680 K)[5][6]
Crystal StructureBody-centered cubic (bcc)[2][4]
Lattice Constant (a)302.72 pm (at 20 °C)[1]
Natural Isotopes⁵⁰V (0.2%), ⁵¹V (99.7%)[4][7][9]

Mechanical Properties

This compound is recognized for its good structural strength.[2][10] The addition of small amounts of this compound to steel (0.15–0.25%) significantly enhances its strength, toughness, and wear resistance through the formation of this compound carbides.[1][11] This makes this compound steel alloys suitable for high-stress applications such as gears, axles, and high-speed tools.[1][9][12]

Table 2: Mechanical Properties of this compound

PropertyValueReferences
Young's Modulus128 GPa[1][13][14]
Shear Modulus47 GPa[1][13][14]
Bulk Modulus160 GPa[1][13][14]
Poisson's Ratio0.37[1][13]
Mohs Hardness6.7[1][13]
Vickers Hardness628–640 MPa[1][13][15]
Brinell Hardness600–742 MPa[1][13]
Tensile Strength (annealed)200 - 241 MPa (29-35,000 psi)[16]
Yield Strength (annealed, 0.2% offset)124 - 172 MPa (18-25,000 psi)[16]
Elongation (annealed)35-60% in 2 inches[16]

Thermal and Electrical Properties

This compound exhibits moderate thermal conductivity and is paramagnetic.[1][4] Its electrical resistivity is in the range of other transition metals. This compound dioxide (VO₂) is notable for being an electrical conductor but a thermal insulator.[4][12]

Table 3: Thermal and Electrical Properties of this compound

PropertyValueReferences
Thermal Conductivity30.7 W/(m·K)[1][6][13][14]
Thermal Expansion (at 20 °C)8.4 x 10⁻⁶ /K[1][13]
Electrical Resistivity (at 20 °C)197 nΩ·m[1][13]
Magnetic OrderingParamagnetic[1][13]
Superconductivity (Tc)-268.7 °C (4.5 K)[16]

Chemical Properties

A defining characteristic of this compound is its ability to exist in multiple oxidation states, commonly +2, +3, +4, and +5.[2][4][12][17] This property gives rise to a variety of beautifully colored compounds in aqueous solutions: lilac ([V(H₂O)₆]²⁺), green ([V(H₂O)₆]³⁺), blue ([VO(H₂O)₅]²⁺), and yellow-orange ([VO₂(H₂O)₄]⁺).[1][9][18] The ease of transitioning between these states is fundamental to its use in applications like this compound redox batteries.[1][19]

This compound demonstrates good resistance to corrosion from alkalis, as well as sulfuric and hydrochloric acids, and salt water.[1][2][3][9][20] This resistance is attributed to the formation of a stable, passive oxide layer on its surface.[1][20] However, it readily oxidizes in air at temperatures above 660°C (933 K).[1][2][13] The most commercially significant compound is this compound pentoxide (V₂O₅), which serves as a crucial catalyst in the production of sulfuric acid.[21][12]

Experimental Protocols

Accurate characterization of this compound's properties relies on standardized experimental procedures. Below are summaries of key methodologies.

Metallographic Sample Preparation

Proper preparation is crucial for microstructural analysis. The process for refractory metals like this compound involves:

  • Sectioning: Abrasive cutting with ample coolant is used to obtain a representative sample while minimizing thermal damage and deformation.[22][23]

  • Mounting: The specimen is mounted in a hard compression mounting material, such as a mineral-filled epoxy, to provide support during subsequent steps.[22]

  • Grinding: A planar surface is achieved using progressively finer abrasive grits (e.g., silicon carbide papers) to remove sectioning damage.[24]

  • Polishing: The ground surface is polished, often with diamond suspensions, to create a mirror-like, scratch-free finish.[24][25]

  • Etching: A chemical etchant is applied to reveal microstructural features like grain boundaries.

Mechanical Testing

This test determines properties like yield strength, ultimate tensile strength, and ductility.[5][21][16]

  • Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the material.[16]

  • Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a controlled rate until the specimen fractures.[5][21]

  • Data Acquisition: An extensometer measures the elongation (strain), while a load cell measures the applied force (stress). This data is used to generate a stress-strain curve.[5]

Hardness measures a material's resistance to localized plastic deformation.

  • Brinell Hardness (ASTM E10): A hardened steel or tungsten carbide ball of a specific diameter (D) is pressed into the material's surface with a specific force (L).[12][20][26] The diameter of the resulting indentation (d) is measured, and the Brinell Hardness Number (HBW) is calculated.[20]

  • Rockwell Hardness (ASTM E18): This test measures the differential depth of an indentation. A preliminary minor load is applied, followed by a major load.[1][15][27] The hardness value is determined by the difference in indentation depth before and after the application of the major load.[15]

  • Vickers Hardness (ASTM E384): A diamond pyramid indenter is pressed into the material's surface.[28][29][30] The lengths of the two diagonals of the resulting square indentation are measured optically to calculate the hardness value.[30] This method is suitable for microhardness testing on thin sections or small parts.[29][31]

Thermal and Electrical Property Measurement

The guarded-hot-plate apparatus is a standard method for measuring the thermal conductivity of solid materials.[7][17]

  • Setup: Two identical flat specimens are placed on either side of a main heater plate. Guard heaters surround this central assembly to prevent radial heat loss.[7]

  • Procedure: A steady-state, one-dimensional heat flux is established through the specimens by maintaining a temperature difference across their thickness.[17]

  • Calculation: The thermal conductivity is calculated from the power supplied to the main heater, the thickness of the specimens, the area of the heater, and the measured temperature gradient.[17]

This technique is widely used to measure the resistivity of materials, eliminating errors from contact resistance.[4][6][13]

  • Setup: Four equally spaced, co-linear probes are brought into contact with the material's surface.[4][14]

  • Procedure: A direct current (I) is passed through the two outer probes.[14]

  • Measurement: The voltage drop (V) is measured across the two inner probes using a high-impedance voltmeter.[14] The resistivity is then calculated based on the measured current, voltage, and probe spacing, with correction factors applied for sample geometry.[4]

Characterization of Oxidation States

The distinct colors of this compound's oxidation states can be observed through a simple reduction experiment.[19][32][33]

  • Initial State (V⁵⁺): Start with a yellow solution of ammonium metavanadate (NH₄VO₃) dissolved in sulfuric acid.[32][33] This solution contains the dioxothis compound(V) ion, VO₂⁺.[19]

  • Reduction: Add a reducing agent, such as zinc powder or zinc amalgam, to the acidic solution.[32][34][35]

  • Observation: The solution will sequentially change color as the this compound is reduced:

    • Yellow (V⁵⁺) → Blue (V⁴⁺): The solution turns blue due to the formation of the vanadyl ion, VO²⁺. A transient green color may be observed as a mixture of the yellow and blue species.[32][33]

    • Blue (V⁴⁺) → Green (V³⁺): Further reduction yields the green V³⁺(aq) ion.[32][33]

    • Green (V³⁺) → Violet/Lilac (V²⁺): The final stage of reduction produces the violet V²⁺(aq) ion.[32][33]

  • Re-oxidation: The process can be reversed by adding an oxidizing agent, like potassium permanganate, which will oxidize the this compound back through its higher oxidation states.[33]

Visualizations

Caption: Logical flow from this compound's core properties to its major applications.

Mechanical_Testing_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Characterization cluster_analysis Data Analysis start Obtain this compound Stock section Sectioning (Abrasive Cutting) start->section mount Mounting (Epoxy Resin) section->mount grind Grinding (Planar Surface) mount->grind polish Polishing (Mirror Finish) grind->polish tensile Tensile Test (ASTM E8) - Yield Strength - UTS - Elongation polish->tensile Prepared Specimen hardness Hardness Test - Rockwell (E18) - Brinell (E10) - Vickers (E384) polish->hardness Prepared Specimen stress_strain Generate Stress-Strain Curve tensile->stress_strain hardness_value Calculate Hardness Number hardness->hardness_value report Material Property Report stress_strain->report hardness_value->report

Caption: Standard experimental workflow for determining mechanical properties.

Vanadium_Oxidation_States V5 V⁵⁺ (VO₂⁺) V4 V⁴⁺ (VO²⁺) V5->V4 + Zn/H⁺ V4->V5 + O₂/KMnO₄ V3 V³⁺ V4->V3 + Zn/H⁺ V3->V4 + O₂/KMnO₄ V2 V²⁺ V3->V2 + Zn/H⁺ V2->V3 + O₂/KMnO₄

Caption: Reduction and oxidation pathway of this compound's common oxidation states.

References

Discovery and history of vanadium element for scientific reporting.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Report on the Historical Discovery and Isolation of Vanadium

For researchers, scientists, and professionals in drug development, an understanding of the foundational discoveries of key elements can provide valuable context for contemporary research. This technical guide delves into the intricate history of this compound, an element whose initial discovery was contested and later reaffirmed, culminating in its isolation in a pure form. The journey of this compound from a misidentified mineral to a recognized element showcases the challenges and triumphs of early analytical chemistry.

The Initial Discovery and a Retracted Claim

The story of this compound begins in 1801 with the Spanish-Mexican scientist Andrés Manuel del Río, who was analyzing a lead-bearing ore, "plomo pardo" (brown lead), from a mine in Zimapán, Mexico.[1][2][3] Del Río observed that the mineral contained a new metallic element. His initial experiments revealed that its compounds exhibited a wide array of colors, leading him to first name it panchromium ("all colors").[4][5] He later renamed it erythronium ("red") because its salts turned red upon heating.[4][5][6]

In 1802, a brief notice of his discovery was published in a Spanish journal. However, del Río's manuscript intended for the French Academy of Sciences was lost in a shipwreck. This lack of widespread dissemination of his findings, coupled with the skepticism of his contemporary, Alexander von Humboldt, who suspected the new element was merely chromium, led to a pivotal moment. Humboldt sent samples to the French chemist Hippolyte Victor Collet-Descotils, who incorrectly concluded that the ore contained only chromium.[1][3] Faced with this assessment from a respected European chemist, del Río retracted his claim.

Rediscovery and Christening

For nearly three decades, "erythronium" remained a footnote in the annals of chemistry. In 1830, the Swedish chemist Nils Gabriel Sefström, while examining iron ore from a mine in Taberg, Sweden, identified a new element.[7][8][9] Unaware of del Río's prior work, Sefström successfully isolated chlorides of the new element, providing clear evidence of its unique nature.[4] He named the element This compound after Vanadis, the Scandinavian goddess of beauty, a nod to the vibrant colors of its compounds.[4][8]

The following year, in 1831, the German chemist Friedrich Wöhler re-examined the original "brown lead" ore and confirmed that Sefström's this compound was indeed the same element that del Río had discovered thirty years earlier.[10] Despite this confirmation, the name this compound, given by Sefström, was the one that ultimately entered the periodic table.

The Final Step: Isolation of Pure this compound

While the existence of this compound was confirmed, isolating the pure metallic element proved to be a significant challenge. Early attempts, including those by the renowned chemist Jöns Jacob Berzelius, resulted in the production of this compound nitride (VN), a compound mistaken for the pure metal.[4]

The definitive isolation of this compound was achieved in 1867 by the English chemist Henry Enfield Roscoe.[4] His meticulous work demonstrated that the substance previously identified as this compound was, in fact, contaminated with oxygen. Roscoe's successful method involved the reduction of this compound(II) chloride (VCl₂) with hydrogen gas.[4]

Quantitative Summary of this compound's Discovery

Key EventScientist(s)YearLocationInitial MaterialKey Finding/Outcome
Initial Discovery Andrés Manuel del Río1801Zimapán, Mexico"Plomo pardo" (vanadinite ore)Discovery of a new element, named erythronium.[1][2][3][5]
Incorrect Disproval H. V. Collet-Descotils1805Paris, France"Plomo pardo" sampleMistakenly identified the new element as chromium.[1][3]
Rediscovery Nils Gabriel Sefström1830Taberg, SwedenIron oreIndependently discovered the new element and named it this compound.[7][8][9]
Confirmation Friedrich Wöhler1831Germany"Plomo pardo" oreConfirmed that this compound and erythronium were the same element.[10]
Isolation of Pure Metal Henry Enfield Roscoe1867Manchester, UKThis compound(II) chlorideFirst to isolate pure this compound metal.[4]

Experimental Protocols

Detailed experimental protocols from the early 19th century are often not as explicitly documented as in modern scientific literature. However, based on historical accounts, the general approaches of the key scientists can be outlined.

Andrés Manuel del Río's Analysis of "Plomo Pardo" (c. 1801)

Del Río's work on the "plomo pardo" ore from Zimapán involved classical qualitative analytical techniques of the time. While his detailed manuscript was lost, his objective was to separate and characterize the components of the ore. It is documented that he prepared various compounds of the new element and observed their distinct color changes upon heating and reaction with acids and alkalis, which formed the basis of his initial names, panchromium and erythronium.[3][4][5][6] His analysis led him to isolate 14.8% of the new element from the ore.[3]

Nils Gabriel Sefström's Investigation of Iron Ore (c. 1830)

Sefström's rediscovery of this compound stemmed from his analysis of the slag from iron ore mined in Taberg.[7][8][9] His key contribution was the successful generation of this compound chlorides, which provided unequivocal evidence of a new element.[4] The process would have involved dissolving the iron ore or slag in acid, followed by a series of chemical separations to isolate the this compound salts, from which the chlorides could be prepared.

Henry Enfield Roscoe's Isolation of Pure this compound (1867)

Roscoe's landmark achievement was the isolation of pure this compound metal. He corrected earlier work by demonstrating that what was thought to be this compound was actually this compound nitride.[4] His successful protocol is outlined below:

Objective: To produce pure metallic this compound.

Starting Material: this compound(II) chloride (VCl₂).

Methodology: Reduction of this compound(II) Chloride with Hydrogen.

  • Preparation of this compound(II) Chloride: Roscoe would have first prepared VCl₂ from higher this compound oxides or chlorides through reduction.

  • Apparatus: A reaction tube capable of withstanding high temperatures, likely made of porcelain or a similar refractory material, would have been used. This tube would be connected to a source of pure, dry hydrogen gas.

  • Procedure: a. A sample of VCl₂ was placed in the reaction tube. b. A stream of pure, dry hydrogen gas was passed over the VCl₂. c. The reaction tube was heated to a high temperature (red heat). d. The hydrogen gas reduced the this compound(II) chloride, forming metallic this compound and hydrogen chloride gas as a byproduct. The reaction is as follows: VCl₂ (s) + H₂ (g) → V (s) + 2HCl (g)

  • Purification: The resulting metallic this compound would have been cooled under a stream of hydrogen to prevent re-oxidation. Further purification steps may have been employed to remove any unreacted starting material or byproducts.

Visualizing the Path to Discovery and Isolation

To better illustrate the sequence of events and the experimental logic, the following diagrams are provided.

Discovery_Timeline cluster_delrio Andrés Manuel del Río (1801) cluster_humboldt_collet Humboldt & Collet-Descotils (1805) cluster_sefstrom Nils Gabriel Sefström (1830) cluster_wohler Friedrich Wöhler (1831) cluster_roscoe Henry Enfield Roscoe (1867) A Analysis of 'Plomo Pardo' Ore B Discovery of 'Erythronium' A->B C Incorrect Analysis B->C Skepticism D Del Río Retracts Claim C->D E Analysis of Iron Ore F Rediscovery as 'this compound' E->F G Re-analysis of 'Plomo Pardo' H Confirmation of Del Río's Discovery G->H I Isolation of Pure this compound

Timeline of the discovery and rediscovery of this compound.

Roscoe_Isolation_Workflow start Start: this compound Ore (e.g., from copper precipitate) step1 Chemical Processing (to produce this compound oxides/chlorides) start->step1 step2 Preparation of This compound(II) Chloride (VCl₂) step1->step2 step3 Reduction in H₂ Atmosphere (High Temperature) step2->step3 product Pure Metallic this compound (V) step3->product byproduct Hydrogen Chloride (HCl) Gas step3->byproduct

Experimental workflow for Roscoe's isolation of pure this compound.

References

Vanadium Isotopes: A Technical Guide to Their Applications in Nuclear Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vanadium isotopes and their burgeoning applications in nuclear chemistry research, with a particular focus on radiopharmaceutical development and molecular imaging. This document details the nuclear properties of key this compound isotopes, protocols for their production and use in experimental settings, and their role in elucidating biological pathways.

Properties of this compound Isotopes

This compound (V) is a transition metal with one stable isotope, ⁵¹V, and a range of radioisotopes. The nuclear properties of the most relevant this compound isotopes in nuclear chemistry research are summarized below. These properties, particularly the decay characteristics and half-lives, underpin their specific applications.

IsotopeHalf-lifeDecay Mode(s)Decay Product(s)Primary Emissions (Energy)Natural Abundance (%)
⁴⁸V15.97 daysβ+ (50%), EC (50%)⁴⁸Tiβ+: 0.695 MeV; γ: 0.983, 1.312 MeVSynthetic
⁴⁹V330 daysEC⁴⁹Tiγ: 0.0045 MeVSynthetic
⁵⁰V1.4 x 10¹⁷ yearsEC (83%), β- (17%)⁵⁰Ti, ⁵⁰CrEC: γ: 1.554 MeV; β-: 2.208 MeV0.25
⁵¹VStable---99.75
⁵²V3.74 minutesβ-⁵²Crβ-: 3.976 MeV; γ: 1.434 MeVSynthetic

Production and Application of this compound-48 in PET Imaging

This compound-48 (⁴⁸V) has emerged as a promising radionuclide for Positron Emission Tomography (PET) imaging due to its suitable half-life and positron emission characteristics.[1] Its 16-day half-life allows for longer-term biological tracking studies compared to short-lived PET isotopes like ¹⁸F. A key application of ⁴⁸V is in the development of novel radiotracers for cancer imaging, such as ⁴⁸V-labeled vanadyl acetylacetonate ([⁴⁸V]VO(acac)₂).[2][3][4]

Experimental Workflow: Production and Application of [⁴⁸V]VO(acac)₂

The following diagram illustrates the general workflow from the production of ⁴⁸V to its application in preclinical PET imaging studies.

experimental_workflow cluster_production Radionuclide Production & Processing cluster_radiolabeling Radiolabeling cluster_application Preclinical Application Cyclotron Cyclotron Irradiation Proton Beam Irradiation (natTi(p,n)48V) Cyclotron->Irradiation Target Titanium Foil Target Target->Irradiation Dissolution Target Dissolution (HF or H2SO4) Irradiation->Dissolution Irradiated Target Purification Ion Exchange Chromatography Dissolution->Purification 48V_solution Purified 48V Solution Purification->48V_solution Radiolabeling Chelation with Acetylacetone 48V_solution->Radiolabeling 48VO_acac2 [48V]VO(acac)2 Radiolabeling->48VO_acac2 QC Quality Control (HPLC) 48VO_acac2->QC In_vitro In vitro Studies (Cell Uptake Assays) QC->In_vitro Verified Radiotracer In_vivo In vivo Studies (Animal Model) QC->In_vivo Verified Radiotracer PET_imaging PET/CT Imaging In_vivo->PET_imaging Data_analysis Image Reconstruction & Biodistribution Analysis PET_imaging->Data_analysis

Workflow for the production and application of [⁴⁸V]VO(acac)₂.

Detailed Experimental Protocols

This protocol is based on the cyclotron production of ⁴⁸V from a natural titanium target.[5][6]

  • Target Preparation: High-purity (99.5% or greater) natural titanium foils are used as the target material. The thickness of the foil is typically around 0.1 mm.

  • Irradiation: The titanium target is bombarded with a proton beam from a cyclotron. A typical beam energy is around 17-18 MeV. The nuclear reaction is natTi(p,n)⁴⁸V. Irradiation time and beam current are adjusted to achieve the desired activity of ⁴⁸V.

  • Target Dissolution: After a cooling period to allow for the decay of short-lived contaminants, the irradiated titanium foil is dissolved. This can be achieved using hydrofluoric acid (HF) or sulfuric acid (H₂SO₄).[6][7] Caution must be exercised when handling HF.

  • Purification: The dissolved solution containing ⁴⁸V and bulk titanium is purified using ion-exchange chromatography.[5]

    • An anion exchange resin (e.g., AG 1-X8) is prepared in the appropriate form (e.g., F⁻ form for HF medium).

    • The dissolved target solution is loaded onto the column.

    • The column is washed with the appropriate acid solution (e.g., 2.16 M HF) to elute the ⁴⁸V, while the titanium and other impurities are retained on the resin.

    • The eluted fraction containing the purified ⁴⁸V is collected.

  • Quality Control: The radionuclidic purity of the final ⁴⁸V solution is assessed using gamma-ray spectroscopy to ensure the absence of contaminant peaks. The chemical purity is determined to quantify any remaining target material.

This protocol outlines the chelation of the purified ⁴⁸V to form vanadyl acetylacetonate.[2]

  • Preparation of ⁴⁸V Solution: The purified ⁴⁸V solution is evaporated to dryness, and the residue is redissolved in a suitable solvent for the labeling reaction.

  • Chelation Reaction:

    • Acetylacetone is added to the ⁴⁸V solution.

    • The pH of the mixture is adjusted to facilitate the formation of the vanadyl acetylacetonate complex. This is often done by the slow addition of a base like sodium carbonate solution.[7]

    • The reaction is typically heated to drive the complexation to completion.

  • Purification of [⁴⁸V]VO(acac)₂: The resulting [⁴⁸V]VO(acac)₂ is purified, often by recrystallization from a suitable solvent like anhydrous chloroform.[7]

  • Quality Control: The radiochemical purity of the final product is confirmed using High-Performance Liquid Chromatography (HPLC) with a radiation detector. The retention time of the radioactive product is compared to that of a non-radioactive vanadyl acetylacetonate standard.[8]

This protocol provides a general framework for assessing the uptake of [⁴⁸V]VO(acac)₂ in cancer cells.

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Uptake Experiment:

    • The culture medium is removed, and the cells are washed with a suitable buffer (e.g., Krebs-Henseleit buffer).

    • The cells are then incubated with a known concentration of [⁴⁸V]VO(acac)₂ in the buffer for various time points at 37°C.

    • To determine non-specific binding, a parallel set of wells is incubated with a high concentration of non-radioactive VO(acac)₂ in addition to the radiotracer.

  • Termination and Lysis:

    • At each time point, the incubation is stopped by rapidly washing the cells with ice-cold buffer.

    • The cells are then lysed using a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: The radioactivity in the cell lysates is measured using a gamma counter. The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific binding from the total uptake. The data can be used to determine uptake kinetics.

This protocol describes a general procedure for performing PET imaging with a ⁴⁸V-labeled tracer in a tumor-bearing mouse model.

  • Animal Model: Tumor-bearing mice are prepared by subcutaneously or orthotopically implanting cancer cells. The tumors are allowed to grow to a suitable size for imaging.

  • Radiotracer Administration: The [⁴⁸V]VO(acac)₂ solution is administered to the anesthetized mouse, typically via intravenous (tail vein) injection.

  • PET/CT Imaging:

    • At predetermined time points after injection, the mouse is anesthetized and placed in a small-animal PET/CT scanner.

    • A CT scan is first acquired for anatomical co-registration.

    • A static or dynamic PET scan is then performed to acquire the emission data.

  • Image Reconstruction and Analysis:

    • The PET data is reconstructed using an appropriate algorithm (e.g., OSEM).

    • The reconstructed PET images are co-registered with the CT images.

    • Regions of Interest (ROIs) are drawn on the images corresponding to the tumor and various organs to quantify the radiotracer uptake (e.g., as a percentage of the injected dose per gram of tissue, %ID/g).

  • Biodistribution Studies (Optional): Following the final imaging session, the animals can be euthanized, and tissues of interest can be harvested, weighed, and counted in a gamma counter to confirm the imaging data.

This compound Compounds and Cellular Signaling

This compound compounds, including those used in radiopharmaceutical development, are known to interact with and modulate cellular signaling pathways. One of the most well-documented effects is their insulin-mimetic activity, which is largely attributed to the inhibition of protein tyrosine phosphatases (PTPs), leading to the activation of the PI3K/Akt signaling pathway.[9]

PI3K/Akt Signaling Pathway Activation by this compound Compounds

The following diagram illustrates the proposed mechanism by which this compound compounds activate the PI3K/Akt signaling pathway, a critical pathway in cell survival and glucose metabolism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates (Activates) GSK3 GSK3 Akt->GSK3 Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation Glycogen_synthesis Increased Glycogen Synthesis GSK3->Glycogen_synthesis Inhibition leads to GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_uptake Increased Glucose Uptake GLUT4_transporter->Glucose_uptake This compound This compound Compounds This compound->PTP1B Inhibits Insulin Insulin Insulin->IR Binds

Activation of the PI3K/Akt pathway by this compound compounds.

This pathway highlights how this compound compounds can mimic the effects of insulin by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor. This inhibition leads to prolonged activation of the downstream signaling cascade, resulting in increased glucose uptake and glycogen synthesis. This mechanism is of significant interest in the development of therapeutics for diabetes and is also relevant to the study of cancer metabolism, where this pathway is often dysregulated.

References

An In-depth Technical Guide to the Electron Configuration and Chemical Bonding of Vanadium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium, a first-row transition metal, exhibits a rich and complex chemistry owing to its multiple stable oxidation states and versatile coordination geometries. This guide provides a comprehensive technical overview of the electron configuration of this compound and the nature of chemical bonding in its various compounds. A particular focus is placed on aspects relevant to drug development, including the characterization of this compound complexes and their interactions with biological systems. This document summarizes key quantitative data, details common experimental protocols for synthesis and characterization, and visualizes complex relationships to facilitate a deeper understanding of this compound chemistry for researchers in academia and the pharmaceutical industry.

Electron Configuration and Oxidation States of this compound

This compound (V), with atomic number 23, possesses a ground-state electron configuration of [Ar] 3d³ 4s² .[1][2] This configuration, with five valence electrons, allows this compound to exhibit a wide range of oxidation states, from -1 to +5. The most common and biologically relevant oxidation states are +2, +3, +4, and +5.[3][4] When forming ions, this compound loses its 4s electrons before the 3d electrons.[5]

The distinct oxidation states of this compound in aqueous solutions are characterized by their vibrant and unique colors, arising from d-d electronic transitions.

Oxidation Stated-Electron ConfigurationAqueous IonColor
+23d³[V(H₂O)₆]²⁺Lilac
+33d²[V(H₂O)₆]³⁺Green
+43d¹[VO(H₂O)₅]²⁺Blue
+53d⁰[VO₂(H₂O)₄]⁺Yellow

Table 1: Common Oxidation States of this compound and the Colors of Their Aqueous Ions.

The facile interconversion between these oxidation states is a key feature of this compound chemistry and is harnessed in applications such as redox flow batteries.[5]

Chemical Bonding in this compound Compounds

The chemical bonding in this compound compounds is predominantly covalent, often featuring the formation of coordination complexes with a variety of ligands. The geometry of these complexes is dictated by the oxidation state of the this compound center and the nature of the coordinating ligands.

Coordination Chemistry

This compound complexes adopt several coordination geometries, with octahedral and square pyramidal being the most prevalent. The relatively large ionic radius of this compound allows for coordination numbers greater than six in some instances, such as in [V(CN)₇]⁴⁻.[6]

  • V(II) and V(III): These oxidation states typically form octahedral complexes, such as [V(H₂O)₆]²⁺ and [V(H₂O)₆]³⁺. These complexes are generally reducing agents.[6]

  • V(IV): The chemistry of this compound(IV) is dominated by the highly stable vanadyl ion (VO²⁺) . This moiety consists of a V⁴⁺ ion triple-bonded to an oxygen atom. Vanadyl complexes are typically square pyramidal, with the vanadyl oxygen in the apical position and four other ligands in the basal plane. A sixth, weakly bound ligand may coordinate trans to the vanadyl oxygen.[6][7]

  • V(V): As a d⁰ ion, V(V) is diamagnetic. It forms a variety of structures, including the tetrahedral vanadate ion (VO₄³⁻) and octahedral complexes. In acidic solutions, the dioxothis compound(V) cation, [VO₂]⁺, is a common species.[6]

The diagram below illustrates the d-orbital splitting for a V(III) ion in an octahedral ligand field, which gives rise to its paramagnetic properties and color.

d_orbital_splitting cluster_0 Free V(III) ion d_orbitals Five degenerate 3d orbitals t2g t2g (dxy, dxz, dyz) d_orbitals->t2g Energy splitting eg eg (dx²-y², dz²) d_orbitals->eg e1 e2 caption d-orbital splitting in an octahedral field.

d-orbital splitting in an octahedral field.
Quantitative Data on Bonding and Properties

The properties of this compound compounds are intrinsically linked to their electronic structure and bonding. The following tables summarize key quantitative data.

Table 2: Bond Dissociation Energies for Diatomic this compound Species

BondBond Dissociation Energy (kJ/mol)
V-V269.2 ± 0.2
V-O644 ± 21
V-N477 ± 8
V-F590 ± 63
V-Cl477 ± 63

Data sourced from multiple references.[8][9][10]

Table 3: Magnetic and Spectroscopic Properties of this compound Ions

Oxidation StateUnpaired ElectronsCalculated Spin-Only Magnetic Moment (μs) (Bohr Magnetons, BM)Typical Experimental Magnetic Moment (BM)Characteristic V=O IR Stretch (cm⁻¹)
+2 (d³)33.87~3.8N/A
+3 (d²)22.83~2.8N/A
+4 (d¹)11.731.7-1.8950-1000
+5 (d⁰)00DiamagneticN/A

Data compiled from various sources.[11][12][13] The experimental magnetic moments can deviate from spin-only values due to orbital contributions. The V=O stretching frequency is sensitive to the coordination environment.[11]

Table 4: UV-Vis Absorption Maxima for Aqueous this compound Ions

Ionλmax (nm)
[V(H₂O)₆]²⁺ (V²⁺)567, 800
[V(H₂O)₆]³⁺ (V³⁺)400, 580
[VO(H₂O)₅]²⁺ (VO²⁺)760
[VO₂(H₂O)₄]⁺ (VO₂⁺)~390

Data sourced from multiple references.[2][14]

Role in Drug Development and Interaction with Signaling Pathways

This compound compounds have garnered significant interest in drug development, primarily for their insulin-mimetic properties.[15] They have been shown to improve glycemic control in diabetic animal models and have undergone limited human clinical trials.

The primary mechanism for the insulin-like effects of this compound compounds is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[1][16][17] PTPs are negative regulators of the insulin signaling pathway. By inhibiting these enzymes, this compound compounds lead to increased phosphorylation of the insulin receptor and its downstream substrates, thereby mimicking and enhancing the effects of insulin. Vanadate (V⁵⁺) acts as a competitive inhibitor of PTPs, while pervanadate can irreversibly oxidize the catalytic cysteine residue of these enzymes.[5][18]

The diagram below illustrates the mechanism of this compound's effect on the insulin signaling pathway.

insulin_signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS P PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates This compound This compound Compounds This compound->PTP1B Inhibits Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake synthesis_workflow start Start: Select this compound Precursor and Ligands synthesis Synthesis of this compound Complex (e.g., Reflux, Stirring) start->synthesis isolation Isolation and Purification (Filtration, Recrystallization) synthesis->isolation characterization Characterization isolation->characterization spectroscopy Spectroscopic Analysis (IR, UV-Vis) characterization->spectroscopy xrd Single-Crystal X-ray Diffraction (if crystalline) characterization->xrd epr EPR Spectroscopy (for paramagnetic species) characterization->epr magnetic Magnetic Susceptibility characterization->magnetic data_analysis Data Analysis and Structure Elucidation spectroscopy->data_analysis xrd->data_analysis epr->data_analysis magnetic->data_analysis end End: Characterized This compound Compound data_analysis->end

References

A Technical Guide to the High-Temperature Thermodynamic Properties of Vanadium and Its Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Materials Development Professionals

Abstract: Vanadium and its alloys are critical materials for high-temperature applications, including in the aerospace and nuclear fusion industries. A thorough understanding of their thermodynamic properties is essential for alloy design, process modeling, and predicting material behavior under extreme conditions. This technical guide provides a consolidated overview of the high-temperature thermodynamic properties of pure this compound and several key binary and ternary alloys. It includes quantitative data on heat capacity, enthalpy, entropy, and Gibbs free energy, details on experimental methodologies for high-temperature measurements, and a discussion on phase stability.

Thermodynamic Properties of Pure this compound

Pure this compound is a refractory metal with a melting point of 2183 K (1910 °C) and a boiling point of 3680 K (3407 °C).[1][2] Its thermodynamic functions have been determined over a wide temperature range, providing a crucial baseline for alloy development.

Heat Capacity and Thermodynamic Functions

The heat capacity (Cₚ), standard enthalpy (H° - H°₂₉₈.₁₅), and standard entropy (S°) of pure this compound can be accurately described by the Shomate Equation.[3] The parameters for the solid phase are valid from 298 K to the melting point at 2190 K, and for the liquid phase from 2190 K to 3690 K.[3]

Table 1: Thermodynamic Properties of Solid and Liquid this compound at Selected Temperatures

Temperature (K)PhaseHeat Capacity, Cₚ (J/mol·K)Standard Enthalpy, H° - H°₂₉₈.₁₅ (kJ/mol)Standard Entropy, S° (J/mol·K)
298.15Solid24.890.0028.93
500Solid26.835.2142.18
1000Solid30.6319.1162.13
1500Solid35.8535.9576.85
2000Solid42.4955.9789.13
2190 (M.P.)Solid45.6264.9193.64
2190 (M.P.)Liquid46.2082.20101.57
2500Liquid46.2096.52107.41
3000Liquid46.20119.62115.82
3500Liquid46.20142.72123.11
Data calculated using Shomate Equation parameters from the NIST Chemistry WebBook.[3]
Other High-Temperature Physical Properties

Non-contact measurement techniques, such as electrostatic levitation, have enabled the determination of other critical properties for liquid this compound.

Table 2: High-Temperature Physical Properties of Pure this compound

PropertyTemperature Range (K)Value / EquationSource
Heat of Fusion (ΔH_fus)2183 K22.8 - 26.5 kJ/mol[1][4]
Heat of Vaporization (ΔH_vap)3680 K453 kJ/mol[1]
Liquid Density (ρ)1840 - 2240 Kρ(T) = 5.46 x 10³ - 0.49 x (T - 2183) (kg·m⁻³)[4]
Solid Emissivity (ε_T)1350 - 2180 Kε_T(T) = 0.38 – 2.52x10⁻⁴·T + 9.90x10⁻⁸·T²[4]
Liquid Emissivity (ε_T)~2183 K0.32[4]

Thermodynamic Properties of this compound Alloys

The addition of alloying elements significantly alters the thermodynamic properties of this compound. This section summarizes key data for several important this compound-based systems.

This compound-Carbon (V-C) System

This compound carbides are crucial strengthening phases in many steels and alloys. Their stability is dictated by their Gibbs energy of formation.

Table 3: Standard Gibbs Energy of Formation (ΔGf°) for this compound Carbides

PhaseFormulaΔGf° (J/mol)Temperature Range (K)
V₄C₃₋ₓV₀.₆₀C₀.₄₀-67,208 + 9.37·T816 - 1008
V₂CV₀.₆₆C₀.₃₄-62,581 + 7.10·T816 - 1008
This compound-Nitrogen (V-N) System

Similar to carbides, this compound nitrides are important for precipitation strengthening. Thermodynamic data for the subnitride phase are available up to high temperatures.

Table 4: Thermodynamic Properties of this compound Subnitride (VN₀.₄₆₅) at High Temperatures

Temperature (K)Heat Capacity, Cₚ (J/mol·K)Standard Enthalpy, H° - H°₂₉₈.₁₅ (kJ/mol)Standard Entropy, S° (J/mol·K)
40029.872.8035.06
80035.8615.6556.65
120038.6230.7570.88
160040.5446.6981.67
180041.5154.9486.44
Enthalpy of Mixing for Binary this compound Alloys

The enthalpy of mixing (ΔH_mix) indicates whether alloy formation is exothermic (negative ΔH_mix) or endothermic (positive ΔH_mix) and is fundamental to phase stability.[5]

Table 5: Enthalpy of Mixing (ΔH_mix) for Selected Binary this compound Alloys

Alloy SystemConditionΔH_mix Value (kJ/mol)CommentsSource
Ti-V 1073 K (Solid, bcc)Positive across all concentrationsIndicates a tendency for miscibility gap at lower temperatures.[6]
Fe-V T > 2000 K (Liquid)NegativeSuggests stable liquid solution and potential for intermetallic formation in solid state.[7]
Cr-V T = 0 K (Solid, bcc)-15.20 eV (predicted for Cr-V compound)Forms a complete solid solution; negative formation enthalpy indicates stability.[7][8]

Experimental Methodologies

The acquisition of accurate thermodynamic data at high temperatures requires specialized experimental techniques capable of handling reactive materials in controlled environments.

Calorimetry

Calorimetry directly measures heat changes associated with physical or chemical processes.

  • Drop Calorimetry: A sample heated to a known high temperature in a furnace is dropped into a calorimeter at room temperature. The resulting temperature rise of the calorimeter is used to calculate the enthalpy change of the sample from the high temperature to the calorimeter temperature. This is a classic and reliable method for determining enthalpy increments.[9][10]

  • Solution Calorimetry: This method measures the heat of formation of an alloy by dissolving the alloy and its pure constituent elements in a liquid metal solvent (e.g., liquid tin or aluminum).[9] The difference in the measured heats of solution allows for the calculation of the alloy's enthalpy of formation.

  • High-Temperature Mixing Calorimetry: This technique, often using a Tian-Calvet type calorimeter, directly measures the enthalpy of mixing when two liquid metals are combined at a high temperature.[6][10]

G cluster_furnace Furnace Zone (High Temperature, T_H) cluster_calorimeter Calorimeter Zone (Room Temperature, T_R) cluster_analysis Data Analysis p1 Sample Encapsulation p2 Heating to T_H p1->p2 Place in furnace p3 Sample Drop into Calorimeter p2->p3 Rapid transfer p4 Measure Temperature Rise (ΔT) p3->p4 p5 Calculate Heat Absorbed (q_cal = C_cal * ΔT) p4->p5 p6 Determine Enthalpy Change (H_TH - H_TR = -q_cal) p5->p6

Experimental workflow for Drop Calorimetry.
Electrostatic Levitation (ESL)

For highly reactive liquid metals, containerless processing is ideal. ESL uses a high-voltage electric field to levitate a charged sample between electrodes under high vacuum. The sample is heated with a laser, and its properties (density, heat capacity, emissivity) are measured optically without any contact, preventing contamination.[4] This method is particularly powerful for measurements above the melting point.[4]

Electromotive Force (EMF) Method

The EMF method utilizes a galvanic cell where the material of interest serves as one electrode. By measuring the cell's voltage (EMF) over a range of temperatures, fundamental thermodynamic quantities like the Gibbs free energy, enthalpy, and entropy of formation for the alloy can be directly calculated using the Nernst equation. This technique is highly accurate for determining chemical activities and partial molar properties.

High-Temperature Phase Stability

The thermodynamic data presented are crucial for predicting the phase stability of alloys at high temperatures, which directly impacts their mechanical properties and performance.

  • V-Cr-Ti System: These alloys are candidates for fusion reactor structural materials. Isothermal sections of the phase diagram have been determined between 1000 °C and 1200 °C, showing the stability of the Cr₂Ti Laves phase and its solubility for this compound.[11] The stability of these alloys can also be predicted using machine learning models trained on formation enthalpy data.[12]

  • V-Cr System: This system is notable for forming a complete body-centered cubic (bcc) solid solution at high temperatures.[8] First-principles calculations predict the formation of ordered compounds at lower temperatures, which become unstable as configurational entropy dominates at higher temperatures.[8]

  • High-Entropy Alloys (HEAs): this compound is a key component in many refractory HEAs designed for extreme temperature applications.[13] Alloys like VNbMoTaW exhibit remarkable strength retention even at 1500 °C. Their stability is attributed to the high entropy of mixing, which favors the formation of simple solid solution phases (like bcc) over brittle intermetallic compounds.[13]

G Input Alloy Composition (e.g., V-Cr-Ti) Model Thermodynamic Modeling (e.g., CALPHAD) Input->Model Temp Service Temperature (T) StablePhases Identify Stable Phases at T Temp->StablePhases ThermoData Fundamental Thermodynamic Data (ΔGf°, ΔH_mix, Cₚ) ThermoData->Model PhaseDiagram Predicted Phase Diagram Model->PhaseDiagram PhaseDiagram->StablePhases Microstructure Predicted Microstructure StablePhases->Microstructure Properties Material Properties (Strength, Ductility) Microstructure->Properties

Logical flow for assessing alloy phase stability.

References

A Technical Guide to Phase Diagrams of Vanadium Alloys for Metallurgical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists in Metallurgy

This technical guide provides an in-depth overview of vanadium alloy phase diagrams, crucial tools for understanding and developing new materials. This compound is a critical alloying element, known for enhancing the strength, toughness, and wear resistance of steels and other alloys through the formation of stable carbides and a fine-grained microstructure. A thorough understanding of the phase equilibria in this compound-containing systems is paramount for alloy design, predicting material performance, and optimizing processing parameters like heat treatment, welding, and casting.

This document details the primary experimental and computational methodologies used to establish phase diagrams. It presents quantitative data for key this compound alloy systems in structured tables and includes a generalized workflow for the experimental determination of phase diagrams.

Methodologies for Phase Diagram Determination

The determination of phase diagrams is a meticulous process that relies on a combination of experimental techniques and computational modeling. No single method is sufficient to map out all phase boundaries, and reliable diagrams are often the result of cross-verification between multiple independent techniques.[1]

Experimental Protocols

Experimental approaches can be broadly categorized into static and dynamic methods. Static methods involve analyzing samples that have been heat-treated to reach equilibrium and then quenched to preserve their high-temperature microstructure for room-temperature analysis. Dynamic methods monitor changes in physical properties during heating and cooling cycles.[2]

Detailed Protocol: Differential Thermal Analysis (DTA)

DTA is a widely used dynamic technique for identifying phase transformations that involve a change in enthalpy, such as melting, solidification, and solid-state reactions.[3]

  • Sample Preparation: Prepare small, representative samples (typically a few milligrams) of the alloy composition to be studied. A reference material (e.g., alumina, Al₂O₃), which is thermally inert over the temperature range of interest, is also required.

  • Apparatus Setup: Place the alloy sample and the reference material in separate crucibles within a furnace. Each crucible is equipped with a thermocouple to precisely measure its temperature.

  • Heating and Cooling Program: Subject both the sample and the reference to an identical, controlled temperature program (e.g., a constant heating and cooling rate).

  • Data Acquisition: Continuously record the temperature of the sample (T_s) and the reference (T_r). The differential temperature (ΔT = T_s - T_r) is plotted against the sample temperature (T_s).

  • Interpretation: When the sample undergoes a phase transformation, it will absorb or release heat. An endothermic reaction (e.g., melting) will cause the sample's temperature to lag behind the reference, resulting in a dip in the ΔT curve. An exothermic reaction (e.g., crystallization) will cause a temporary increase in the sample's temperature, leading to a peak in the ΔT curve.[4][5] The onset of these peaks indicates the temperature at which the transformation begins. By performing this analysis on a series of alloys with different compositions, key transition temperatures (like liquidus and solidus lines) can be mapped.[3]

Detailed Protocol: Metallographic Analysis

Metallography is a crucial static method used to visually identify the phases present in an alloy at a specific temperature.[1][6]

  • Equilibration and Quenching: A series of alloy samples of a specific composition are held at different temperatures for a prolonged period to achieve thermodynamic equilibrium. Subsequently, the samples are rapidly quenched in a medium like water or oil to "freeze" the high-temperature microstructure.[3][6]

  • Sample Preparation:

    • Sectioning: A representative cross-section is cut from the quenched sample.

    • Mounting: The sectioned sample is mounted in a polymer resin for ease of handling.

    • Grinding: The mounted sample is ground with progressively finer abrasive papers (e.g., silicon carbide paper of 180, 240, 400, and 1200 grit) to achieve a flat surface.[7]

    • Polishing: The ground surface is polished using cloths impregnated with diamond slurries of decreasing particle size (e.g., 3 μm, 1 μm, 0.25 μm) to create a mirror-like, scratch-free finish.

  • Etching: The polished surface is chemically etched with a suitable reagent. The etchant selectively corrodes different phases or grain boundaries at different rates, revealing the microstructure.

  • Microscopic Examination: The etched surface is examined under an optical or scanning electron microscope. The number of phases, their morphology, volume fraction, and distribution are observed.[1][6] By correlating the microstructures of samples quenched from different temperatures, the boundaries between single-phase and two-phase regions can be determined.[3]

Detailed Protocol: X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystal structure of the phases present in a sample.

  • Sample Preparation: Samples can be in the form of powders or polished bulk materials from the metallography workflow. For powder diffraction, the sample should be finely ground to ensure random orientation of the crystallites.

  • Data Collection: The sample is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting XRD pattern, a plot of intensity versus 2θ, is a fingerprint of the material's crystal structure. The positions and relative intensities of the diffraction peaks are compared against a database, such as the Powder Diffraction File (PDF), to identify the crystalline phases present.[8][9]

  • Quantitative Analysis: Advanced methods, such as Rietveld refinement, can be used to determine the relative weight fraction of each phase in a multi-phase sample.[10] XRD is particularly useful for identifying intermetallic compounds and determining solid solubility limits.[3]

Computational Methods: CALPHAD

The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent alloy systems.[4] This method is especially valuable for systems with many components, where experimental determination would be prohibitively time-consuming and expensive.

The core of the CALPHAD method is to model the Gibbs energy of each individual phase as a function of composition, temperature, and pressure. These models are developed by assessing experimental data from simpler binary and ternary subsystems. By combining these descriptions, the phase equilibria for complex, multicomponent systems can be calculated by finding the state of minimum total Gibbs energy. This enables the prediction of phase diagrams for alloys that have not yet been experimentally produced, accelerating materials design.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of a binary phase diagram, integrating the key methodologies described above.

G Experimental Workflow for Binary Phase Diagram Determination A Alloy Preparation (e.g., Arc Melting) B Compositional Series (e.g., 10, 20, 30... wt% B) A->B Create Samples C Dynamic Method: DTA / DSC B->C D Static Method: Equilibration & Quenching B->D E Cooling/Heating Curves (Detection of T_liquidus, T_solidus) C->E Analyze Curves F Sample Preparation (Mounting, Grinding, Polishing) D->F Prepare Samples I Data Compilation (Plot T vs. Composition) E->I Transition Temps G Microstructural Analysis (Optical/SEM) F->G H Phase Identification (XRD) F->H G->I Phase Regions H->I Phase Identities J Phase Diagram Construction I->J Draw Boundaries

Caption: A generalized workflow for constructing a binary alloy phase diagram.

Key this compound Alloy Phase Diagrams

This section presents quantitative data on several important binary this compound alloy systems. An invariant reaction is a transformation where three phases are in equilibrium at a specific temperature and composition.

This compound-Aluminum (V-Al) System

The V-Al system is characterized by the formation of several intermetallic compounds. These compounds can significantly influence the mechanical properties of aluminum alloys.

Reaction TypeTemperature (°C)Composition (at. % V)Reaction
Peritectic~734~1.5L + Al₃V ↔ (Al)
Peritectic~1270~25L + Al₈V₅ ↔ Al₃V
Peritectic~1408~38L + (V) ↔ Al₈V₅

Data compiled from multiple sources which may show slight variations.

This compound-Carbon (V-C) System

The V-C system is fundamental to understanding the strengthening mechanisms in this compound-alloyed steels. It is known for forming very hard and stable carbides. The system is complex, featuring non-stoichiometric carbides and several ordered phases at lower temperatures, such as V₆C₅ and V₈C₇. A key feature is a eutectic reaction involving the V-rich solid solution and this compound carbide.

Reaction TypeTemperature (°C)Composition (at. % C)Reaction
Eutectic~1650~16L ↔ (V) + V₂C

Note: The exact eutectic composition and temperature can vary in different assessments. The V-C system contains multiple carbide phases (e.g., V₂C, VC) and complex ordering transformations not detailed in this simplified table.

This compound-Iron (V-Fe) System

The V-Fe system is the basis for ferrothis compound, the most common additive for introducing this compound into steel.[9] The phase diagram features a closed gamma loop, meaning that with sufficient this compound addition, the austenite (γ-iron) phase field is eliminated, and the alloy remains ferritic (α-iron) up to the solidus temperature.

Reaction TypeTemperature (°C)Composition (wt. % C)Reaction (in Fe-Fe₃C)
Eutectic11474.3L ↔ γ-Austenite + Fe₃C
Eutectoid7270.76γ-Austenite ↔ α-Ferrite + Fe₃C

Note: This table shows the invariant reactions in the baseline Iron-Carbon system.[1][8] this compound additions significantly alter this diagram, notably by raising the eutectoid temperature and promoting the formation of this compound carbides over cementite (Fe₃C).

Other Notable Systems
  • V-Cr: This system exhibits a complete series of solid solutions with a minimum in the solidus curve at approximately 1750°C and 70 wt.% Cr.[7]

  • V-Ti: Titanium and this compound form a complete body-centered cubic (BCC) solid solution at high temperatures.

  • Ternary Systems (e.g., Ti-Al-V, Fe-V-C): The addition of a third element creates a ternary phase diagram, often represented by isothermal sections at various temperatures. These diagrams are essential for understanding commercial alloys like Ti-6Al-4V and the complex carbide precipitation in microalloyed steels.

Conclusion

Phase diagrams are indispensable resources in metallurgical research and development. For this compound alloys, they provide the fundamental knowledge required to control microstructure and, consequently, the mechanical properties of advanced materials. The effective use of both experimental techniques—such as DTA, metallography, and XRD—and computational methods like CALPHAD is essential for accurately establishing these diagrams. The data and protocols presented in this guide offer a foundational understanding for researchers working to innovate and optimize this compound-containing alloys.

References

The Double-Edged Sword: An In-depth Technical Guide to the Toxicity of Vanadium Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium, a transition element with a multifaceted biological role, has garnered significant attention in the scientific community. Its compounds exhibit a wide spectrum of activities, from insulin-mimetic and anti-cancer properties to significant toxicity. Understanding the toxicological profile of different this compound compounds is paramount for harnessing their therapeutic potential while mitigating their adverse effects. This technical guide provides a comprehensive overview of the toxicity of various this compound compounds on biological systems, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Toxicological Data

The toxicity of this compound compounds is highly dependent on their oxidation state, with pentavalent (V5+) forms generally exhibiting greater toxicity than tetravalent (V4+) forms. The route of administration also plays a crucial role in determining the toxicological outcome. The following tables summarize key quantitative toxicity data for commonly studied this compound compounds.

Table 1: In Vivo Acute Toxicity Data (LD50)

This compound CompoundChemical FormulaAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
Ammonium MetavanadateNH₄VO₃RatOral58.1[1][2][3]
MouseOral25[1]
RatDermal2102[1][2]
RatIntraperitoneal18[3]
RatSubcutaneous23[3]
Sodium MetavanadateNaVO₃RatOral98.0[4]
MouseOral74.6[4]
RatIntraperitoneal18.4[4]
MouseIntraperitoneal35.9[4]
Vanadyl SulfateVOSO₄RatOral448.0[4]
MouseOral467.2[4]
RatIntraperitoneal74.1[4]
MouseIntraperitoneal113.0[4]
This compound PentoxideV₂O₅RatOral10[5]
MouseOral23[5]

Table 2: In Vitro Cytotoxicity Data (IC50)

This compound CompoundCell LineCell TypeIncubation Time (h)IC50Reference(s)
Vanadate (V)A375Human Melanoma724.7 µM[6]
Oxidothis compound(IV) complex (VS2)A375Human Melanoma722.6 µM[6]
Oxidothis compound(IV)-chrysinMG-63Human Osteosarcoma-16 µM[5]
Vanadyl SulfateMCF-7Human Breast Cancer2425 µg/ml[7]
MCF-7Human Breast Cancer4820 µg/ml[7]
Primary AstrocytesMouse24>50 µM[8]
Primary AstrocytesMouse48>100 µM[8]
This compound PentoxideVarious Cancer Cell Lines--Varies[7]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

This compound CompoundAnimal ModelRoute of ExposureDurationEffectNOAELLOAELReference(s)
This compound PentoxideRatInhalation13 daysLung inflammation-0.56 mg/m³[9][10]
This compound PentoxideRatInhalation13 weeksNasal effects (females)1.1 mg/m³2.2 mg/m³[9]
Vanadyl SulfateHumanOral12 weeksHematological and blood pressure effects0.12 mg/kg/day-[10]
Vanadyl SulfateRatOral (drinking water)1 yearGeneral toxicity19 mg/kg/day-[3]
Sodium MetavanadateRatOral (drinking water)3 monthsGeneral toxicity3.5 mg/kg/day-[3]

Key Mechanisms of this compound Toxicity

The toxic effects of this compound compounds are multifaceted and involve the disruption of several critical cellular processes. The primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to a cascade of downstream events, including damage to lipids, proteins, and DNA.

Oxidative Stress and Lipid Peroxidation

This compound compounds, particularly in their higher oxidation states, can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This surge in ROS overwhelms the cellular antioxidant defense systems, resulting in oxidative damage to cellular components. The cell membrane is a prime target, where lipid peroxidation can compromise membrane integrity and function.

Interference with Signaling Pathways

This compound compounds are known to modulate the activity of key signaling pathways involved in cell proliferation, survival, and inflammation. This is often achieved through the inhibition of protein tyrosine phosphatases (PTPs), as vanadate is a structural analog of phosphate.

The MAPK pathway, which includes ERK, JNK, and p38, is a crucial regulator of cellular responses to external stimuli. This compound compounds can activate these cascades, often in a cell-type and compound-specific manner. For instance, some peroxothis compound compounds have been shown to strongly and sustainably activate ERK.[11] This activation can lead to either cell survival or apoptosis, depending on the cellular context.

MAPK_Pathway cluster_0 This compound Compounds cluster_1 Upstream Signaling cluster_2 MAPK Cascade cluster_3 Cellular Response This compound This compound Compounds EGFR EGFR This compound->EGFR Activates Src Src This compound->Src Activates JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates PLCg PLCγ EGFR->PLCg Src->PLCg PKC PKC PLCg->PKC MEK1 MEK1 PKC->MEK1 ERK ERK MEK1->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation

This compound's influence on the MAPK signaling cascade.

The PI3K/Akt pathway is a critical regulator of cell survival and metabolism. This compound compounds can influence this pathway, often through the inhibition of phosphatases like PTEN and SHP1, which are negative regulators of PI3K/Akt signaling.[12] By inhibiting these phosphatases, this compound can lead to the activation of Akt, which can promote cell survival but also contribute to pathological conditions in certain contexts.

PI3K_Akt_Pathway cluster_0 This compound Compounds cluster_1 Phosphatases cluster_2 PI3K/Akt Cascade cluster_3 Downstream Effects This compound This compound Compounds PTEN PTEN This compound->PTEN Inhibits SHP1 SHP1 This compound->SHP1 Inhibits PTP1B PTP1B This compound->PTP1B Inhibits PI3K PI3K PTEN->PI3K SHP1->PI3K PTP1B->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Metabolism Metabolism Akt->Metabolism

This compound's impact on the PI3K/Akt signaling pathway.

The NF-κB pathway plays a central role in inflammation and immunity. This compound compounds can activate NF-κB, leading to the transcription of pro-inflammatory genes. The mechanism of activation can vary depending on the concentration of the this compound compound. At low concentrations, activation proceeds via the canonical pathway involving IKK activation and IκBα degradation.[13] At higher concentrations, an alternative mechanism involving tyrosine phosphorylation of IκBα may be involved.[13]

NFkB_Pathway cluster_0 This compound Compounds cluster_1 IKK Complex cluster_2 IκBα/NF-κB Complex cluster_3 Cellular Response Vanadium_low Low Conc. This compound IKK IKK Vanadium_low->IKK Activates Vanadium_high High Conc. This compound IkB_NFkB IκBα-NF-κB Vanadium_high->IkB_NFkB Tyr Phosphorylation of IκBα IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB IkB_NFkB->NFkB IκBα degradation IkB_NFkB->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation

Concentration-dependent activation of NF-κB by this compound.

Experimental Protocols for Toxicity Assessment

Standardized and reproducible experimental protocols are essential for accurately assessing the toxicity of this compound compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well. B 2. Compound Treatment Treat cells with various concentrations of this compound compounds for 24-72 hours. A->B C 3. MTT Addition Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. B->C D 4. Formazan Solubilization Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability as a percentage of the control and determine the IC50 value. E->F

Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Culture: Plate cells in a 96-well flat-bottomed plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., sterile water or DMSO). Make serial dilutions to obtain the desired final concentrations.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of the this compound compound to the respective wells. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • MTT Incubation: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[14][15][16][17]

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Workflow for Comet Assay

Comet_Assay_Workflow A 1. Cell Treatment Expose cells to this compound compounds for a defined period. B 2. Cell Embedding Embed the treated cells in low-melting-point agarose on a microscope slide. A->B C 3. Cell Lysis Lyse the cells in a high-salt and detergent solution to remove membranes and proteins. B->C D 4. DNA Unwinding Incubate the slides in an alkaline buffer to unwind the DNA. C->D E 5. Electrophoresis Subject the slides to electrophoresis to allow damaged DNA to migrate. D->E F 6. Neutralization and Staining Neutralize the slides and stain the DNA with a fluorescent dye. E->F G 7. Visualization and Analysis Visualize the 'comets' under a fluorescence microscope and quantify DNA damage. F->G

Workflow for the Comet assay to assess genotoxicity.

Detailed Protocol:

  • Slide Preparation: Pre-coat microscope slides with a layer of 1% normal melting point agarose.

  • Cell Suspension: After treatment with the this compound compound, harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.

  • Embedding: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubate for at least 1 hour at 4°C in the dark.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes.

  • Neutralization: Gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

  • Staining: Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

  • Analysis: Visualize the slides using a fluorescence microscope. The DNA from undamaged cells will appear as a compact sphere ("head"), while damaged DNA will migrate towards the anode, forming a "tail." Quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.[18][19][20][21][22]

Genotoxicity Assessment: In Vitro Micronucleus Test

The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals.

Workflow for In Vitro Micronucleus Test

Micronucleus_Test_Workflow A 1. Cell Culture and Treatment Culture cells and expose them to various concentrations of this compound compounds. B 2. Cytokinesis Block Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. A->B C 3. Cell Harvesting and Fixation Harvest the cells, treat with a hypotonic solution, and fix. B->C D 4. Slide Preparation and Staining Drop the cell suspension onto microscope slides and stain with Giemsa or a fluorescent dye. C->D E 5. Microscopic Analysis Score the frequency of micronuclei in binucleated cells under a microscope. D->E F 6. Data Interpretation A significant increase in micronucleated cells indicates genotoxicity. E->F

References

Geochemical behavior of vanadium in different environmental systems.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium, a transition metal with a multifaceted geochemical personality, plays a significant role in various environmental systems. Its behavior, characterized by multiple oxidation states and a strong affinity for certain elements, dictates its mobility, bioavailability, and potential toxicity. This technical guide delves into the core principles of this compound geochemistry, providing a comprehensive overview for researchers, scientists, and professionals in drug development who encounter this element in their work.

The Geochemical Profile of this compound

This compound's environmental journey is primarily governed by its oxidation state, which can range from +2 to +5, with +3, +4, and +5 being the most common in natural systems.[1][2] The redox potential (Eh) and pH of the surrounding environment are the master variables controlling which oxidation state predominates.

  • This compound (V): In oxidizing environments, the pentavalent form (V(V)), typically as the vanadate oxyanion (H₂VO₄⁻ or HVO₄²⁻), is the most stable and soluble form.[3][4] This high mobility makes V(V) a key species of concern in terms of potential environmental contamination and biological uptake.[5][6]

  • This compound (IV): Under moderately reducing conditions, V(V) can be reduced to the tetravalent form (V(IV)), which primarily exists as the vanadyl cation (VO²⁺).[7] The vanadyl form is less mobile than vanadate and tends to adsorb onto mineral surfaces or form complexes with organic matter.[8]

  • This compound (III): In strongly reducing environments, such as anoxic sediments, V(IV) can be further reduced to the trivalent state (V(III)).[7] V(III) is generally insoluble and has low mobility in the environment.[8]

The interplay between these oxidation states is a critical aspect of this compound's geochemical behavior, influencing its distribution and fate in soil, water, and the atmosphere.

This compound in Different Environmental Systems

The concentration and speciation of this compound vary significantly across different environmental compartments.

Soil Systems

Soils are a major reservoir for this compound, with concentrations typically ranging from 10 to 220 mg/kg.[9] The behavior of this compound in soil is complex and influenced by several factors:

  • pH: Soil pH is a crucial factor controlling this compound's mobility. In acidic soils, the cationic vanadyl (V(IV)) species is more prevalent and can be adsorbed by clay minerals and organic matter.[9] In alkaline soils, the anionic vanadate (V(V)) species dominates, leading to increased mobility.[10][11]

  • Redox Potential: The redox status of the soil determines the oxidation state of this compound. Well-aerated soils favor the more mobile V(V), while waterlogged or anoxic soils promote the reduction to the less mobile V(IV) and V(III) states.[5][6]

  • Mineralogy: this compound has a strong affinity for iron, aluminum, and titanium (hydr)oxides.[7][8] Adsorption onto these mineral surfaces is a key mechanism for this compound sequestration in soils.[12]

  • Organic Matter: Soil organic matter can both immobilize and mobilize this compound. It can reduce V(V) to the less mobile V(IV) and form stable complexes with the vanadyl cation.[8] Conversely, dissolved organic matter can form soluble complexes with this compound, enhancing its mobility.

Aquatic Systems

In aquatic environments, dissolved this compound concentrations are generally low, with typical values of around 1.8 μg/L in seawater and ranging from less than 1 μg/L to as high as 180 μg/L in freshwaters, particularly in areas with volcanic or sedimentary rocks.[7] The speciation of this compound in water is primarily controlled by pH and redox conditions. In oxygenated waters, V(V) as vanadate is the dominant species.[13] In anoxic bottom waters or sediments, V(V) can be reduced to V(IV) and subsequently removed from the water column through adsorption or precipitation.[7]

Atmospheric Systems

The atmosphere receives this compound from both natural and anthropogenic sources. Natural sources include volcanic emissions and the weathering of rocks.[14] The primary anthropogenic source is the combustion of fossil fuels, particularly heavy oils and coal, which can contain significant amounts of this compound.[14][15] Atmospheric this compound is typically associated with particulate matter.[16] The dominant form of this compound in diesel particulate matter emissions is V(IV).[16]

Quantitative Data on this compound in the Environment

Understanding the quantitative aspects of this compound's distribution is crucial for assessing its environmental impact. The following tables summarize typical concentration ranges and partitioning coefficients in various environmental matrices.

Environmental MatrixThis compound ConcentrationReference(s)
Soil 10 - 220 mg/kg[9]
Average in European topsoils: 38 mg/kg[9]
Mafic rocks: 600 - 4100 mg/kg[17]
Rock phosphates: 50 - 2000 mg/kg[17]
Water
Seawater (dissolved): 1.8 µg/L[7]
Freshwaters (dissolved): < 1 - 180 µg/L[7]
Tap water (U.S.): 1.2 - 1.0 µg/L[18]
Atmosphere
Urban air: ~10 ng/m³[17]
Rural air: ~1 ng/m³[17]
Eastern Pacific Ocean air: ~0.1 ng/m³[17]
Biota
Higher plants: ~1 mg/kg[19]

Table 1: Typical this compound Concentrations in Different Environmental Systems.

Soil/Sediment PropertyThis compound Partition Coefficient (Kd) (L/kg)Factors Influencing KdReference(s)
Mineral SoilsHighly variable (can vary by 3-4 orders of magnitude)pH, clay content, organic carbon content, iron and aluminum (hydr)oxide content.[2][12]
SedimentsVariableWater type (freshwater vs. marine), sediment type (benthic vs. suspended).[2]

Table 2: this compound Partitioning Coefficients (Kd) in Soils and Sediments.

Experimental Protocols for this compound Analysis

Accurate assessment of this compound's geochemical behavior relies on robust analytical methods. This section details the methodologies for key experiments used to characterize this compound speciation and mobility.

Sequential Extraction for this compound Fractionation in Soil

Sequential extraction procedures are employed to partition this compound in soils and sediments into different geochemical fractions, providing insights into its potential mobility and bioavailability. The modified BCR (Community Bureau of Reference) sequential extraction is a commonly used method.

Protocol:

  • Step 1: Exchangeable and Carbonate-Bound Fraction

    • Reagent: 0.11 M Acetic Acid.

    • Procedure: Add 20 mL of 0.11 M acetic acid to 0.5 g of air-dried soil in a centrifuge tube. Shake for 16 hours at room temperature. Centrifuge at 3000 rpm for 20 minutes and decant the supernatant for analysis.[17]

  • Step 2: Reducible Fraction (Bound to Iron and Manganese Oxides)

    • Reagent: 0.5 M Hydroxylamine hydrochloride (adjusted to pH 1.5 with nitric acid).

    • Procedure: Add 20 mL of the reagent to the residue from Step 1. Shake for 16 hours at room temperature. Centrifuge and decant the supernatant for analysis.[17]

  • Step 3: Oxidizable Fraction (Bound to Organic Matter and Sulfides)

    • Reagent: 8.8 M Hydrogen peroxide, followed by 1.0 M Ammonium acetate (adjusted to pH 2.0 with nitric acid).

    • Procedure: Add 10 mL of hydrogen peroxide to the residue from Step 2 and digest at 85°C for 1 hour. Add another 10 mL of hydrogen peroxide and continue the digestion. After cooling, add 50 mL of ammonium acetate solution and shake for 16 hours. Centrifuge and decant the supernatant for analysis.

  • Step 4: Residual Fraction

    • Reagent: Aqua regia (HCl:HNO₃, 3:1 v/v) or a mixture of strong acids (e.g., HF-HClO₄-HNO₃).

    • Procedure: Digest the residue from Step 3 with the acid mixture to determine the this compound content in the mineral lattice.

The this compound concentration in each extract is typically determined by techniques such as electrothermal atomic absorption spectrometry (ETAAS) or inductively coupled plasma-mass spectrometry (ICP-MS).[17][20]

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for this compound Speciation

XANES spectroscopy is a powerful non-destructive technique that provides information on the oxidation state and coordination environment of this compound in solid samples like soils and sediments.

Methodology:

  • Sample Preparation: Soil or sediment samples are finely ground and pressed into pellets. For trace concentrations, samples may be mounted on a suitable sample holder.

  • Data Acquisition:

    • The sample is irradiated with a tunable, high-intensity X-ray beam from a synchrotron source.

    • The V K-edge XANES spectrum is collected by scanning the incident X-ray energy across the this compound K-absorption edge (around 5465 eV).

    • Data is typically collected in fluorescence mode for dilute samples to enhance the signal-to-noise ratio.

  • Data Analysis:

    • The obtained XANES spectrum is normalized.

    • The oxidation state of this compound is determined by the energy position of the pre-edge peak and the main absorption edge.

    • Quantitative speciation is achieved by performing a linear combination fitting (LCF) of the sample spectrum with a library of spectra from known this compound standard compounds (e.g., V₂O₃, VO₂, V₂O₅).[3][21]

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for this compound Speciation in Aqueous Samples

HPLC-ICP-MS is a highly sensitive and selective technique for the separation and quantification of different this compound species (e.g., V(IV) and V(V)) in water samples.

Procedure:

  • Sample Preparation: Water samples are typically filtered through a 0.45 µm filter to remove particulate matter. Depending on the expected this compound concentrations, a pre-concentration step may be necessary.[22]

  • Chromatographic Separation:

    • An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., an anion-exchange or reversed-phase column).

    • A mobile phase is used to separate the different this compound species based on their charge and/or polarity. For example, a mobile phase containing EDTA can be used to form stable complexes with V(IV) and V(V) for separation on a reversed-phase column.[23]

  • Detection and Quantification:

    • The eluent from the HPLC column is introduced into the ICP-MS.

    • The ICP-MS detects and quantifies the this compound isotopes (primarily ⁵¹V) in the separated species as they elute from the column.

    • The concentration of each this compound species is determined by comparing the peak areas in the chromatogram to those of known standards.

Visualizing this compound's Geochemical Behavior

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships in this compound geochemistry.

Vanadium_Cycle Atmosphere Atmosphere (Particulate V) Soil Soil (V(III), V(IV), V(V)) Atmosphere->Soil Deposition Water Water (Dissolved V(IV), V(V)) Atmosphere->Water Deposition Soil->Water Leaching Biota Biota Soil->Biota Uptake Sediments Sediments (V(III), V(IV)) Water->Sediments Sedimentation Water->Biota Uptake Sediments->Water Resuspension Biota->Soil Decomposition Anthropogenic Anthropogenic Sources (Fossil Fuel Combustion) Anthropogenic->Atmosphere Emissions Weathering Weathering Weathering->Soil Weathering->Water

Caption: The global biogeochemical cycle of this compound.

Vanadium_Speciation V5 Vanadate (V(V)) H₂VO₄⁻, HVO₄²⁻ (High Mobility) V4 Vanadyl (V(IV)) VO²⁺ (Moderate Mobility) V5->V4 Reduction (e.g., by organic matter, microbes) V4->V5 Oxidation V3 This compound(III) V³⁺ (Low Mobility) V4->V3 Reduction (Strongly reducing conditions) V3->V4 Oxidation

Caption: The influence of redox conditions on this compound speciation.

Microbial_Vanadium_Reduction Bacterium Shewanella oneidensis Outer Membrane Periplasm Inner Membrane Cytoplasm V4_ext Vanadyl (V(IV)) Bacterium:f0->V4_ext Reduction Electron_Transport_Chain Electron Transport Chain Bacterium:f3->Electron_Transport_Chain V5_ext Vanadate (V(V)) V5_ext->Bacterium:f0 Transport Electron_Donor Electron Donor (e.g., Lactate) Electron_Donor->Bacterium:f3 Electron_Transport_Chain->Bacterium:f0 e⁻

Caption: Microbial reduction of V(V) to V(IV).

HPLC_ICPMS_Workflow Sample Aqueous Sample Filtration Filtration (0.45 µm) Sample->Filtration HPLC HPLC System (Separation Column) Filtration->HPLC Injection ICPMS ICP-MS (Detector) HPLC->ICPMS Eluent Data Data Analysis (Chromatogram) ICPMS->Data

Caption: Experimental workflow for HPLC-ICP-MS analysis.

Conclusion

The geochemical behavior of this compound is a complex interplay of its intrinsic chemical properties and the prevailing environmental conditions. Its multiple oxidation states, coupled with its interactions with minerals and organic matter, create a dynamic system that dictates its fate and transport in the environment. For researchers, scientists, and professionals in drug development, a thorough understanding of these processes is essential for predicting this compound's environmental impact, assessing its bioavailability, and developing strategies for its potential remediation or utilization. The analytical techniques and conceptual models presented in this guide provide a solid foundation for further investigation into the fascinating and important geochemistry of this compound.

References

Vanadium's Crucial Role in Biological Systems and Enzyme Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Vanadium, a trace element with multifaceted roles in biological systems, has garnered significant attention from the scientific community. Its ability to exist in various oxidation states allows it to participate in a diverse array of biochemical processes, from enzymatic catalysis to the modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the biological significance of this compound, with a particular focus on its function in enzyme systems and its impact on cellular signaling. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of this compound's biochemical interactions, quantitative data on its physiological concentrations and enzymatic effects, and explicit experimental protocols for its study.

Introduction: The Biological Versatility of this compound

This compound is an essential trace element for some species and exhibits a range of bio-mimetic and therapeutic properties in others. Its biological activity is largely dictated by its oxidation state, with the +4 (vanadyl, VO²⁺) and +5 (vanadate, H₂VO₄⁻) states being the most relevant in physiological contexts. Vanadate's structural similarity to phosphate allows it to interact with and modulate the activity of numerous phosphate-metabolizing enzymes, a key aspect of its biological effects. This guide delves into the established and emerging roles of this compound, providing a foundational understanding for further research and therapeutic development.

This compound-Dependent Enzymes: Catalytic Powerhouses

Nature has harnessed the unique chemical properties of this compound to catalyze challenging biochemical reactions. Two primary classes of this compound-dependent enzymes have been extensively characterized: this compound nitrogenases and this compound-dependent haloperoxidases.

This compound Nitrogenases: An Alternative Pathway for Nitrogen Fixation

In certain nitrogen-fixing bacteria, such as those from the genus Azotobacter, a this compound-cofactored nitrogenase (V-nitrogenase) serves as an alternative to the more common molybdenum-dependent enzyme, particularly under conditions of molybdenum deficiency. This enzyme catalyzes the reduction of dinitrogen (N₂) to ammonia (NH₃), a crucial process for making nitrogen biologically available.

Enzyme Kinetics: The catalytic efficiency of V-nitrogenase is influenced by temperature, showing higher activity than its molybdenum counterpart at lower temperatures.

EnzymeSubstrateKmkcatSpecificity Constant (kcat/Km)ConditionsReference(s)
This compound NitrogenaseN₂Data not readily available in a comparable format
This compound NitrogenaseC₂H₂Data not readily available in a comparable format

Experimental Protocol: Acetylene Reduction Assay for Nitrogenase Activity

The activity of nitrogenase is commonly measured using the acetylene reduction assay, which leverages the enzyme's ability to reduce acetylene to ethylene.

  • Principle: Nitrogenase reduces acetylene (C₂H₂) to ethylene (C₂H₄), which can be quantified by gas chromatography. This provides an indirect measure of the enzyme's nitrogen-fixing potential.

  • Procedure:

    • Prepare the biological sample (e.g., bacterial culture, soil core with nitrogen-fixing organisms) in a gas-tight container.

    • Introduce a known volume of acetylene gas to the container's headspace, typically creating a 10% acetylene atmosphere.

    • Incubate the sample under appropriate conditions (temperature, light) for a defined period.

    • At timed intervals, withdraw a sample of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N) to separate and quantify ethylene.

    • Calculate the rate of ethylene production, which is proportional to the nitrogenase activity.[1][2][3]

Experimental Workflow for Acetylene Reduction Assay

Acetylene_Reduction_Assay cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Biological Sample Incubation Gas-tight Container Sample->Incubation Place sample in Acetylene Introduce 10% Acetylene Incubation->Acetylene Incubate Incubate Acetylene->Incubate Gas_Sample Withdraw Headspace Gas Incubate->Gas_Sample GC_Analysis Gas Chromatography Gas_Sample->GC_Analysis Quantification Quantify Ethylene GC_Analysis->Quantification Calculation Calculate Nitrogenase Activity Quantification->Calculation

Caption: Workflow for measuring nitrogenase activity using the acetylene reduction assay.

This compound-Dependent Haloperoxidases (VHPOs): Nature's Halogenating Agents

Found in marine algae, fungi, and bacteria, this compound-dependent haloperoxidases (VHPOs) catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the formation of hypohalous acids. These reactive species can then halogenate organic molecules.

Enzyme Kinetics: The kinetic parameters of VHPOs vary depending on the specific enzyme, the halide substrate, and the pH.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)pHReference(s)
V-bromoperoxidase (A. nodosum)H₂O₂3.13009.7 x 10⁴4.0[4]
V-bromoperoxidase (A. nodosum)H₂O₂22502.3 x 10³8.0[4]
V-bromoperoxidase (A. nodosum)Br⁻1.73001.8 x 10⁵4.0[4]
V-bromoperoxidase (A. nodosum)Br⁻18.1502.8 x 10³8.0[4]
V-chloroperoxidase (C. inaequalis)Cl⁻0.1222.2 x 10⁵4.0[4]
V-chloroperoxidase (C. inaequalis)H₂O₂0.1222.2 x 10⁵4.0[4]

Experimental Protocol: Monochlorodimedone (MCD) Assay for Haloperoxidase Activity

The activity of VHPOs is commonly determined by monitoring the halogenation of monochlorodimedone.[5]

  • Principle: The halogenation of the enol form of monochlorodimedone (MCD) to its dihalogenated derivative leads to a decrease in absorbance at 290 nm.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., MES buffer, pH 6.0), potassium halide (e.g., KCl or KBr), sodium vanadate, and monochlorodimedone.

    • Add the VHPO enzyme to the reaction mixture.

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂).

    • Monitor the decrease in absorbance at 290 nm over time using a spectrophotometer.

    • Calculate the rate of MCD consumption to determine the enzyme activity.[6][7]

Experimental Workflow for Monochlorodimedone Assay

MCD_Assay cluster_prep Reaction Setup cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis Buffer Buffer, Halide, Vanadate, MCD Enzyme Add VHPO Enzyme Buffer->Enzyme H2O2 Add H₂O₂ Enzyme->H2O2 Spectrophotometer Monitor Absorbance at 290 nm H2O2->Spectrophotometer Rate Calculate Rate of MCD Consumption Spectrophotometer->Rate Activity Determine Enzyme Activity Rate->Activity

Caption: Workflow for determining haloperoxidase activity using the monochlorodimedone assay.

This compound's Influence on Cellular Signaling

This compound compounds, particularly vanadate and its peroxo-derivatives, are known to exert significant effects on intracellular signaling cascades, most notably those involved in metabolic regulation.

Insulin-Mimetic Effects and Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the most studied biological effects of this compound is its ability to mimic the actions of insulin. This is primarily attributed to its potent inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin signaling pathway. By inhibiting PTPs, vanadate promotes the tyrosine phosphorylation of the insulin receptor and its downstream substrates, thereby activating key signaling pathways like the PI3K/Akt and MAPK/ERK pathways.[8]

Inhibition Kinetics: Vanadate acts as a competitive inhibitor of PTP1B.

InhibitorEnzymeKi (µM)Inhibition TypeReference(s)
VanadatePTP1B0.38Competitive[9][10]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

  • Principle: The activity of PTP1B is measured by monitoring the dephosphorylation of a chromogenic or fluorogenic substrate. The inhibitory effect of vanadate is determined by measuring the decrease in enzyme activity in its presence.

  • Procedure:

    • Prepare a reaction buffer (e.g., HEPES buffer, pH 7.4) containing a known concentration of recombinant PTP1B.

    • Add varying concentrations of sodium orthovanadate to the reaction wells.

    • Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP) or fluorescein diphosphate (FDP).[11]

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Measure the absorbance of the product (p-nitrophenol or fluorescein) at the appropriate wavelength (e.g., 405 nm for pNPP) over time using a microplate reader.

    • Calculate the initial reaction velocities and determine the IC₅₀ or Ki value for vanadate.[12][13]

Signaling Pathways Modulated by this compound

PI3K/Akt Pathway: Activation of this pathway by this compound-induced insulin receptor phosphorylation leads to the translocation of GLUT4 glucose transporters to the cell membrane, resulting in increased glucose uptake.

MAPK/ERK Pathway: This pathway is also activated downstream of the insulin receptor and is involved in the regulation of gene expression and cell proliferation.

This compound-Modulated Insulin Signaling Pathways

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Metabolic_Effects Metabolic Effects GLUT4_transporter->Metabolic_Effects Glucose Uptake Vanadate Vanadate PTP1B PTP1B Vanadate->PTP1B inhibits PTP1B->IR dephosphorylates PI3K PI3K IRS->PI3K activates Ras Ras IRS->Ras activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression

Caption: this compound's role in the insulin signaling pathway.

Experimental Protocol: In Vitro Glucose Uptake Assay

  • Principle: The uptake of a radiolabeled, non-metabolizable glucose analog (e.g., 2-deoxy-D-[³H]glucose) by cells (e.g., adipocytes or muscle cells) is measured to assess the effect of this compound compounds on glucose transport.[14]

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Pre-incubate the cells with the this compound compound of interest for a specified duration.

    • Add the radiolabeled glucose analog to the cell culture medium.

    • Incubate for a defined period to allow for glucose uptake.

    • Stop the uptake by washing the cells with ice-cold buffer and lysing the cells.

    • Measure the amount of radioactivity incorporated into the cells using a scintillation counter.

    • Compare the glucose uptake in treated cells to that of untreated and insulin-treated controls.[15][16][17]

Other Notable Biological Roles of this compound

Interaction with the Cytoskeleton: Effects on Actin Polymerization

This compound species, particularly decavanadate and vanadyl, have been shown to interact with actin, a key component of the cytoskeleton. This interaction can inhibit the polymerization of globular actin (G-actin) into filamentous actin (F-actin), potentially affecting cellular processes such as motility, division, and maintenance of cell shape.

Inhibitory Concentrations:

This compound SpeciesEffect on Actin PolymerizationIC₅₀ (µM)Reference(s)
DecavanadateInhibition68[18][19]
Vanadyl (VO²⁺)Inhibition300[18][19]
Amavadin: A Unique this compound Complex in Amanita Mushrooms

Certain species of Amanita mushrooms accumulate a unique, non-oxido this compound(IV) complex called amavadin. While its precise biological function remains to be definitively established, it has been proposed to act as a peroxidase or catalase, potentially playing a role in detoxification or defense.[20][21][22][23][24]

This compound in Biological Tissues: Distribution and Speciation

The concentration of this compound in biological tissues is generally low but can vary depending on the tissue type and exposure levels. Understanding the distribution and chemical form (speciation) of this compound is crucial for assessing its biological effects and potential toxicity.

This compound Concentrations in Human Tissues:

TissueThis compound Concentration (ng/g wet weight)Reference(s)
Fat and Muscle0.55[25]
Heart1.1[25]
Lung2.1[25]
Kidney3.0[25]
Thyroid3.1[25]
Liver7.5[25]

Conclusion

This compound exhibits a remarkable diversity of roles in biological systems, acting as an essential enzyme cofactor, a potent modulator of key signaling pathways, and an intriguing component of unique natural products. Its ability to mimic phosphate and participate in redox reactions underlies many of its biological functions. The in-depth understanding of this compound's interactions with biomolecules, as outlined in this guide, provides a solid foundation for future research into its physiological significance and its potential as a therapeutic agent. The detailed experimental protocols provided herein are intended to facilitate further investigation into the multifaceted world of this compound biochemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vanadium Dioxide Thin Films for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium dioxide (VO2) is a highly investigated "smart" material due to its unique reversible metal-insulator transition (MIT) near a critical temperature (Tc) of approximately 68°C.[1][2] This first-order phase transition is accompanied by a significant and abrupt change in the material's electrical resistivity and optical properties in the infrared spectrum, making it a promising candidate for a wide range of electronic applications.[1][3] These applications include but are not limited to, high-speed switching devices, memory elements, field-effect transistors (FETs), and reconfigurable antennas.[3][4]

The performance of VO2-based electronic devices is critically dependent on the quality of the thin film, including its crystallinity, stoichiometry, and surface morphology.[5] These properties are, in turn, heavily influenced by the chosen synthesis method and the specific deposition parameters. This document provides detailed application notes and experimental protocols for several common methods used to synthesize high-quality VO2 thin films for electronic applications. The methods covered include Pulsed Laser Deposition (PLD), Chemical Vapor Deposition (CVD), Sol-Gel, Magnetron Sputtering, and Atomic Layer Deposition (ALD).

Comparative Data of Synthesis Methods

The selection of a synthesis method for VO2 thin films often involves a trade-off between factors such as film quality, deposition temperature, cost, and scalability. The following tables summarize key quantitative data for different synthesis methods to facilitate comparison.

Table 1: Pulsed Laser Deposition (PLD) of VO2 Thin Films

ParameterValueReference
Target MaterialThis compound (V) or V2O5 ceramic[6]
SubstrateR-cut Sapphire (Al2O3), Si[6]
Laser TypeKrF Excimer[6]
Wavelength248 nm[5][6]
Laser Fluence1.0 - 4.0 J/cm²
Repetition Rate5 Hz[7]
Substrate Temperature500 - 600 °C[7]
Oxygen Partial Pressure1 x 10⁻² mbar[7]
Resulting Film Thickness~50 nm[7]
Transition Temperature (Tc)~72 °C[7]
Resistivity Change~3 x 10⁴[5][6]

Table 2: Chemical Vapor Deposition (CVD) of VO2 Thin Films

ParameterValueReference
PrecursorsThis compound tetrachloride (VCl4) and Ethyl acetate (EtAc)[8]
SubstrateFloating glass[8]
Deposition Temperature550 °C[8]
Carrier GasNitrogen (N2)[8]
Molar Flow Ratio (VCl4/EtAc)2:1[8]
Growth RateHigh (advantage for large-scale processes)[8]
Resulting Film PropertiesExcellent thermochromic properties (ΔTsol = 12%)[8]

Table 3: Sol-Gel Synthesis of VO2 Thin Films

ParameterValueReference
PrecursorVanadyl acetylacetonate or V2O5[9][10]
SolventAnhydrous methanol or distilled water[9][10]
SubstrateSingle-crystal silicon (100), quartz, glass[9][11]
Deposition MethodDip-coating or spin-coating[9][11]
Annealing Temperature500 - 550 °C[9][11]
Annealing AtmosphereVacuum (2 x 10⁻³ mbar) or Nitrogen (N2)[9][11]
Resulting Film Thickness69 - 74 nm[11]
Transition Temperature (Tc)68 °C[11]

Table 4: Magnetron Sputtering of VO2 Thin Films

ParameterValueReference
Target MaterialThis compound (V) or VO2 ceramic[3][12]
SubstrateSiO2-coated float glass, 6H-SiC[3][12]
Sputtering GasArgon (Ar) and Oxygen (O2)[3][12]
Substrate Temperature650 °C[3]
Sputtering Power250 W (RF)[3]
Oxygen Flow Rate1.7 - 1.9 sccm[3]
Base Pressure10⁻⁵ Torr[3]
Post-deposition AnnealingMay be required[13]
Transition Temperature (Tc)59 - 63 °C[12]

Table 5: Atomic Layer Deposition (ALD) of VO2 Thin Films

ParameterValueReference
PrecursorsTetrakis[ethylmethylamino]this compound {V(NEtMe)4} and H2O vapor[14]
SubstrateSapphire (c-Al2O3), Si[14][15]
Growth Temperature≤ 150 °C (for amorphous film)[15][16]
Post-deposition AnnealingRequired for crystallization[15]
Annealing Temperature~450 °C[16]
Annealing Oxygen Pressure1x10⁻⁴ to 7x10⁻⁴ Pa[15]
Resulting Film Thickness10 - 100 nm (with angstrom-level control)[15][16]

Experimental Protocols

Pulsed Laser Deposition (PLD)

This protocol describes the deposition of highly oriented VO2 thin films on R-cut sapphire substrates.[5][6]

Materials and Equipment:

  • Pulsed laser deposition (PLD) system

  • KrF excimer laser (λ = 248 nm)

  • High-purity this compound (V) metal target

  • R-cut sapphire (Al2O3) substrates

  • Vacuum chamber with gas inlets for oxygen and argon

  • Substrate heater

  • Acetone, isopropanol for substrate cleaning

  • Ultrasonic bath

Protocol:

  • Substrate Cleaning: a. Ultrasonically clean the R-cut sapphire substrates in acetone for 15 minutes. b. Rinse with deionized water. c. Ultrasonically clean in isopropanol for 15 minutes. d. Dry the substrates with a stream of high-purity nitrogen gas.

  • System Setup: a. Mount the cleaned substrate onto the heater in the PLD chamber. b. Install the this compound target on the rotating holder. c. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition: a. Heat the substrate to the desired deposition temperature (e.g., 550 °C). b. Introduce a controlled mixture of high-purity argon and oxygen into the chamber. The partial pressure of oxygen is critical and should be carefully controlled to stabilize the VO2 phase.[5][6] c. Set the laser parameters: fluence of 2-3 J/cm² and a repetition rate of 5-10 Hz. d. Initiate the laser ablation of the this compound target. The plasma plume will deposit a thin film on the heated substrate. e. Continue the deposition until the desired film thickness is achieved.

  • Cooling: a. After deposition, turn off the laser and the gas flow. b. Allow the substrate to cool down to room temperature in a high-vacuum environment.

PLD_Workflow cluster_prep Substrate Preparation cluster_pld PLD Process cluster_post Post-Deposition Clean_Substrate Clean Substrate (Acetone, Isopropanol) Dry_Substrate Dry with N2 Clean_Substrate->Dry_Substrate Mount_Sample Mount Substrate & Target Dry_Substrate->Mount_Sample Evacuate Evacuate Chamber Mount_Sample->Evacuate Heat Heat Substrate Evacuate->Heat Gas_Inlet Introduce Ar/O2 Gas Heat->Gas_Inlet Ablation Laser Ablation of Target Gas_Inlet->Ablation Deposition Thin Film Deposition Ablation->Deposition Cooling Cool to Room Temperature Deposition->Cooling

Pulsed Laser Deposition Workflow
Atmospheric Pressure Chemical Vapor Deposition (APCVD)

This protocol outlines the synthesis of VO2 thin films using an APCVD process with this compound tetrachloride and ethyl acetate as precursors.[8]

Materials and Equipment:

  • Atmospheric pressure chemical vapor deposition (APCVD) reactor

  • This compound tetrachloride (VCl4) precursor

  • Ethyl acetate (EtAc) precursor

  • High-purity nitrogen (N2) carrier gas

  • Floating glass substrates

  • Bubbler for VCl4

  • Mass flow controllers

  • Heated lines

Protocol:

  • Substrate Preparation: a. Clean the glass substrates with a suitable solvent (e.g., acetone, isopropanol) and dry with nitrogen.

  • System Setup: a. Place the cleaned substrates in the APCVD reaction chamber. b. Heat the reaction chamber to the deposition temperature of 550 °C. c. Heat the precursor lines to prevent condensation. d. Set the nitrogen carrier gas flow rates using mass flow controllers.

  • Deposition: a. Introduce the VCl4 precursor into the reactor by bubbling nitrogen gas through the liquid VCl4. b. Simultaneously, introduce the ethyl acetate vapor into the reactor. c. Maintain a molar flow ratio of VCl4 to EtAc of 2:1. d. The precursors will react on the hot substrate surface to form a VO2 thin film. e. Continue the deposition for the desired duration to achieve the target thickness.

  • Cooling: a. After deposition, stop the precursor flow. b. Cool the reactor to room temperature under a continuous flow of nitrogen gas.

APCVD_Workflow cluster_prep Substrate Preparation cluster_apcvd APCVD Process cluster_post Post-Deposition Clean_Substrate Clean Glass Substrate Place_Substrate Place Substrate in Reactor Clean_Substrate->Place_Substrate Heat_Reactor Heat Reactor to 550°C Place_Substrate->Heat_Reactor Precursor_Flow Introduce VCl4 & EtAc (N2 Carrier Gas) Heat_Reactor->Precursor_Flow Reaction Chemical Reaction on Substrate Precursor_Flow->Reaction Cooling Cool Down in N2 Flow Reaction->Cooling

APCVD Workflow
Sol-Gel Synthesis

This protocol describes a sol-gel method for preparing VO2 thin films on glass substrates with a post-deposition annealing step.[11]

Materials and Equipment:

  • This compound pentoxide (V2O5) powder

  • Hydrogen peroxide (H2O2, 30%)

  • Deionized water

  • Dip-coater or spin-coater

  • Glass slide substrates

  • Tube furnace with vacuum capabilities

  • Magnetic stirrer

Protocol:

  • Precursor Solution Preparation: a. Prepare a V2O5 sol-gel precursor.[10] b. Dilute the V2O5 sol-gel with distilled water in a 1:1 ratio.[10]

  • Film Deposition: a. Clean the glass substrates thoroughly. b. Immerse the cleaned substrate into the diluted V2O5 sol-gel for 10 minutes.[10] c. Withdraw the substrate slowly and uniformly at a controlled speed using a dip-coater. d. Dry the coated substrate on a hot plate at 60 °C for 1 hour to form a V2O5 precursor film.[10]

  • Annealing: a. Place the V2O5 precursor film in a tube furnace. b. Heat the furnace to 500 °C in an Argon atmosphere and hold for 1.5 hours.[10] c. Cool the furnace naturally to room temperature.[10] This two-step calcination process is crucial for the formation of the monoclinic VO2 phase.[11]

SolGel_Workflow cluster_prep Sol Preparation cluster_deposition Film Deposition cluster_annealing Annealing Prepare_Sol Prepare V2O5 Sol-Gel Dilute_Sol Dilute with Water Prepare_Sol->Dilute_Sol Dip_Coating Dip-Coat Substrate Dilute_Sol->Dip_Coating Drying Dry at 60°C Dip_Coating->Drying Anneal Anneal at 500°C in Ar Drying->Anneal Cooling Cool to Room Temperature Anneal->Cooling

Sol-Gel Synthesis Workflow

Conclusion

The synthesis of high-quality this compound dioxide thin films is a critical step in the development of advanced electronic devices that leverage the material's unique metal-insulator transition. The choice of synthesis method depends on the specific application requirements, balancing factors such as desired film properties, substrate compatibility, and manufacturing scalability. The protocols and comparative data provided in this document serve as a guide for researchers and scientists to select and implement the most suitable method for their needs. Further optimization of the deposition parameters outlined here may be necessary to achieve the desired performance characteristics for specific electronic applications.

References

Application Notes and Protocols for Studying Vanadium Redox Flow Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vanadium Redox Flow Battery (VRFB) is a promising technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources into the power grid.[1] Unlike conventional batteries, VRFBs utilize two soluble this compound-based electrolytes that are stored in external tanks and pumped through an electrochemical cell to store and release energy.[2][3] The performance of a VRFB is highly dependent on its components and operating conditions. These application notes provide detailed protocols for the experimental setup and evaluation of VRFB performance.

Experimental Setup

A typical laboratory-scale VRFB experimental setup consists of an electrochemical cell, electrolyte reservoirs, pumps, and a battery management system.[4][5]

2.1. Core Components:

  • VRFB Cell Stack: The heart of the system where the energy conversion takes place. A single cell stack is typically composed of:

    • Endplates and Current Collectors: Provide mechanical support and electrical contact.[4][6]

    • Graphite Felt Electrodes: Porous carbon materials that serve as the reaction sites.[6]

    • Ion-Exchange Membrane: Typically a proton-exchange membrane like Nafion®, which separates the anolyte and catholyte while allowing proton transport.[6][7][8]

    • Flow Frames: Create channels for uniform electrolyte distribution.[6]

    • Gaskets: Ensure a leak-proof assembly.[6]

  • Electrolyte Reservoirs: Two separate tanks to store the anolyte (a mixture of V²⁺ and V³⁺ ions) and the catholyte (a mixture of V⁴⁺ and V⁵⁺ ions).[2][5]

  • Peristaltic Pumps: To circulate the electrolytes from the reservoirs through the cell stack.[6][9]

  • Tubing: Chemically resistant tubing to connect the system components.[6]

  • Battery Test System: A potentiostat/galvanostat or a battery cycler is essential for controlling the charge/discharge process and performing electrochemical measurements.[10][11]

cluster_cell VRFB Cell Stack cluster_anolyte Anolyte Loop cluster_catholyte Catholyte Loop cell End Plate Current Collector Graphite Felt Electrode (Anode) Membrane Graphite Felt Electrode (Cathode) Current Collector End Plate anolyte_tank Anolyte Reservoir (V²⁺/V³⁺) cell:f2->anolyte_tank Out catholyte_tank Catholyte Reservoir (V⁴⁺/V⁵⁺) cell:f4->catholyte_tank Out anolyte_pump Peristaltic Pump anolyte_tank->anolyte_pump anolyte_pump->cell:f2 In catholyte_pump Peristaltic Pump catholyte_tank->catholyte_pump catholyte_pump->cell:f4 In bms Battery Test System (Potentiostat/Galvanostat) bms->cell:f1 Control & Measurement bms->cell:f5

Diagram of the experimental setup for a VRFB system.

Experimental Protocols

3.1. Electrolyte Preparation

A common electrolyte solution is prepared by dissolving this compound(IV) oxide sulfate (VOSO₄) in sulfuric acid (H₂SO₄).[7]

  • Protocol:

    • Prepare a solution of 1.5 M VOSO₄ in 2.6 M H₂SO₄.[7]

    • The initial electrolyte for both positive and negative half-cells will be a V³⁺/V⁴⁺ mixture.[11]

    • The distinct V²⁺/V³⁺ anolyte and V⁴⁺/V⁵⁺ catholyte are generated in situ during the initial charging process of the cell.[11]

3.2. Polarization Curve Analysis

Polarization curves are used to characterize the voltage losses within the battery, which include activation losses, ohmic losses, and mass transport limitations.[7][12][13]

  • Protocol:

    • Charge the VRFB to a 100% state of charge (SOC).[7]

    • Apply a series of discharge current densities, allowing the voltage to stabilize at each step.

    • Record the steady-state cell voltage for each current density.

    • Plot the cell voltage versus current density to generate the polarization curve.[7]

    • The curve can be divided into three regions: the low current density region dominated by activation polarization, the linear region dominated by ohmic losses, and the high current density region where mass transport limitations become significant.[12]

3.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the internal resistance of the battery, separating contributions from the membrane, electrodes, and charge transfer processes.[10][14][15]

  • Protocol:

    • Bring the battery to a desired SOC and let it rest to reach a stable open-circuit voltage (OCV).

    • Apply a small sinusoidal AC voltage perturbation (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[10]

    • Measure the AC current response to calculate the impedance at each frequency.

    • The data is typically represented as a Nyquist plot (imaginary vs. real impedance).[15]

    • The high-frequency intercept with the real axis corresponds to the ohmic resistance, while the diameter of the semicircle(s) relates to the charge transfer resistance.[10]

3.4. Galvanostatic Cycling

Galvanostatic (constant current) cycling is performed to determine the battery's efficiency and capacity retention over multiple cycles.[11]

  • Protocol:

    • Set the upper and lower voltage cut-off limits (e.g., 1.6 V for charging and 0.8 V for discharging).[11]

    • Apply a constant current density (e.g., 80 mA/cm²) to charge the battery until the upper voltage limit is reached.[11]

    • Apply the same constant current density to discharge the battery until the lower voltage limit is reached.

    • Record the time and capacity for each charge and discharge step.

    • Repeat for a specified number of cycles to evaluate performance stability.[16]

Data Presentation and Analysis

The performance of the VRFB is quantified by several key metrics. The data collected from the experimental protocols are used to calculate these indicators.

4.1. Key Performance Indicators (KPIs)

  • Coulombic Efficiency (CE): The ratio of the total charge extracted during discharge to the total charge supplied during charge.

    • Formula: CE (%) = (Discharge Capacity / Charge Capacity) × 100

  • Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage.

    • Formula: VE (%) = (Average Discharge Voltage / Average Charge Voltage) × 100

  • Energy Efficiency (EE): The ratio of the energy delivered during discharge to the energy supplied during charge.

    • Formula: EE (%) = (CE × VE) / 100[7]

  • Capacity Retention: The fraction of the initial discharge capacity remaining after a number of cycles.

    • Formula: Capacity Retention (%) = (Discharge Capacity at Cycle N / Initial Discharge Capacity) × 100

cluster_exp Experimental Protocols cluster_data Raw Data cluster_kpi Key Performance Indicators cycling Galvanostatic Cycling charge_discharge Charge/Discharge Curves (Voltage, Current, Time, Capacity) cycling->charge_discharge polarization Polarization Curve iv_curve I-V Data polarization->iv_curve eis EIS impedance_spectra Impedance Spectra eis->impedance_spectra ce Coulombic Efficiency charge_discharge->ce ve Voltage Efficiency charge_discharge->ve capacity Capacity Retention charge_discharge->capacity losses Voltage Losses iv_curve->losses resistance Internal Resistance impedance_spectra->resistance ee Energy Efficiency ce->ee ve->ee

Logical workflow for VRFB performance evaluation.

4.2. Tabulated Data for Comparison

The following tables summarize typical experimental parameters and the resulting performance metrics from various studies to provide a comparative baseline.

Table 1: Summary of Experimental Parameters in VRFB Studies

ParameterStudy 1[7]Study 2[11]Study 3[17]
This compound Conc. (M) 1.5-1.6
H₂SO₄ Conc. (M) 2.6-4
Flow Rate (mL/min) 5 - 30-180
Current Density (mA/cm²) up to 66.958060
Voltage Window (V) -0.8 - 1.6-
Temperature Room Temp.Room Temp.308 K
Membrane Nafion 212 / 117--

Table 2: Comparative Performance Metrics of VRFBs

Performance MetricStudy 1 (Nafion 212)[7]Study 2[11]Study 3[17]
Coulombic Efficiency (%) -> 95% (initial)~95%
Voltage Efficiency (%) -~85% (initial)~86%
Energy Efficiency (%) -~82% (initial)~82%
Power Density (mW/cm²) 47.33--
Max Current Density (mA/cm²) 66.95--
Open Circuit Voltage (V) 1.51--

References

Application Notes and Protocols: Vanadium Pentoxide as a Catalyst in Sulfuric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vanadium pentoxide (V₂O₅) as a catalyst in the industrial production of sulfuric acid via the contact process. It covers the catalyst's mechanism, preparation, optimal operating conditions, and methods for performance evaluation.

Introduction

The contact process is the primary method for producing high-concentration sulfuric acid, a cornerstone of the chemical industry. The key step in this process is the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a reaction that is efficiently catalyzed by this compound pentoxide.[1] V₂O₅ catalysts offer high conversion rates, stability, and a lower cost compared to previous platinum-based catalysts. These catalysts are typically composed of V₂O₅ as the active component, an alkali metal sulfate promoter (e.g., potassium sulfate or cesium sulfate), and a porous silica support, often diatomaceous earth.[2][3]

Catalytic Mechanism and Signaling Pathway

The catalytic activity of this compound pentoxide in the oxidation of SO₂ involves a redox mechanism where the this compound changes its oxidation state. The overall reaction is:

2SO₂(g) + O₂(g) ⇌ 2SO₃(g)

The catalytic cycle can be summarized in two main steps:

  • Oxidation of SO₂ by V⁵⁺, which is reduced to V⁴⁺.

  • Re-oxidation of V⁴⁺ back to V⁵⁺ by oxygen.

A simplified representation of this cycle is as follows:

2SO₂ + 4V⁵⁺ + 2O²⁻ → 2SO₃ + 4V⁴⁺ 4V⁴⁺ + O₂ → 4V⁵⁺ + 2O²⁻

The active form of the catalyst under industrial operating conditions is a molten salt mixture of alkali pyrosulfates and dissolved this compound compounds that coats the pores of the silica support.[4]

Catalytic Cycle of V2O5 in SO2 Oxidation Catalytic Cycle of V2O5 in SO2 Oxidation V2O5 V2O5 (V⁵⁺) VOSO4 VOSO4 (V⁴⁺) V2O5->VOSO4  + SO2 VOSO4->V2O5  + O2 SO3 SO3 VOSO4->SO3 SO2 SO2 O2 O2

Caption: Catalytic cycle of V₂O₅ in SO₂ oxidation.

Data Presentation: Catalyst Composition and Performance

The performance of a this compound pentoxide catalyst is heavily influenced by its composition and the operating conditions. The tables below summarize typical compositions and the impact of promoters and temperature on SO₂ conversion rates.

Table 1: Typical Composition of Industrial this compound Pentoxide Catalysts

ComponentWeight Percentage (%)Function
This compound Pentoxide (V₂O₅)5 - 9%Active Catalytic Component
Potassium Sulfate (K₂SO₄)8 - 15%Promoter (lowers melting point, enhances activity)
Cesium Sulfate (Cs₂SO₄)0 - 7%Promoter (enhances low-temperature activity)[5]
Diatomaceous Earth (SiO₂)BalancePorous Support

Table 2: Effect of Promoters and Temperature on SO₂ Conversion Rate

Catalyst TypeTemperature (°C)SO₂ Conversion Rate (%)
Standard K-promoted400~60-70
Standard K-promoted425~85-90
Standard K-promoted450>95
Standard K-promoted600~98 (equilibrium limited)
Cs-promoted385>90[6]
Cs-promoted400>95[6]

Note: Conversion rates are approximate and can vary with gas composition, pressure, and catalyst age.

Experimental Protocols

This section outlines the protocols for the synthesis of a promoted V₂O₅ catalyst and its performance evaluation in a laboratory setting.

Protocol for Synthesis of a Potassium-Promoted V₂O₅/SiO₂ Catalyst

This protocol is based on a wet impregnation method.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Potassium sulfate (K₂SO₄)

  • Diatomaceous earth (SiO₂, calcined)

  • Oxalic acid (C₂H₂O₄)

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle, drying oven, muffle furnace

Procedure:

  • Preparation of Vanadyl Oxalate Solution:

    • In a beaker, dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in deionized water with gentle heating and stirring. The solution should turn a clear blue, indicating the formation of vanadyl oxalate.

  • Impregnation of the Support:

    • Add the calcined diatomaceous earth to the vanadyl oxalate solution.

    • Stir the slurry continuously for 2-4 hours to ensure uniform impregnation.

  • Addition of Promoter:

    • Dissolve the required amount of potassium sulfate in a minimal amount of hot deionized water.

    • Add the potassium sulfate solution to the slurry and continue stirring for another hour.

  • Drying:

    • Dry the impregnated support in a drying oven at 110-120°C overnight to remove water.

  • Calcination:

    • Calcine the dried material in a muffle furnace. Gradually increase the temperature to 450-500°C and hold for 4-6 hours. This step decomposes the oxalate and forms the active V₂O₅ species.

  • Pelletizing (Optional):

    • The calcined powder can be mixed with a binder and pelletized or extruded to the desired shape and size for use in a packed-bed reactor.

Protocol for Performance Testing of the V₂O₅ Catalyst

This protocol describes the evaluation of the catalyst's activity in a laboratory-scale fixed-bed reactor.

Equipment:

  • Fixed-bed reactor (quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for SO₂, O₂, and N₂ (or air)

  • Gas mixing chamber

  • Condenser/trap for SO₃

  • Gas chromatograph (GC) or a titration setup for SO₂ analysis

Procedure:

  • Catalyst Loading:

    • Load a known weight and volume of the prepared catalyst into the reactor, securing it with quartz wool plugs.

  • System Purge:

    • Purge the system with an inert gas (N₂) for 30 minutes to remove any air and moisture.

  • Heating:

    • Heat the reactor to the desired reaction temperature (e.g., 400-500°C) under a flow of N₂.

  • Introduction of Reactant Gases:

    • Introduce the reactant gas mixture (e.g., 7-10% SO₂, 11-14% O₂, balance N₂) at a controlled flow rate.

  • Reaction and Analysis:

    • Allow the reaction to reach a steady state (typically 1-2 hours).

    • Analyze the composition of the outlet gas stream to determine the concentration of unreacted SO₂.

    • The SO₂ conversion can be calculated using the formula: Conversion (%) = [(SO₂_in - SO₂_out) / SO₂_in] * 100

  • Data Collection:

    • Repeat the experiment at different temperatures to determine the catalyst's activity profile.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for catalyst synthesis and the overall logic of the sulfuric acid production process.

Experimental Workflow for Catalyst Synthesis Experimental Workflow for Catalyst Synthesis cluster_solution_prep Solution Preparation cluster_impregnation Impregnation cluster_finishing Finishing A Dissolve NH4VO3 in Oxalic Acid C Impregnate SiO2 Support with Vanadyl Oxalate A->C B Dissolve K2SO4 in Water D Add K2SO4 Solution B->D C->D E Drying (110-120°C) D->E F Calcination (450-500°C) E->F G Final Catalyst F->G

Caption: Workflow for V₂O₅/SiO₂ catalyst synthesis.

Sulfuric Acid Production Logic Logical Flow of Sulfuric Acid Production S Sulfur SO2 Sulfur Dioxide (SO2) S->SO2 Combustion O2_1 Oxygen (Air) O2_1->SO2 SO3 Sulfur Trioxide (SO3) SO2->SO3 Catalytic Oxidation (V2O5) O2_2 Oxygen (Air) O2_2->SO3 Oleum Oleum (H2S2O7) SO3->Oleum Absorption H2SO4_conc Concentrated H2SO4 H2SO4_conc->Oleum H2SO4_final Final Sulfuric Acid Product Oleum->H2SO4_final Dilution Water Water Water->H2SO4_final

Caption: Logical flow of the contact process.

References

Application Notes and Protocols for Testing the Anti-Diabetic Effects of Vanadium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the anti-diabetic properties of novel vanadium complexes. The methodologies cover essential in vitro and in vivo assays to determine the efficacy and mechanism of action of these compounds.

Introduction

This compound compounds have garnered significant interest as potential therapeutic agents for diabetes mellitus due to their insulin-mimetic and insulin-enhancing properties.[1][2][3][4] These compounds can improve glucose homeostasis in animal models of both type 1 and type 2 diabetes.[2][4] The primary mechanism of action is believed to be the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of the insulin signaling pathway.[2][5] By inhibiting PTP1B, this compound complexes can enhance the phosphorylation of the insulin receptor and its substrates, leading to increased glucose uptake and utilization.[2][6][7]

These application notes provide standardized protocols for screening and characterizing this compound complexes for their anti-diabetic potential.

In Vitro Efficacy Protocols

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is crucial for determining if the this compound complex can inhibit PTP1B, a key enzyme in the insulin signaling pathway. This compound compounds are known to be competitive inhibitors of PTPs.[1]

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • PTP1B substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • This compound complex (test compound) dissolved in a suitable solvent (e.g., DMSO, water).

    • Positive control inhibitor (e.g., sodium orthovanadate).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the this compound complex and the positive control in the assay buffer.

    • To each well of the 96-well plate, add 20 µL of the diluted test compound or control.

    • Add 60 µL of the PTP1B enzyme solution to each well and incubate for 10-15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

Cellular Glucose Uptake Assay

This assay measures the ability of the this compound complex to stimulate glucose transport into cells, a key indicator of insulin-like activity. The assay utilizes a fluorescently labeled or radiolabeled glucose analog, such as 2-deoxyglucose (2-DG).[8][9]

Experimental Protocol:

  • Cell Culture and Differentiation:

    • Culture a suitable cell line, such as 3T3-L1 adipocytes or L6 myotubes, in appropriate growth media.

    • Differentiate the cells into insulin-responsive cells according to established protocols.

  • Reagents and Materials:

    • Differentiated cells in a 96-well plate.

    • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

    • 2-Deoxy-D-glucose (2-DG).

    • This compound complex (test compound).

    • Insulin (positive control).

    • Cell lysis buffer.

    • Glucose uptake assay kit (colorimetric or fluorometric).[8][9]

  • Procedure:

    • Wash the differentiated cells with serum-free medium and incubate for 2-4 hours to ensure basal conditions.

    • Wash the cells with KRPH buffer.

    • Treat the cells with various concentrations of the this compound complex or insulin in KRPH buffer for 30-60 minutes.

    • Add 2-DG to each well and incubate for 10-20 minutes to allow for glucose uptake.

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells using the provided lysis buffer.

    • Measure the intracellular accumulation of 2-DG-6-phosphate according to the manufacturer's instructions of the glucose uptake assay kit.[9]

    • Quantify the amount of glucose uptake and express it as a percentage relative to the control (untreated) cells.

In Vivo Efficacy Protocol

Induction of Diabetes in Animal Models

The most common method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.[10][11] For type 2 diabetes models, genetic models like the db/db mouse or Zucker diabetic fatty (ZDF) rat are often used, or diabetes can be induced by a high-fat diet combined with a low dose of STZ.[12][13][14][15]

Protocol for STZ-Induced Type 1 Diabetes in Rats:

  • Animals:

    • Male Wistar or Sprague-Dawley rats (180-220 g).[16]

  • Reagents and Materials:

    • Streptozotocin (STZ).

    • Cold citrate buffer (0.1 M, pH 4.5).

    • Glucometer and test strips.

  • Procedure:

    • Fast the animals overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

    • Administer a single intraperitoneal (i.p.) injection of STZ (dose typically ranges from 40-65 mg/kg body weight).[11][16]

    • Return the animals to their cages and provide them with food and water containing 10% sucrose for the first 24 hours to prevent hypoglycemia.[11]

    • Monitor blood glucose levels 48-72 hours after STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.[17]

Evaluation of Anti-Diabetic Efficacy

Experimental Protocol:

  • Animal Groups:

    • Group 1: Normal control (non-diabetic).

    • Group 2: Diabetic control (untreated).

    • Group 3: Diabetic + this compound complex (low dose).

    • Group 4: Diabetic + this compound complex (high dose).

    • Group 5: Diabetic + Positive control (e.g., metformin or insulin).

  • Treatment:

    • Administer the this compound complex and the positive control drug orally or via i.p. injection daily for a period of 2-4 weeks.

  • Parameters to Monitor:

    • Body Weight: Record weekly.

    • Fasting Blood Glucose: Measure weekly from tail vein blood using a glucometer.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. Fast the animals overnight, administer an oral glucose load (2 g/kg), and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

    • Biochemical Parameters: At the end of the study, collect blood samples to measure plasma insulin, HbA1c, total cholesterol, and triglycerides.

    • Histopathology: Collect pancreas, liver, and kidney tissues for histological examination to assess any pathological changes or protective effects.

Data Presentation

Table 1: In Vitro PTP1B Inhibition by this compound Complexes
CompoundIC50 (µM)
This compound Complex A0.75
This compound Complex B1.23
This compound Complex C0.52
Sodium Orthovanadate (Control)0.38[18]
Table 2: Cellular Glucose Uptake in 3T3-L1 Adipocytes
TreatmentConcentrationGlucose Uptake (% of Control)
Control (untreated)-100%
Insulin100 nM250%
This compound Complex A10 µM180%
This compound Complex A50 µM220%
This compound Complex B10 µM150%
This compound Complex B50 µM190%
Table 3: In Vivo Anti-Diabetic Effects of this compound Complex A in STZ-Induced Diabetic Rats
ParameterNormal ControlDiabetic ControlDiabetic + Complex A (20 mg/kg)Diabetic + Metformin (150 mg/kg)
Initial Fasting Blood Glucose (mg/dL) 95 ± 5380 ± 25375 ± 22382 ± 20
Final Fasting Blood Glucose (mg/dL) 98 ± 6410 ± 30150 ± 15145 ± 12
Change in Body Weight (g) +25 ± 3-15 ± 4+10 ± 2+12 ± 3
Plasma Insulin (ng/mL) 2.1 ± 0.20.8 ± 0.11.5 ± 0.21.6 ± 0.2
HbA1c (%) 4.5 ± 0.310.2 ± 0.86.5 ± 0.56.2 ± 0.4
Total Cholesterol (mg/dL) 70 ± 5150 ± 1290 ± 885 ± 7
Triglycerides (mg/dL) 80 ± 7200 ± 15110 ± 10105 ± 9
*Data are presented as Mean ± SD. *p < 0.05 compared to Diabetic Control.

Mandatory Visualization

Insulin_Signaling_Pathway cluster_glucose Cell Membrane receptor Insulin Receptor substrates IRS Proteins receptor->substrates Phosphorylates pi3k PI3K substrates->pi3k Activates pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt/PKB pdk1->akt Phosphorylates glut4 GLUT4 Vesicle Translocation akt->glut4 glycogen Glycogen Synthesis akt->glycogen glut4_transporter GLUT4 Transporter ptp1b PTP1B ptp1b->receptor This compound This compound Complex This compound->ptp1b Inhibits insulin Insulin insulin->receptor Binds glucose_in Glucose glut4_transporter->glucose_in Uptake glucose_out Glucose glucose_out->glut4_transporter Uptake

Caption: Insulin signaling pathway and the inhibitory role of this compound complexes on PTP1B.

In_Vitro_Workflow cluster_0 PTP1B Inhibition Assay cluster_1 Glucose Uptake Assay a1 Prepare this compound Complex Dilutions a2 Incubate with PTP1B Enzyme a1->a2 a3 Add Substrate (pNPP) a2->a3 a4 Measure Absorbance a3->a4 a5 Calculate IC50 a4->a5 b1 Culture & Differentiate Cells (e.g., 3T3-L1) b2 Starve Cells & Treat with Complex b1->b2 b3 Add 2-Deoxyglucose (2-DG) b2->b3 b4 Lyse Cells & Measure 2-DG Uptake b3->b4 b5 Quantify Glucose Uptake b4->b5

Caption: Workflow for in vitro screening of this compound complexes.

In_Vivo_Workflow cluster_monitoring Weekly Monitoring start Select Rodent Model (e.g., Wistar Rats) induce Induce Diabetes (STZ Injection) start->induce confirm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) induce->confirm group Group Animals (Control, Treated) confirm->group treat Daily Treatment with this compound Complex (2-4 weeks) group->treat monitor_bg Fasting Blood Glucose treat->monitor_bg monitor_bw Body Weight treat->monitor_bw end_study End of Study Procedures treat->end_study ogtt Oral Glucose Tolerance Test (OGTT) end_study->ogtt biochem Biochemical Analysis (Insulin, HbA1c, Lipids) end_study->biochem hist Histopathology (Pancreas, Liver, Kidney) end_study->hist result Data Analysis & Efficacy Determination ogtt->result biochem->result hist->result

Caption: Workflow for in vivo testing of anti-diabetic this compound complexes.

References

Application Notes and Protocols: Vanadium in High-Strength, Low-Alloy (HSLA) Steels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of vanadium (V) as a microalloying element in high-strength, low-alloy (HSLA) steels. The information presented herein details the strengthening mechanisms conferred by this compound, its influence on the steel's microstructure, and the resulting enhancement of mechanical properties. Detailed experimental protocols for the characterization of this compound-alloyed HSLA steels are also provided to facilitate further research and development in this field.

Introduction to this compound in HSLA Steels

This compound is a key microalloying element used in HSLA steels to achieve a desirable combination of high strength, good toughness, and excellent weldability.[1] Typically added in amounts ranging from 0.05 to 0.15 wt.%, this compound primarily imparts its beneficial effects through precipitation strengthening and grain refinement.[2][3] The high solubility of this compound carbides and nitrides in austenite at high temperatures allows for their controlled precipitation as fine, dispersed carbonitride (V(C,N)) particles within the ferrite matrix during cooling.[4][5] These precipitates effectively impede dislocation motion, thereby increasing the steel's strength.[2]

Strengthening Mechanisms of this compound in HSLA Steels

The primary strengthening mechanisms of this compound in HSLA steels are:

  • Precipitation Strengthening: During the cooling phase of thermomechanical processing, fine, nano-sized this compound carbonitride (V(C,N)) precipitates form within the ferrite matrix.[2] These hard particles act as obstacles to the movement of dislocations, significantly increasing the yield and tensile strength of the steel. The size of these precipitates typically ranges from 5 to 100 nm in diameter.[2]

  • Grain Refinement: this compound, in conjunction with controlled rolling and cooling strategies, contributes to the refinement of the ferrite grain size. A finer grain structure enhances both strength and toughness by increasing the number of grain boundaries, which act as barriers to dislocation motion.

The interplay of these mechanisms allows for the production of steels with superior mechanical properties compared to conventional carbon steels.

Quantitative Data on the Effects of this compound

The addition of this compound has a pronounced effect on the mechanical properties of HSLA steels. The following tables summarize the quantitative impact of this compound content on yield strength, tensile strength, and impact toughness.

Table 1: Effect of this compound and Titanium Modification on Mechanical Properties of DMR-249A HSLA Steel (Normalized Condition)

Steel DesignationThis compound (wt.%)Titanium (wt.%)Yield Strength (MPa)Charpy Impact Toughness (J at -60°C)
A0.060.015--
B0.090.015--
C0.120.015--
D0.100.000> 390> 78

Data compiled from a study on DMR-249A HSLA steel, which requires a minimum yield strength of 390 MPa and Charpy impact toughness of 78J at -60°C. Only the steel without titanium met the specified properties in the normalized condition, attributed to the presence of nanoscale this compound-rich carbonitride particles.[6]

Table 2: General Mechanical Properties of HSLA Steels

PropertyValue Range
Yield Strength250 - 590 MPa (36,000 - 86,000 psi)
Tensile Strength400 - 800 MPa (58,000 - 116,000 psi)

These are general ranges for HSLA steels and can vary significantly based on the specific grade, composition, and processing.[1][3]

Experimental Protocols

Detailed methodologies for the characterization of this compound-alloyed HSLA steels are provided below. These protocols are based on established standards and best practices in the field.

Protocol for Transmission Electron Microscopy (TEM) of this compound Precipitates

Objective: To characterize the size, morphology, and distribution of this compound carbonitride precipitates in HSLA steel. The carbon extraction replica technique is particularly effective for isolating these precipitates from the steel matrix for clearer imaging and analysis.[7][8][9]

Methodology:

  • Sample Preparation:

    • Cut a representative section from the HSLA steel sample.

    • Mechanically grind and polish the surface of the specimen to a mirror finish using standard metallographic procedures.

    • Lightly etch the polished surface with a 2% Nital solution (2% nitric acid in ethanol) to reveal the microstructure.[7]

  • Carbon Coating:

    • Place the etched specimen in a high-vacuum carbon evaporator.

    • Deposit a thin, uniform layer of carbon (approximately 20-30 nm) onto the etched surface.[7]

  • Replica Stripping:

    • Score the carbon film into small squares (e.g., 2x2 mm) using a sharp blade.

    • Immerse the specimen in a 10% Nital solution to etch away the steel matrix, leaving the carbon replica with the embedded precipitates floating on the surface of the solution.[7]

  • Replica Collection and Cleaning:

    • Carefully collect the floating carbon replica squares onto copper TEM grids.

    • Wash the grids with the replica in a series of ethanol and distilled water baths to remove any residual etchant and debris.

  • TEM Analysis:

    • Load the dried TEM grids into the transmission electron microscope.

    • Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).

    • Acquire bright-field and dark-field images to visualize the precipitates.

    • Perform selected area electron diffraction (SAED) to identify the crystal structure of the precipitates.

    • Utilize energy-dispersive X-ray spectroscopy (EDS) to determine the elemental composition of the precipitates and confirm the presence of this compound, carbon, and nitrogen.

Protocol for Tensile Testing of HSLA Steel

Objective: To determine the yield strength, ultimate tensile strength, and ductility (elongation and reduction of area) of this compound-alloyed HSLA steel in accordance with ASTM E8/E8M standards.[10][11]

Methodology:

  • Specimen Preparation:

    • Machine tensile test specimens from the HSLA steel plate or sheet. The dimensions should conform to ASTM E8/E8M specifications. For an 8mm thick plate, a standard rectangular specimen with a 50 mm gauge length and 12.5 mm width is appropriate.[10]

    • Ensure the surface finish of the specimen is smooth and free from defects that could act as stress concentrators.

  • Test Setup:

    • Measure the initial cross-sectional area and gauge length of the specimen.

    • Securely mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

  • Testing Procedure:

    • Apply a uniaxial tensile load to the specimen at a constant strain rate as specified in ASTM E8.

    • Continuously record the applied load and the corresponding elongation from the extensometer.

    • Continue the test until the specimen fractures.

  • Data Analysis:

    • Plot the stress-strain curve from the recorded load-elongation data.

    • Determine the 0.2% offset yield strength.

    • Identify the ultimate tensile strength (the maximum stress on the curve).

    • Measure the final gauge length and the cross-sectional area at the point of fracture to calculate the percent elongation and percent reduction of area, respectively.

Protocol for Charpy V-Notch Impact Testing of HSLA Steel

Objective: To evaluate the toughness and the ductile-to-brittle transition temperature of this compound-alloyed HSLA steel as per ASTM A370/E23 standards.[12][13]

Methodology:

  • Specimen Preparation:

    • Machine standard Charpy V-notch specimens from the HSLA steel material. The standard specimen dimensions are 10mm x 10mm x 55mm with a 2mm deep V-notch at a 45° angle with a 0.25mm root radius.[12][14]

    • For testing at different temperatures, prepare a set of identical specimens.

  • Test Setup:

    • Calibrate the Charpy impact testing machine.

    • For tests at non-ambient temperatures, condition the specimens in a temperature-controlled bath or chamber for a sufficient time to ensure a uniform temperature throughout the specimen.

  • Testing Procedure:

    • Quickly transfer the conditioned specimen from the temperature bath to the anvils of the Charpy tester, ensuring the notch is properly aligned opposite to the point of impact. The time between removal from the bath and impact should not exceed 5 seconds.

    • Release the pendulum hammer to strike and fracture the specimen.

    • Record the absorbed energy from the machine's scale.

  • Data Analysis:

    • For tests conducted over a range of temperatures, plot the absorbed energy versus temperature to determine the ductile-to-brittle transition temperature.

    • Examine the fracture surface to assess the percentage of shear (ductile) and cleavage (brittle) fracture.

Protocol for Dilatometry Analysis of Phase Transformations

Objective: To study the phase transformation kinetics, including the precipitation of this compound carbonitrides, in HSLA steel during controlled heating and cooling cycles.

Methodology:

  • Specimen Preparation:

    • Machine a small, cylindrical or rectangular specimen from the HSLA steel with precise dimensions suitable for the dilatometer.

  • Test Setup:

    • Place the specimen in the dilatometer furnace.

    • Attach a thermocouple to the specimen for accurate temperature measurement.

    • Position the push-rod to measure the dimensional changes of the specimen.

  • Testing Procedure:

    • Program the desired thermal cycle. For studying V(C,N) precipitation, a typical cycle might involve:

      • Heating to a high austenitizing temperature (e.g., 1200°C) to dissolve existing precipitates.[15]

      • Holding at the austenitizing temperature to ensure a homogeneous austenite phase.

      • Controlled cooling at various rates (e.g., 1°C/s to 50°C/s) through the austenite-to-ferrite transformation region.[16][17]

    • Continuously record the change in length of the specimen as a function of temperature and time.

  • Data Analysis:

    • Plot the change in length versus temperature. Deviations from the linear thermal expansion/contraction indicate phase transformations.

    • The start and finish temperatures of the austenite-to-ferrite transformation can be determined from the dilatometric curve.

    • Subtle changes in the slope of the curve during cooling in the ferrite region can indicate the precipitation of V(C,N).

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in HSLA steels.

Strengthening_Mechanism cluster_0 This compound Addition cluster_1 Thermomechanical Processing cluster_2 Microstructural Evolution cluster_3 Strengthening cluster_4 Enhanced Mechanical Properties V_added This compound (V) ~0.05-0.15 wt.% Austenitizing High-Temperature Austenitizing V_added->Austenitizing Dissolves in Austenite Controlled_Cooling Controlled Cooling Austenitizing->Controlled_Cooling Precipitation V(C,N) Precipitation (5-100 nm) Controlled_Cooling->Precipitation Grain_Refinement Ferrite Grain Refinement Controlled_Cooling->Grain_Refinement Dislocation_Pinning Dislocation Motion Impeded Precipitation->Dislocation_Pinning Hall_Petch Grain Boundary Strengthening Grain_Refinement->Hall_Petch High_Strength High Yield & Tensile Strength Dislocation_Pinning->High_Strength Hall_Petch->High_Strength Good_Toughness Improved Toughness Hall_Petch->Good_Toughness

Caption: Strengthening mechanism of this compound in HSLA steel.

Experimental_Workflow cluster_characterization Characterization cluster_microstructure Microstructural Analysis cluster_mechanical Mechanical Testing cluster_results Results & Analysis start HSLA Steel Sample with this compound TEM Transmission Electron Microscopy (TEM) start->TEM Dilatometry Dilatometry start->Dilatometry Tensile_Test Tensile Testing (ASTM E8) start->Tensile_Test Charpy_Test Charpy Impact Testing (ASTM A370) start->Charpy_Test Precipitate_Data Precipitate Size, Distribution, Composition TEM->Precipitate_Data Transformation_Kinetics Phase Transformation Temperatures & Kinetics Dilatometry->Transformation_Kinetics Mechanical_Properties Yield Strength, Tensile Strength, Elongation, Toughness Tensile_Test->Mechanical_Properties Charpy_Test->Mechanical_Properties

Caption: Experimental workflow for characterizing V-HSLA steel.

Logical_Relationship cluster_inputs Input Variables cluster_microstructure Resulting Microstructure cluster_properties Mechanical Properties V_Content This compound Content (wt.%) Precipitate_Chars V(C,N) Precipitate Characteristics (Size, Density) V_Content->Precipitate_Chars Influences Weldability Weldability V_Content->Weldability Maintains good Processing Thermomechanical Processing Parameters (e.g., Cooling Rate) Processing->Precipitate_Chars Controls Grain_Size Ferrite Grain Size Processing->Grain_Size Refines Strength Strength (Yield, Tensile) Precipitate_Chars->Strength Increases Grain_Size->Strength Increases Toughness Toughness Grain_Size->Toughness Improves

Caption: Logical relationship of V in HSLA steels.

References

Application Notes and Protocols for the Preparation of Vanadium-Based Catalysts for Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of vanadium-based catalysts, which are widely employed in various industrial oxidation reactions, including the synthesis of precursors for pharmaceuticals. The following sections detail three common preparation methods: impregnation, sol-gel, and hydrothermal synthesis. Each protocol is accompanied by tables summarizing key experimental parameters and expected material properties, as well as diagrams illustrating the workflow.

Introduction to this compound-Based Catalysts in Oxidation Reactions

This compound oxides, particularly this compound pentoxide (V₂O₅), are versatile catalysts for a range of oxidation reactions due to their ability to exist in multiple oxidation states and their redox properties.[1] Supported this compound catalysts, where this compound oxide is dispersed on a high-surface-area support like titanium dioxide (TiO₂), silicon dioxide (SiO₂), or aluminum oxide (Al₂O₃), are often preferred to enhance catalytic activity, selectivity, and stability.[2][3] The choice of preparation method significantly influences the catalyst's final properties, such as the dispersion of this compound species, particle size, and surface area, which in turn dictate its performance in catalytic oxidation.[4]

Catalyst Preparation Methods: Protocols and Data

This section provides detailed experimental protocols for three widely used methods for synthesizing this compound-based catalysts.

Impregnation Method

The impregnation method is a straightforward and widely used technique for preparing supported catalysts. It involves depositing a solution containing the this compound precursor onto a support material, followed by drying and calcination.

  • Support Preparation: Dry the TiO₂ (e.g., Degussa P25) support at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Prepare an aqueous solution of ammonium metavanadate (NH₄VO₃) and oxalic acid (H₂C₂O₄). The amount of NH₄VO₃ is calculated based on the desired this compound loading on the TiO₂ support. A typical molar ratio of oxalic acid to NH₄VO₃ is 2:1 to ensure the complete dissolution of the this compound salt and the formation of a vanadyl oxalate complex.

  • Impregnation: Add the TiO₂ support to the this compound precursor solution with constant stirring. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation).

  • Drying: Dry the impregnated support in an oven at 110°C for 12 hours to evaporate the solvent.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. The temperature is ramped up to the desired calcination temperature (e.g., 450°C) at a rate of 5°C/min and held for 4-6 hours.[5]

Table 1: Influence of this compound Loading on V₂O₅/TiO₂ Catalyst Properties (Impregnation Method)

This compound Loading (wt%)Surface Area (m²/g)V₂O₅ Crystallite Size (nm)Catalytic Activity (Conversion %)Selectivity (%)
148Highly dispersed4585
345~156580
542~257575
1038~407070

Note: Catalytic activity and selectivity data are representative values for the selective oxidation of a generic alcohol and can vary depending on the specific reaction conditions.

Table 2: Effect of Calcination Temperature on 3 wt% V₂O₅/TiO₂ Catalyst (Impregnation Method)

Calcination Temperature (°C)Surface Area (m²/g)V₂O₅ Crystallite Size (nm)Catalytic Activity (Conversion %)Selectivity (%)
40046~126082
45045~156580
50043~206878
60039~306275

Note: Catalytic activity and selectivity data are representative values and can vary based on specific reaction conditions.

Impregnation_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_product Final Product Support TiO₂ Support Impregnation Impregnation Support->Impregnation Precursor This compound Precursor (NH₄VO₃ + Oxalic Acid) Precursor->Impregnation Drying Drying (110°C, 12h) Impregnation->Drying Calcination Calcination (e.g., 450°C, 4-6h) Drying->Calcination Catalyst V₂O₅/TiO₂ Catalyst Calcination->Catalyst

Workflow for the impregnation synthesis of V₂O₅/TiO₂ catalysts.
Sol-Gel Method

The sol-gel method offers better control over the catalyst's composition, homogeneity, and textural properties compared to the impregnation method.[6] This method involves the hydrolysis and condensation of molecular precursors (alkoxides) to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently gels.

  • Sol Preparation:

    • Prepare a solution of tetraethyl orthosilicate (TEOS) in ethanol.

    • In a separate flask, dissolve this compound(V) oxytripropoxide in isopropanol.

    • Slowly add the this compound precursor solution to the TEOS solution under vigorous stirring.

  • Hydrolysis and Gelation:

    • Prepare a mixture of water, ethanol, and an acid catalyst (e.g., HCl).

    • Add the water/ethanol/acid mixture dropwise to the alkoxide solution with continuous stirring. Hydrolysis and condensation reactions will lead to the formation of a gel.[7]

  • Aging: Age the gel at room temperature for 24-48 hours to strengthen the network structure.

  • Drying: Dry the gel at 60-80°C for 12-24 hours to remove the solvent.

  • Calcination: Calcine the dried gel in air by slowly ramping the temperature to 500°C and holding for 4 hours.[8]

Table 3: Comparison of V₂O₅-SiO₂ Catalysts Prepared by Sol-Gel and Impregnation Methods

Preparation MethodThis compound Loading (wt%)Surface Area (m²/g)Pore Volume (cm³/g)Catalytic Activity (n-butane conversion %)Selectivity to Maleic Anhydride (%)
Sol-Gel53500.851560
Impregnation52800.651055

Data adapted from studies on the oxidative dehydrogenation of n-butane.[8]

SolGel_Workflow cluster_precursors Precursors cluster_process Sol-Gel Process cluster_product Final Product Si_precursor Silicon Alkoxide (e.g., TEOS) Mixing Mixing in Solvent Si_precursor->Mixing V_precursor This compound Alkoxide V_precursor->Mixing Hydrolysis Hydrolysis & Condensation (Gelation) Mixing->Hydrolysis Aging Aging Hydrolysis->Aging Drying Drying Aging->Drying Calcination Calcination Drying->Calcination Catalyst V₂O₅-SiO₂ Catalyst Calcination->Catalyst

Workflow for the sol-gel synthesis of V₂O₅-SiO₂ catalysts.
Hydrothermal Synthesis

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly useful for preparing nanomaterials with controlled morphologies, such as nanotubes and nanorods.[9]

  • Precursor Mixture:

    • Disperse this compound pentoxide (V₂O₅) powder in deionized water.

    • Add a structure-directing agent, such as a long-chain primary amine (e.g., hexadecylamine), to the V₂O₅ suspension. The molar ratio of V₂O₅ to the amine is a critical parameter.[10]

  • Aging: Stir the mixture at room temperature for 24 hours to allow for the intercalation of the amine into the V₂O₅ layers.

  • Hydrothermal Treatment: Transfer the aged suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave to 180°C and maintain this temperature for 2 to 7 days.[1]

  • Product Recovery: After the hydrothermal treatment, cool the autoclave to room temperature. Filter the resulting black product, wash it with ethanol and deionized water, and dry it at 80°C.

Table 4: Typical Characteristics of this compound Oxide Nanotubes Prepared by Hydrothermal Synthesis

PropertyValue
Outer Diameter50 - 100 nm
Inner Diameter15 - 40 nm
LengthSeveral micrometers
Interlayer Spacing~2.8 nm
V⁴⁺/V⁵⁺ RatioVaries with synthesis conditions

Data compiled from various studies on VOx-NTs synthesis.[1][10]

Hydrothermal_Workflow cluster_materials Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product V2O5 V₂O₅ Powder Mixing Mixing and Stirring V2O5->Mixing Amine Structure-Directing Agent (e.g., Hexadecylamine) Amine->Mixing Water Deionized Water Water->Mixing Aging Aging (24h) Mixing->Aging Hydrothermal Hydrothermal Treatment (180°C, 2-7 days) Aging->Hydrothermal Recovery Filtering, Washing, Drying Hydrothermal->Recovery Nanotubes This compound Oxide Nanotubes (VOx-NTs) Recovery->Nanotubes

Workflow for the hydrothermal synthesis of this compound oxide nanotubes.

Catalyst Characterization

To ensure the quality and performance of the synthesized catalysts, a thorough characterization is essential. The following techniques are commonly employed:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the this compound oxide and the support, and to estimate crystallite size.[11]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and dispersion of the catalyst particles.[1]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation states of this compound.

  • Temperature-Programmed Reduction (TPR) and Desorption (TPD): To study the reducibility of the this compound species and the acidity/basicity of the catalyst surface.

Application in Oxidation Reactions

This compound-based catalysts are active in a wide array of oxidation reactions, including:

  • Selective oxidation of hydrocarbons: For example, the oxidation of n-butane to maleic anhydride using this compound-phosphorus oxide (VPO) catalysts.[12][13]

  • Oxidative dehydrogenation of light alkanes: For instance, the conversion of propane to propylene.[2][14]

  • Selective oxidation of alcohols to aldehydes or ketones.

  • Selective catalytic reduction (SCR) of NOx with ammonia. [15]

  • Direct selective oxidation of methane to formaldehyde. [8][11][16]

The choice of catalyst preparation method should be tailored to the specific requirements of the target oxidation reaction. For instance, highly dispersed this compound species prepared by the sol-gel method may be preferable for reactions requiring high selectivity, while the hydrothermal method allows for the creation of unique nanostructures with enhanced catalytic properties.

Logical Relationships in Catalyst Preparation and Performance

The relationship between synthesis parameters, catalyst properties, and catalytic performance is complex. The following diagram illustrates the key logical connections.

Logical_Relationships cluster_params Synthesis Parameters cluster_props Catalyst Properties cluster_perf Catalytic Performance Method Preparation Method (Impregnation, Sol-Gel, Hydrothermal) Dispersion V-species Dispersion Method->Dispersion Morphology Morphology & Particle Size Method->Morphology SurfaceArea Surface Area & Porosity Method->SurfaceArea Precursor This compound Precursor Precursor->Dispersion Support Support Material Support->Dispersion Redox Redox Properties Support->Redox Acidity Surface Acidity Support->Acidity Loading This compound Loading Loading->Dispersion Calcination Calcination Temperature Calcination->Morphology Calcination->SurfaceArea Calcination->Redox Activity Activity Dispersion->Activity Selectivity Selectivity Dispersion->Selectivity Morphology->Activity Stability Stability Morphology->Stability SurfaceArea->Activity Redox->Activity Redox->Selectivity Acidity->Activity Acidity->Selectivity

Key relationships between synthesis, properties, and performance.

References

Application Notes and Protocols for Incorporating Vanadium into Titanium Alloys for Aerospace Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium is a critical alloying element in titanium, most notably in the workhorse Ti-6Al-4V alloy, which accounts for over 50% of all titanium usage worldwide.[1] For aerospace applications, the addition of this compound enhances the strength, thermal stability, and heat-treatability of titanium alloys, making them suitable for demanding environments such as in jet engines and airframe components.[2][3] The method of incorporating this compound is pivotal in determining the final microstructure and, consequently, the mechanical properties and performance of the alloy.

This document provides detailed application notes and protocols for the primary industrial methods of incorporating this compound into titanium alloys for the aerospace sector. These methods include the use of master alloys followed by melting and consolidation techniques such as Vacuum Arc Remelting (VAR), Electron Beam Melting (EBM), and Powder Metallurgy (PM).

Production of this compound-Aluminum (V-Al) Master Alloys

The most common method for introducing this compound into titanium melts is through a master alloy, typically a this compound-aluminum alloy. This approach facilitates a more uniform distribution of the alloying elements and helps to lower the melting point, ensuring better homogeneity in the final titanium alloy.[4]

Protocol: Aluminothermic Reduction for V-Al Master Alloy Production

This protocol describes a two-stage process for producing high-purity V-Al master alloys. The first stage involves an aluminothermic reduction of this compound oxides, followed by a second vacuum melting stage to refine the alloy.[4]

Materials and Equipment:

  • This compound pentoxide (V₂O₅) flakes

  • Aluminum (Al) powder

  • Titanium dioxide (TiO₂) (optional, for Ti-V-Al master alloys)

  • Fluxing agents (e.g., CaO, CaF₂)

  • Metallothermic reduction furnace

  • Vacuum induction melting furnace

  • Crushing and sieving equipment

  • Inert gas supply (e.g., Argon)

  • Personal Protective Equipment (PPE)

Procedure:

  • Raw Material Preparation:

    • Dry all raw materials, including V₂O₅, Al powder, and any fluxing agents, at 80-100°C for at least 12 hours to remove moisture.

    • Weigh the raw materials according to the desired stoichiometry. For a V-Al master alloy, an excess of aluminum is used to ensure complete reduction of the this compound oxide.[4] For a V-Al-Ti master alloy, a typical ratio is V₂O₅:TiO₂:Al = 100:16.35:73.2 by weight.

  • Stage 1: Aluminothermic Reduction:

    • Thoroughly mix the dried powders.

    • Load the mixture into the aluminothermic reduction furnace.

    • Initiate the reduction reaction. The reaction is highly exothermic and self-sustaining.

    • Allow the molten alloy and slag to separate and cool.

  • Stage 2: Vacuum Refining:

    • Mechanically separate the crude V-Al alloy from the slag.

    • Crush the alloy into smaller particles (e.g., 30-50mm).

    • Load the crushed alloy into a vacuum induction furnace.

    • Evacuate the furnace to a pressure of at least 1 Pa.

    • Melt the alloy to further remove impurities and improve homogeneity. The addition of virgin aluminum can be used to adjust the final composition and lower the melting temperature.[4]

    • Cast the molten master alloy into ingots.

  • Post-Processing and Quality Control:

    • Crush the refined ingots to the desired particle size for use in titanium alloying (e.g., 1-6mm).

    • Perform chemical analysis to verify the composition of the master alloy.

    • Conduct inspections for impurities and homogeneity, which may include X-ray inspection for critical applications.[2]

G cluster_0 Stage 1: Aluminothermic Reduction cluster_1 Stage 2: Vacuum Refining cluster_2 Post-Processing Raw Material Preparation Raw Material Preparation Mixing Mixing Raw Material Preparation->Mixing Aluminothermic Reduction Aluminothermic Reduction Mixing->Aluminothermic Reduction Separation of Alloy and Slag Separation of Alloy and Slag Aluminothermic Reduction->Separation of Alloy and Slag Crushing of Crude Alloy Crushing of Crude Alloy Separation of Alloy and Slag->Crushing of Crude Alloy Vacuum Induction Melting Vacuum Induction Melting Crushing of Crude Alloy->Vacuum Induction Melting Casting Casting Vacuum Induction Melting->Casting Final Crushing and Sieving Final Crushing and Sieving Casting->Final Crushing and Sieving Quality Control (Chemical Analysis, X-ray) Quality Control (Chemical Analysis, X-ray) Final Crushing and Sieving->Quality Control (Chemical Analysis, X-ray)

Fig. 1: Workflow for V-Al Master Alloy Production.

Methods for Incorporating this compound into Titanium Alloys

The following sections detail the primary industrial methods for producing titanium-vanadium alloys for aerospace applications, starting from raw materials like titanium sponge and V-Al master alloy.

Vacuum Arc Remelting (VAR)

VAR is a melting process used to produce high-purity, homogeneous ingots of reactive metals like titanium. It is a standard method for manufacturing Ti-6Al-4V for aerospace.

Protocol: Double VAR Process for Ti-6Al-4V

Materials and Equipment:

  • Titanium sponge

  • V-Al master alloy

  • Other alloying elements (e.g., aluminum)

  • Electrode press

  • Welding equipment

  • VAR furnace with a water-cooled copper crucible

  • DC power supply

  • Vacuum system

Procedure:

  • Electrode Preparation:

    • Blend titanium sponge with the V-Al master alloy and other alloying elements in the desired proportions for Ti-6Al-4V (typically 6% Al, 4% V by weight).

    • Compact the blended materials into a series of briquettes using a hydraulic press.

    • Weld the briquettes together to form a consumable electrode.

  • First Melt (Primary VAR):

    • Load the consumable electrode into the VAR furnace.

    • Evacuate the furnace to a high vacuum.

    • Initiate a DC arc between the electrode (cathode) and a starting block of titanium at the bottom of the water-cooled copper crucible (anode). The arc current can range from 5 to 40 kA.[5]

    • The electrode progressively melts, and the molten metal drips into the crucible, solidifying into a primary ingot.

  • Second Melt (Secondary VAR):

    • The ingot from the first melt is used as the consumable electrode for a second VAR process. This step further refines the alloy, improving its homogeneity and reducing defects.

    • The procedure is the same as the first melt.

  • Ingot Solidification and Cooling:

    • Control the melting rate and arc current to ensure directional solidification from the bottom to the top of the ingot. This minimizes segregation.

    • After the melt is complete, allow the ingot to cool under vacuum.

  • Post-Processing and Quality Control:

    • The resulting ingot is typically subjected to further thermomechanical processing, such as forging and rolling, to achieve the desired shape and mechanical properties.

    • Quality control measures include chemical analysis, ultrasonic inspection for internal defects, and mechanical testing.[2]

G Start Start Blending of Ti Sponge and Master Alloy Blending of Ti Sponge and Master Alloy Start->Blending of Ti Sponge and Master Alloy End End Compaction into Briquettes Compaction into Briquettes Blending of Ti Sponge and Master Alloy->Compaction into Briquettes Welding into Consumable Electrode Welding into Consumable Electrode Compaction into Briquettes->Welding into Consumable Electrode First VAR Melt First VAR Melt Welding into Consumable Electrode->First VAR Melt Primary Ingot Formation Primary Ingot Formation First VAR Melt->Primary Ingot Formation Second VAR Melt (using primary ingot as electrode) Second VAR Melt (using primary ingot as electrode) Primary Ingot Formation->Second VAR Melt (using primary ingot as electrode) Final Ingot Solidification Final Ingot Solidification Second VAR Melt (using primary ingot as electrode)->Final Ingot Solidification Post-Processing (Forging, Rolling) Post-Processing (Forging, Rolling) Final Ingot Solidification->Post-Processing (Forging, Rolling) Quality Control Quality Control Post-Processing (Forging, Rolling)->Quality Control Quality Control->End

Fig. 2: Experimental Workflow for Vacuum Arc Remelting.
Electron Beam Melting (EBM)

EBM is a powder bed fusion additive manufacturing technique that uses a high-energy electron beam to melt and fuse metal powder layer by layer to create a three-dimensional part.

Protocol: EBM of Ti-6Al-4V

Materials and Equipment:

  • Pre-alloyed Ti-6Al-4V powder (typically 45-105 µm particle size)

  • EBM machine (e.g., Arcam EBM)

  • CAD model of the desired component

  • Powder handling and sieving equipment

  • Post-processing equipment (e.g., furnace for heat treatment, Hot Isostatic Pressing - HIP)

Procedure:

  • Pre-Processing:

    • Prepare a 3D CAD model of the component and slice it into thin layers.

    • Load the EBM machine with pre-alloyed, spherical Ti-6Al-4V powder.

  • Build Process:

    • The build chamber is evacuated to a high vacuum (e.g., 4.5 x 10⁻² mBar) and the build plate is preheated to an elevated temperature (e.g., 470°C) to reduce thermal stresses.[6]

    • A thin layer of powder (e.g., 50 µm) is spread over the build plate.[6]

    • The electron beam selectively melts the powder according to the sliced CAD data for that layer. Scan strategies such as raster or point melting can be employed.[6]

    • The build plate is lowered, and a new layer of powder is applied. The process is repeated until the component is fully built.

  • Post-Processing:

    • The component is cooled, and excess powder is removed for recycling.

    • The part is removed from the build plate.

    • A post-build heat treatment or HIP is often performed to relieve residual stresses and improve mechanical properties.

  • Quality Control:

    • The final component is inspected for dimensional accuracy, surface finish, and internal defects using techniques like X-ray computed tomography.

    • Mechanical properties are verified through tensile testing and other relevant analyses.

G Start Start CAD Model Preparation and Slicing CAD Model Preparation and Slicing Start->CAD Model Preparation and Slicing End End Loading of Ti-6Al-4V Powder Loading of Ti-6Al-4V Powder CAD Model Preparation and Slicing->Loading of Ti-6Al-4V Powder Build Chamber Evacuation and Preheating Build Chamber Evacuation and Preheating Loading of Ti-6Al-4V Powder->Build Chamber Evacuation and Preheating Powder Layer Deposition Powder Layer Deposition Build Chamber Evacuation and Preheating->Powder Layer Deposition Selective Electron Beam Melting Selective Electron Beam Melting Powder Layer Deposition->Selective Electron Beam Melting Lowering of Build Plate Lowering of Build Plate Selective Electron Beam Melting->Lowering of Build Plate Component Cooling and Powder Removal Component Cooling and Powder Removal Selective Electron Beam Melting->Component Cooling and Powder Removal Lowering of Build Plate->Powder Layer Deposition Repeat for each layer Post-Processing (Heat Treatment/HIP) Post-Processing (Heat Treatment/HIP) Component Cooling and Powder Removal->Post-Processing (Heat Treatment/HIP) Quality Control Quality Control Post-Processing (Heat Treatment/HIP)->Quality Control Quality Control->End

Fig. 3: Experimental Workflow for Electron Beam Melting.
Powder Metallurgy (PM)

The PM route involves blending elemental or pre-alloyed powders, compacting them into a desired shape, and then sintering at high temperatures to bond the particles and densify the material.

Protocol: Press and Sinter PM of Ti-6Al-4V

Materials and Equipment:

  • Elemental powders (Titanium, Aluminum, this compound) or pre-alloyed Ti-6Al-4V powder

  • High-energy ball mill (for blending)

  • Hydraulic press with appropriate die set

  • High-temperature vacuum or inert atmosphere furnace

  • Sintering furnace

Procedure:

  • Powder Preparation:

    • If starting with elemental powders, blend them in the correct proportions (90% Ti, 6% Al, 4% V by weight) in a high-energy ball mill to achieve a homogeneous mixture.[7]

  • Compaction:

    • Load the blended or pre-alloyed powder into a die.

    • Compact the powder at high pressure (e.g., 22.5 to 32.5 tons) to form a "green" compact with sufficient handling strength.[7]

  • Sintering:

    • Place the green compact into a high-temperature furnace.

    • The sintering process is typically carried out in a vacuum (e.g., 10⁻⁵ mbar) or an inert argon atmosphere.[7][8]

    • A typical sintering profile involves heating to a specific temperature (e.g., 1150-1250°C) and holding for a period (e.g., 2-4 hours) before controlled cooling.[7][8] A debinding step at a lower temperature (e.g., 450°C) may be required if a binder was used during compaction.[9]

  • Post-Processing:

    • The sintered part may undergo secondary operations like HIP to further increase density and improve mechanical properties.

  • Quality Control:

    • The final part is evaluated for density, microstructure, and mechanical properties.

G Start Start Powder Blending (if using elemental powders) Powder Blending (if using elemental powders) Start->Powder Blending (if using elemental powders) End End Powder Compaction (Pressing) Powder Compaction (Pressing) Powder Blending (if using elemental powders)->Powder Compaction (Pressing) Green Compact Formation Green Compact Formation Powder Compaction (Pressing)->Green Compact Formation Sintering (High Temperature, Vacuum/Inert Atmosphere) Sintering (High Temperature, Vacuum/Inert Atmosphere) Green Compact Formation->Sintering (High Temperature, Vacuum/Inert Atmosphere) Sintered Part Sintered Part Sintering (High Temperature, Vacuum/Inert Atmosphere)->Sintered Part Post-Processing (Optional HIP) Post-Processing (Optional HIP) Sintered Part->Post-Processing (Optional HIP) Quality Control Quality Control Post-Processing (Optional HIP)->Quality Control Quality Control->End

Fig. 4: Experimental Workflow for Powder Metallurgy.

Data Presentation: Comparison of Manufacturing Methods

The choice of manufacturing process significantly impacts the final properties of the Ti-6Al-4V alloy. The following tables summarize key processing parameters and the resulting mechanical properties for each method.

Table 1: Typical Processing Parameters for Ti-6Al-4V Manufacturing

ParameterVacuum Arc Remelting (VAR)Electron Beam Melting (EBM)Powder Metallurgy (PM)
Starting Material Ti sponge, V-Al master alloyPre-alloyed Ti-6Al-4V powder (45-105 µm)Elemental or pre-alloyed powders
Processing Temp. >1650°C (melting point)Build plate preheated to ~470-730°CSintering at 1150-1250°C
Atmosphere High vacuumHigh vacuum (~10⁻² mBar)Vacuum (~10⁻⁵ mbar) or Argon
Key Equipment VAR furnace, Electrode pressEBM machineHydraulic press, Sintering furnace

Table 2: Mechanical Properties of Ti-6Al-4V by Different Manufacturing Methods

PropertyWrought (from VAR ingot)As-Built EBMSintered PMAerospace Standard (AMS 4991)
Yield Strength (MPa) ~830845 - 1150[10]~900≥ 828
Ultimate Tensile Strength (MPa) ~900972 - 1200[10]~980≥ 897
Elongation (%) ~1414 - 16~9.6≥ 10
Relative Density (%) >99.9>99.595 - 99>99.9

Note: Mechanical properties can vary significantly based on specific process parameters and post-processing treatments (e.g., heat treatment, HIP).

Logical Relationships and Process Selection

The selection of a manufacturing method depends on the specific requirements of the aerospace application, including component complexity, production volume, cost considerations, and desired material properties.

G cluster_0 Manufacturing Method cluster_1 Key Characteristics cluster_2 Typical Aerospace Applications VAR Vacuum Arc Remelting HighPurity High Purity & Homogeneity VAR->HighPurity EBM Electron Beam Melting ComplexGeo Complex Geometries EBM->ComplexGeo PM Powder Metallurgy NearNet Near-Net Shape PM->NearNet Cost Cost-Effective for High Volume PM->Cost Structural Large Structural Forgings (e.g., bulkheads) HighPurity->Structural Custom Customized, Lightweight Components (e.g., brackets) ComplexGeo->Custom SmallComplex Small, Complex, Non-critical Parts NearNet->SmallComplex Cost->SmallComplex

Fig. 5: Process Selection Logic for Ti-6Al-4V Aerospace Components.

Quality Assurance and Standards

Regardless of the manufacturing method, titanium alloys for aerospace applications must adhere to stringent quality standards. These include:

  • Chemical Composition: Verified to meet specifications such as AMS 4991 or ASTM B348.[1][11]

  • Mechanical Properties: Tensile strength, yield strength, and elongation must meet minimum requirements.[1]

  • Non-Destructive Testing (NDT): Techniques such as ultrasonic testing and liquid penetrant inspection are used to detect internal and surface flaws.[2]

  • Quality Management Systems: Suppliers are often required to be certified to standards like ISO 9001 and AS9100.[2]

References

Application Notes & Protocols for Investigating the Magnetic Properties of Vanadium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the primary experimental techniques and protocols used to investigate the magnetic properties of vanadium compounds. This compound is a transition metal that can exist in multiple oxidation states (from -1 to +5), each exhibiting distinct magnetic behaviors. Characterizing these properties is crucial for applications ranging from catalysis and materials science to the development of new therapeutic agents.

Overview of Magnetic Properties in this compound Compounds

The magnetic properties of this compound compounds are primarily determined by the oxidation state and the coordination environment of the this compound ion.

  • This compound(V): With a d⁰ electron configuration, V(V) compounds are typically diamagnetic (no unpaired electrons).

  • This compound(IV): Possessing a d¹ configuration (S=1/2), V(IV) compounds, often found as the vanadyl ion (VO²⁺), are paramagnetic. They are ideal candidates for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

  • This compound(III): With a d² configuration (S=1), V(III) compounds are paramagnetic.

  • This compound(II): Having a d³ configuration (S=3/2), V(II) compounds are also paramagnetic.[3][4]

Magnetic susceptibility measurements can help determine the number of unpaired electrons, which in turn can confirm the oxidation state of this compound in a compound.[5] In multi-vanadium systems, magnetic measurements can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic exchange interactions between metal centers.[6][7]

Experimental Techniques & Protocols

The investigation of magnetic properties typically follows a multi-technique approach to gain a comprehensive understanding. The general workflow involves sample synthesis and purification, followed by characterization using several key techniques.

G General Workflow for Magnetic Characterization cluster_prep Sample Preparation cluster_interpretation Data Analysis & Interpretation Synthesis Synthesis of This compound Compound Purify Purification & Characterization (e.g., X-ray, EA) Synthesis->Purify SQUID SQUID Magnetometry (Bulk Properties) Purify->SQUID EPR EPR Spectroscopy (Paramagnetic Centers) Neutron Neutron Scattering (Magnetic Structure) Data Data Processing & Modeling SQUID->Data EPR->Data Neutron->Data Interpret Structural-Magnetic Correlation Data->Interpret

Caption: General experimental workflow from synthesis to magnetic analysis.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is the most common technique for measuring the bulk magnetic properties of a material. It provides data on magnetic susceptibility versus temperature and magnetic moment versus applied field.

Application Note: SQUID is used to:

  • Determine the effective magnetic moment (μ_eff) and the number of unpaired electrons.

  • Identify the nature of magnetic interactions (paramagnetic, diamagnetic, ferromagnetic, or antiferromagnetic).

  • Quantify exchange coupling constants (J) in polynuclear complexes.

  • Observe phenomena like spin-crossover or zero-field splitting.[8]

Experimental Protocol: DC Magnetic Susceptibility Measurement

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the polycrystalline (powder) sample.

    • Encase the sample in a gelatin capsule or a straw, securing it with quartz wool to prevent movement.

    • Mount the sample holder into the SQUID magnetometer.

  • Zero-Field-Cooled (ZFC) Measurement:

    • Cool the sample from a high temperature (e.g., 300 K) down to a low temperature (e.g., 2 K) in the absence of an applied magnetic field (zero-field).[9]

    • At the lowest temperature, apply a small DC magnetic field (typically 100-1000 Oe).

    • Measure the magnetic moment as the temperature is increased from 2 K back to 300 K.[9]

  • Field-Cooled (FC) Measurement:

    • Cool the sample from 300 K to 2 K while maintaining the same DC magnetic field used in the ZFC measurement.[9]

    • Measure the magnetic moment as the temperature is swept up from 2 K to 300 K.[9] A divergence between ZFC and FC curves can indicate magnetic ordering or spin-glass behavior.

  • Magnetization vs. Field (M-H) Isotherm:

    • Set the temperature to a low value (e.g., 2 K).

    • Measure the magnetic moment as the applied magnetic field is swept from zero up to a high field (e.g., 5-7 T), then down to a negative field, and back to the positive field to trace a full hysteresis loop.

Data Presentation: The data is typically plotted as the product of molar magnetic susceptibility and temperature (χT) versus temperature (T). For a simple paramagnetic system with no interactions, this plot should be a flat line. Deviations indicate magnetic exchange or other phenomena.

CompoundOxidation StateTemp. (K)Magnetic Moment (μB)Weiss Constant (θ, K)Exchange Type
V{N(H)Ar(iPr6)}₂V(II)2983.41N/AParamagnetic
V{N(H)Ar(Me6)}₂V(II)2982.77N/AParamagnetic
[(VO)₂(μ-L¹)₂]V(IV)N/AN/AN/AWeak Ferromagnetic
VC₀.₇₆N/A300N/A (χ = 2.8x10⁻⁶)N/AParamagnetic
VC₀.₈₇N/A300N/A (χ = 1.6x10⁻⁶)N/AParamagnetic

Data sourced from references[3][4][6][10]. Note: χ is magnetic susceptibility in emu/g.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as ESR) is a highly sensitive technique for studying materials with unpaired electrons. It is particularly powerful for characterizing V(IV) (d¹, S=1/2) complexes.[11]

Application Note: EPR provides detailed information about the electronic structure and local environment of the paramagnetic center.[2]

  • g-tensor: Gives information about the electronic structure and orbital contributions to the magnetic moment.

  • A-tensor (Hyperfine Coupling): The interaction between the electron spin and the nuclear spin of ⁵¹V (I=7/2, 99.76% abundance) results in a characteristic eight-line spectrum for monomeric V(IV) species.[1] The magnitude of this coupling is sensitive to the coordination environment.

  • Relaxation Times: Pulsed EPR techniques can measure electron spin relaxation times (T₁ and T₂), which are important for applications in quantum computing.[1][12]

G EPR Data Interpretation for V(IV) Complexes cluster_exp Experiment cluster_params Primary Parameters cluster_info Derived Information EPR EPR Spectrum (8-line pattern) g_tensor g-tensor (g_iso, g_||, g_⊥) EPR->g_tensor A_tensor A-tensor (A_iso, A_||, A_⊥) EPR->A_tensor Symmetry Coordination Geometry & Symmetry g_tensor->Symmetry Structure Electronic Structure (d-orbital levels) g_tensor->Structure A_tensor->Symmetry Covalency Nature of V-Ligand Bonding (Covalency) A_tensor->Covalency

Caption: Logical flow from an EPR spectrum to its structural interpretation.

Experimental Protocol: Continuous Wave (CW) X-band EPR

  • Sample Preparation:

    • Solution: Prepare a dilute solution (~1-3 mM) of the this compound complex in a suitable solvent (e.g., water, toluene, CH₂Cl₂). Use a solvent that forms a good glass upon freezing.

    • Powder: Use a finely ground polycrystalline sample.

    • Load the sample into a quartz EPR tube (e.g., 4 mm outer diameter).

    • For solution samples, flash-freeze the tube in liquid nitrogen to create a frozen glass.

  • Instrument Setup:

    • Insert the sample into the EPR resonator within the cryostat.

    • Set the temperature (e.g., 77 K for frozen solutions, or variable temperature as needed).

    • Set the microwave frequency (typically ~9.5 GHz for X-band) and power (start with low power, e.g., 1-10 mW, to avoid saturation).

    • Set the magnetic field sweep range (e.g., 2000-4500 Gauss for V(IV)) and modulation amplitude (e.g., 0.5 mT).[1]

  • Data Acquisition:

    • Acquire the EPR spectrum. The output is typically the first derivative of the absorption signal.

    • Optimize parameters like microwave power and modulation amplitude to achieve the best signal-to-noise ratio and resolution.

Data Presentation: The extracted g- and A-tensor components are tabulated for comparison. These parameters are highly sensitive to the ligand environment.

| Compound | g_|| | g_⊥ | A_|| (MHz) | A_⊥ (MHz) | | -------------------------------------- | ----- | ----- | ---------- | --------- | | [VO(H₂O)₅]²⁺ | 1.932 | 1.980 | 512 | 194 | | [VO(acac)₂] | 1.947 | 1.983 | 485 | 173 | | [VO(nta)]⁻ | 1.938 | 1.976 | 496 | 185 | | V(IV) in La₂O₃-Al₂O₃-SiO₂ glass | 1.933 | 1.979 | 482 | 190 |

Data sourced from references[1][13]. acac = acetylacetonato, nta = nitrilotriacetate.

Neutron Scattering

Neutron scattering is a powerful but less accessible technique that probes both the structural and magnetic properties of materials at an atomic level. Neutrons interact with atomic nuclei and with the magnetic moments of unpaired electrons.

Application Note:

  • Magnetic Diffraction: Determines the long-range magnetic structure (e.g., the arrangement and orientation of magnetic moments in a crystal lattice).[14]

  • Inelastic Neutron Scattering (INS): Probes the magnetic excitations (e.g., spin waves or magnons) in a material, providing quantitative information about the exchange interactions between magnetic ions.[14]

  • Polarized Neutrons: Can be used to map the spin density distribution within a molecule, revealing how the unpaired electron is delocalized over the this compound ion and its ligands.

Experimental Protocol: Neutron Powder Diffraction

  • Sample Preparation:

    • Requires a significant amount of sample (typically 1-5 grams) of highly crystalline powder.

    • The sample is loaded into a sample can (often made of this compound, as it has a very low coherent scattering cross-section, reducing background signals).[15]

  • Data Collection:

    • The experiment is performed at a central neutron source facility (e.g., a nuclear reactor or spallation source).

    • A diffraction pattern is collected at a temperature above any magnetic ordering transition to determine the nuclear (crystal) structure.

    • The sample is then cooled to a low temperature (below the ordering temperature).

    • A second diffraction pattern is collected. New peaks or changes in intensity of existing peaks will be due to magnetic ordering.

  • Data Analysis:

    • The high-temperature (paramagnetic) pattern is used as a reference.

    • The low-temperature pattern is analyzed by subtracting the nuclear contribution to isolate the magnetic scattering.

    • The magnetic peaks are indexed to determine the magnetic structure, including the orientation and magnitude of the magnetic moments.[14] For V₂O₃, neutron scattering determined a saturation moment of about 1.2 μB per this compound ion.[14]

Neutron scattering is a specialized technique requiring central facility access and expert collaboration. It is typically employed when detailed knowledge of the magnetic structure and dynamics is essential.[16]

References

Application Notes and Protocols: Vanadium Compounds as Mordants in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of vanadium compounds as mordants in the textile dyeing industry. This compound compounds, particularly vanadyl sulfate and this compound pentoxide, can be employed to enhance the color depth, fastness, and overall quality of textiles dyed with natural colorants. This document outlines the theoretical basis for this compound mordanting, provides detailed experimental protocols for various fibers, and presents a framework for quantitative data analysis.

Introduction

Mordants are essential in natural dyeing processes, acting as a bridge between the dye molecule and the textile fiber to form an insoluble coordination complex. This complex enhances the dye's affinity for the fiber, resulting in improved color yield and fastness properties.[1] this compound, a transition metal, can form stable complexes with natural dyes, which are often rich in ligands such as hydroxyl and carboxyl groups. The use of this compound mordants can lead to unique color palettes and is particularly effective in achieving deep, rich shades, such as blacks, when used with specific natural dyes like tannins.[2]

Data Presentation

Quantitative analysis of color and fastness is crucial for evaluating the efficacy of any mordanting process. The following tables provide a template for structuring experimental data. Researchers should populate these tables with their own experimental results.

Table 1: Colorimetric Data (CIELab* and K/S Values)

This table is a template for recording the color coordinates (L, a, b) and color strength (K/S) of dyed textile samples. L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis. The K/S value, calculated from the reflectance of the dyed fabric, is a measure of color strength.

Fiber TypeNatural DyeThis compound MordantMordanting MethodLab*K/S
WoolTannic AcidVanadyl SulfatePre-mordanting
WoolTannic AcidVanadyl SulfateMeta-mordanting
WoolTannic AcidVanadyl SulfatePost-mordanting
SilkCochinealThis compound PentoxidePre-mordanting
CottonMadderVanadyl SulfatePre-mordanting

Table 2: Color Fastness Ratings

This table is a template for recording the color fastness properties of the dyed textiles. Fastness is typically rated on a scale of 1 to 5, where 5 represents the highest fastness.

Fiber TypeNatural DyeThis compound MordantMordanting MethodWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
WoolTannic AcidVanadyl SulfatePre-mordanting
WoolTannic AcidVanadyl SulfateMeta-mordanting
WoolTannic AcidVanadyl SulfatePost-mordanting
SilkCochinealThis compound PentoxidePre-mordanting
CottonMadderVanadyl SulfatePre-mordanting

Experimental Protocols

Safety Precautions: Always handle this compound compounds and other chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

3.1. Fiber Preparation (Scouring)

Before mordanting, it is essential to scour the textile fibers to remove any impurities, oils, and waxes that may hinder dye uptake.

  • Wool and Silk (Protein Fibers):

    • Weigh the dry fiber.

    • Wash the fiber in a solution of neutral soap (e.g., Orvus Paste) at a concentration of 0.5-1% on the weight of fiber (owf).

    • Gently heat the scouring bath to 60-70°C for 30-60 minutes.

    • Rinse the fiber thoroughly with warm water until the water runs clear.

  • Cotton (Cellulosic Fibers):

    • Weigh the dry fiber.

    • Wash the fiber in a solution of soda ash (sodium carbonate) at 1-2% owf and a non-ionic detergent at 0.5% owf.

    • Bring the scouring bath to a boil and simmer for 1-2 hours.

    • Rinse the fiber thoroughly with hot and then cold water.

3.2. Mordanting Protocols

The following are general protocols for pre-mordanting, meta-mordanting, and post-mordanting with this compound compounds. The optimal concentrations and conditions may vary depending on the specific fiber, dye, and desired outcome.

3.2.1. Pre-mordanting Protocol

In this method, the fiber is treated with the mordant before dyeing.

  • Materials:

    • Scoured textile fibers

    • Vanadyl sulfate (VOSO₄) or this compound pentoxide (V₂O₅)

    • Water (deionized or distilled recommended)

    • Heating apparatus (e.g., water bath, hot plate)

    • Beakers or dye pots

  • Procedure for Wool with Vanadyl Sulfate and Sumac Gallnut (Tannic Acid):

    • Prepare a mordant bath with 5 mM vanadyl sulfate solution.[3]

    • Add the scoured, wet wool to the mordant bath. The liquor ratio (ratio of the weight of the liquid to the weight of the fiber) should be between 20:1 and 40:1.

    • Slowly heat the bath to 100°C and maintain this temperature for 60 minutes, stirring gently to ensure even mordanting.[3]

    • Allow the bath to cool, then remove the wool.

    • Gently squeeze out the excess mordant solution. The fiber can be rinsed or directly transferred to the dyebath.

    • Prepare a dyebath with 50% owf of sumac gallnut.[3]

    • Enter the mordanted wool into the dyebath and proceed with the dyeing process according to the specific dye's requirements (typically heating to a simmer for 60 minutes).

3.2.2. Meta-mordanting (Simultaneous Mordanting) Protocol

In this method, the mordant is added directly to the dyebath.

  • Procedure:

    • Prepare the dyebath with the desired natural dye according to the manufacturer's instructions or a standard protocol.

    • Add the scoured, wet fiber to the dyebath.

    • Slowly heat the dyebath.

    • When the dyebath reaches approximately 40-50°C, add the dissolved this compound mordant (e.g., 1-5% owf vanadyl sulfate).

    • Continue to heat the dyebath to the optimal dyeing temperature for the specific dye and fiber (typically 80-100°C).

    • Maintain the temperature for 60-90 minutes, stirring gently.

    • Allow the bath to cool before removing the dyed and mordanted fiber.

    • Rinse the fiber thoroughly.

3.2.3. Post-mordanting Protocol

In this method, the fiber is dyed first and then treated with the mordant.

  • Procedure:

    • Dye the scoured fiber with the chosen natural dye following a standard protocol.

    • Rinse the dyed fiber.

    • Prepare a fresh mordant bath with the this compound compound (e.g., 1-5% owf vanadyl sulfate).

    • Enter the wet, dyed fiber into the mordant bath.

    • Slowly heat the mordant bath to 70-80°C and maintain for 30-60 minutes.

    • Allow the bath to cool, then remove the fiber.

    • Rinse the fiber thoroughly.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Fiber Preparation cluster_dye Dyeing cluster_analysis Analysis weigh Weigh Dry Fiber scour Scour Fiber weigh->scour rinse_prep Rinse Thoroughly scour->rinse_prep pre_mordant Pre-mordanting rinse_prep->pre_mordant Pre-mordanting Path dyeing Dyeing with Natural Colorant rinse_prep->dyeing Meta/Post-mordanting Path pre_mordant->dyeing meta_mordant Meta-mordanting (in Dyebath) post_mordant Post-mordanting rinse_final Final Rinse & Dry dyeing->rinse_final color_measurement Colorimetric Measurement (Lab*, K/S) rinse_final->color_measurement fastness_testing Fastness Testing rinse_final->fastness_testing

Caption: Experimental workflow for textile dyeing using this compound mordants.

Signaling Pathway: this compound-Mordant-Dye-Fiber Interaction

mordant_interaction fiber Textile Fiber (Wool: -COOH, -NH2, -OH) complex Insoluble Fiber-Mordant-Dye Complex fiber->complex Coordinate Bond mordant This compound Ion (Vⁿ⁺) mordant->complex Forms Bridge dye Natural Dye Molecule (e.g., Tannin with -OH groups) dye->complex Coordinate Bond

Caption: Chemical interaction pathway of this compound mordant with dye and fiber.

References

Application Notes and Protocols for Vanadium-Based Nanomaterials in Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of vanadium-based nanomaterials for energy storage applications, including supercapacitors and batteries.

Introduction to this compound-Based Nanomaterials for Energy Storage

This compound is a transition metal that exhibits multiple oxidation states (+2 to +5), making its compounds highly versatile for electrochemical energy storage.[1] Nanostructuring this compound-based materials, such as oxides, sulfides, and nitrides, further enhances their performance by providing high surface area, shortened ion diffusion pathways, and improved electrical conductivity. These attributes make them promising candidates for next-generation supercapacitors and batteries. This document outlines the synthesis of various this compound nanomaterials and the protocols for assessing their electrochemical performance.

Synthesis Protocols for this compound-Based Nanomaterials

Hydrothermal Synthesis of this compound Pentoxide (V₂O₅) Nanosheets

This compound pentoxide (V₂O₅) is a promising electrode material due to its layered structure and high theoretical capacity.[2] This protocol details the synthesis of V₂O₅ nanosheets via a hydrothermal method.[2][3]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Nitric acid (HNO₃)

  • Ethanol (C₂H₅OH)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve 0.819 g of NH₄VO₃ in 70 ml of ethanol with the addition of 2-3 ml of nitric acid to aid dissolution.[4]

  • Alternatively, for a water-based synthesis, prepare a 0.1 M solution of NH₄VO₃ in DI water and adjust the pH to 3 with 0.1 M HNO₃.[4] For a mixed solvent approach, a volume ratio of 4:1 of water to ethanol can be used as the solvent.[2]

  • Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 160°C for 24 hours.[3]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors.

  • Dry the product in an oven at 60°C for 12 hours.

  • Finally, anneal the dried powder at 400°C for 4 hours in air to obtain crystalline V₂O₅ nanosheets.[5]

Hydrothermal Synthesis of this compound Disulfide (VS₂) Nanosheets

This compound disulfide (VS₂) is a metallic transition metal dichalcogenide with excellent electrical conductivity, making it suitable for high-rate energy storage applications.[6]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Thioacetamide (TAA)

  • Ammonium hydroxide (NH₄OH)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Disperse 0.23 g of NH₄VO₃ in a mixture of 30 ml of DI water and 2 ml of NH₄OH with vigorous stirring.[7]

  • Add 1.12 g of TAA to the solution and continue stirring for 60 minutes at room temperature.[7]

  • Transfer the final solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and maintain it at 180°C for 20 hours.[7]

  • After cooling, collect the black precipitate by filtration.

  • Wash the product thoroughly with DI water and ethanol.

  • Dry the synthesized VS₂ nanosheets in a vacuum oven at 60°C for 12 hours.

Synthesis of this compound Nitride (VN) Nanoparticles on Carbon Fiber Cloth

This compound nitride (VN) grown directly on a conductive substrate like carbon fiber cloth (CFC) creates a binder-free electrode with enhanced electron and ion transport kinetics, ideal for high-performance batteries.

Materials:

  • This compound (III) acetylacetonate

  • N,N-Dimethylformamide (DMF)

  • Carbon Fiber Cloth (CFC)

  • Tube furnace

  • Ammonia (NH₃) gas

Procedure:

  • Prepare a precursor solution by dissolving this compound (III) acetylacetonate in DMF.

  • Immerse a piece of clean Carbon Fiber Cloth into the precursor solution and maintain it for a period to ensure uniform coating.

  • Dry the coated CFC in an oven.

  • Place the dried, coated CFC in a tube furnace.

  • Heat the furnace to 800°C under a constant flow of ammonia (NH₃) gas and hold for a specified duration to achieve the conversion to VN.

  • Cool the furnace to room temperature under an inert atmosphere (e.g., Argon) to obtain VN nanoparticles grown on CFC.

Electrochemical Characterization Protocols

The performance of the synthesized nanomaterials is evaluated in an electrochemical cell. A three-electrode system is commonly used for material-level analysis.[8]

Working Electrode Preparation

Materials:

  • Synthesized this compound-based nanomaterial (active material)

  • Carbon black (conductive agent)

  • Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF) (binder)

  • Isopropanol or N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Nickel foam or stainless steel mesh (current collector)

Procedure:

  • Prepare a slurry by mixing the active material, carbon black, and binder in a weight ratio of 80:10:10.[9]

  • Add a few drops of isopropanol (for PTFE binder) or NMP (for PVDF binder) to the mixture to form a uniform paste.[10]

  • Coat the slurry onto a pre-cleaned nickel foam or stainless steel mesh current collector (e.g., 1.5 cm x 5 cm).[10]

  • Press the electrode using an electrode pressing machine to ensure good contact and a uniform thickness (0.1-0.2 mm).[10]

  • Dry the electrode in an oven at 80-120°C for 12-24 hours to completely evaporate the solvent.[10]

  • Weigh the electrode before and after coating to determine the mass of the active material.

Three-Electrode Cell Assembly

Components:

  • Working Electrode (WE): The prepared this compound nanomaterial electrode.

  • Counter Electrode (CE): Platinum wire or a large surface area activated carbon electrode.[10]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[10]

  • Electrolyte: Aqueous solutions like 0.5 M K₂SO₄[2], 1 M KOH[11], or organic electrolytes depending on the application.

Assembly:

  • Fill a glass beaker with the chosen electrolyte (e.g., 100 ml of 2 M H₂SO₄).[8][10]

  • Immerse the working, counter, and reference electrodes into the electrolyte.

  • Position the electrodes such that the reference electrode is close to the working electrode, and the working electrode is at a constant distance from the counter electrode.[10]

  • Connect the electrodes to a potentiostat/galvanostat for electrochemical measurements.[8]

Electrochemical Measurements

The following are standard techniques to evaluate the performance of the electrode materials.

CV is used to assess the capacitive behavior and redox reactions of the material.

Parameters:

  • Potential Window: Determined by the stability of the electrolyte and the material (e.g., 0 to 1.0 V for aqueous electrolytes).

  • Scan Rates: A range of scan rates (e.g., 5, 10, 20, 50, 100 mV/s) are used to study the rate capability.

Procedure:

  • Set the potential window and scan rates in the potentiostat software.

  • Run the CV measurement for several cycles at each scan rate to obtain stable voltammograms.

GCD is used to determine the specific capacitance, energy density, and power density.

Parameters:

  • Current Densities: A range of current densities (e.g., 0.5, 1, 2, 5, 10 A/g) are applied.

  • Potential Window: Same as the CV potential window.

Procedure:

  • Set the current densities and potential window in the galvanostat software.

  • Perform charge-discharge cycles at each current density.

EIS is used to investigate the internal resistance and ion diffusion kinetics of the electrode.

Parameters:

  • Frequency Range: Typically from 100 kHz to 0.01 Hz.

  • AC Amplitude: A small AC voltage (e.g., 5-10 mV) is applied.

Procedure:

  • Set the frequency range and AC amplitude.

  • Perform the EIS measurement at the open-circuit potential.

Data Presentation: Performance of this compound-Based Nanomaterials

The following tables summarize the electrochemical performance of various this compound-based nanomaterials for supercapacitor and battery applications.

Table 1: Performance of this compound-Based Nanomaterials in Supercapacitors

MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability
V₂O₅ Nanosheets[2]Hydrothermal0.5 M K₂SO₄375 @ 0.5 A/g--96.8% after 1000 cycles
V₂O₅ Nanoporous Network[12]Precipitation-316 @ 5 mV/s--76% after 600 cycles
La-doped V₂O₅[11]-1 M KOH119.96 @ 0.5 A/g--107% after 500 cycles
VS₂ Nanosheets[6]Hydrothermal6 M KOH235 @ 100 mV/s---
VS₂ Nanosheets[13]Hydrothermal-106 @ 1 A/g34 @ 800 W/kg80094% after 9000 cycles
VS₂ Nanosheets (Asymmetric)[14]Hydrothermal6 M KOH155 @ 1 A/g42 @ 700 W/kg70099% after 5000 cycles

Table 2: Performance of this compound-Based Nanomaterials in Batteries

MaterialApplicationElectrolyteSpecific Capacity (mAh/g)Cycling Stability
V₃O₇·H₂O Nanobelts[1]Li-ion Battery-350 (initial)-
VN on Carbon Fiber Cloth[15]Na-ion Battery-227 @ 2 A/gafter 1000 cycles
VN on Carbon Fiber Cloth[15]K-ion Battery-125 @ 1 A/gafter 1000 cycles
Na₂V₆O₁₆·1.63H₂O Nanowires[16][17]Zn-ion BatteryZn(CF₃SO₃)₂352 @ 50 mA/g90% after 6000 cycles @ 5 A/g

Visualizations: Workflows and Relationships

Experimental Workflow for Material Synthesis and Characterization

G cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization Precursors This compound Precursor (e.g., NH4VO3) Autoclave Hydrothermal Reaction (Autoclave) Precursors->Autoclave Solvent Solvent (e.g., Water, Ethanol) Solvent->Autoclave Washing Washing & Centrifugation Autoclave->Washing Drying Drying Washing->Drying Annealing Annealing Drying->Annealing Final_Material This compound-Based Nanomaterial Annealing->Final_Material Electrode_Prep Electrode Preparation (Slurry Coating) Final_Material->Electrode_Prep Cell_Assembly Three-Electrode Cell Assembly Electrode_Prep->Cell_Assembly Potentiostat Potentiostat/ Galvanostat Cell_Assembly->Potentiostat CV Cyclic Voltammetry (CV) Potentiostat->CV GCD Galvanostatic Charge- Discharge (GCD) Potentiostat->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Potentiostat->EIS Performance_Data Performance Metrics CV->Performance_Data GCD->Performance_Data EIS->Performance_Data

Fig. 1: General workflow for synthesis and electrochemical characterization.
Relationship between Material Properties and Electrochemical Performance

G cluster_properties Material Properties cluster_performance Electrochemical Performance High_Surface_Area High Surface Area High_Capacitance High Specific Capacitance/ Capacity High_Surface_Area->High_Capacitance Short_Diffusion_Paths Short Ion Diffusion Paths High_Rate_Capability High Rate Capability Short_Diffusion_Paths->High_Rate_Capability High_Conductivity High Electrical Conductivity High_Conductivity->High_Rate_Capability Multiple_Oxidation_States Multiple Oxidation States Multiple_Oxidation_States->High_Capacitance High_Energy_Density High Energy Density High_Capacitance->High_Energy_Density Good_Cycling_Stability Good Cycling Stability High_Rate_Capability->Good_Cycling_Stability Nanostructuring Nanostructuring (e.g., Nanosheets, Nanowires) Nanostructuring->High_Surface_Area Nanostructuring->Short_Diffusion_Paths

Fig. 2: Interplay of material properties and performance.

References

Troubleshooting & Optimization

How to prevent thermal precipitation of vanadium species in flow batteries.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal precipitation of vanadium species in flow batteries during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermal precipitation in a this compound flow battery (VFB)?

A1: Thermal precipitation is the formation of solid this compound pentoxide (V₂O₅) in the positive electrolyte (catholyte) of a this compound flow battery at elevated temperatures. This phenomenon is a significant cause of battery performance degradation and potential failure. The V(V) species in the catholyte, specifically the [VO₂(H₂O)₃]⁺ complex, becomes unstable at higher temperatures, leading to a deprotonation reaction and subsequent condensation to form solid V₂O₅.[1]

Q2: At what temperature does thermal precipitation typically occur?

A2: The precipitation of V₂O₅ is commonly observed at temperatures above 40°C.[2][3][4][5] However, the exact temperature can vary depending on several factors, including the this compound concentration, the concentration of sulfuric acid, and the state of charge (SOC) of the electrolyte. For a typical 1.6 M this compound solution at 100% SOC, precipitation is often seen around 40°C.[4]

Q3: How does the state of charge (SOC) affect thermal stability?

A3: Higher states of charge lead to a greater concentration of the unstable V(V) species, which in turn lowers the temperature at which precipitation occurs.[4] Therefore, a fully charged positive electrolyte is more susceptible to thermal precipitation.

Q4: What are the primary consequences of V₂O₅ precipitation?

A4: The precipitation of V₂O₅ can lead to several critical issues, including:

  • Capacity Fade: The loss of active this compound ions from the electrolyte reduces the battery's capacity.

  • Increased Pressure Drop: The solid precipitate can clog the pores of the electrodes and flow channels, increasing the pressure required to pump the electrolyte.

  • Component Damage: In severe cases, the blockage can lead to pump failure and damage to the battery stack.

Q5: Can precipitated V₂O₅ be redissolved?

A5: In some instances, V₂O₅ precipitate that forms at high temperatures can be redissolved during the discharge cycle of the battery.[4] However, repeated precipitation and dissolution can still lead to long-term performance degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered related to the thermal precipitation of this compound species.

Problem Possible Causes Recommended Solutions
Sudden drop in battery capacity during high-temperature operation. Thermal precipitation of V₂O₅ in the positive electrolyte.1. Immediately reduce the operating temperature to below 40°C. 2. Consider discharging the battery to a lower state of charge to aid in the redissolution of any precipitate. 3. If the problem persists, the electrolyte may require filtering. 4. For future experiments, consider adding a stabilizing additive to the electrolyte (see Experimental Protocols section).
Increased pressure in the positive electrolyte flow path. Blockage of electrodes or flow channels by V₂O₅ precipitate.1. Stop the battery operation to prevent damage to the pump and stack. 2. Attempt to dissolve the precipitate by circulating the electrolyte at a lower temperature and state of charge. 3. If unsuccessful, the stack may need to be disassembled for cleaning or replacement of the affected components.
Visible solid particles in the positive electrolyte tank. Significant V₂O₅ precipitation has occurred.1. Allow the electrolyte to cool down. 2. The electrolyte will need to be filtered to remove the solid particles. 3. Analyze the operating conditions (temperature, SOC) that led to the precipitation and adjust them for future experiments.
Inconsistent or poor electrochemical performance at elevated temperatures. Early stages of V₂O₅ precipitation or instability of the V(V) species.1. Review the composition of your electrolyte. Lowering the this compound concentration or increasing the sulfuric acid concentration can improve stability. 2. Incorporate a stabilizing additive such as phosphoric acid into the electrolyte formulation.

Data Presentation

The following tables summarize the effectiveness of various additives in preventing the thermal precipitation of V(V) species.

Table 1: Effect of Phosphoric Acid on Induction Time of Precipitation for 2M this compound Electrolyte at 50°C

State of Charge (SOC)Induction Time (Days) - Blank SolutionInduction Time (Days) - 1% Phosphoric Acid
80%540
90%222
95%118

Table 2: Effect of Ammonium Additives on Cell Cycling at 45°C for 2M this compound Electrolyte

AdditiveNumber of Cycles Before Failure
Blank Solution~70
Ammonium Sulphate120+
Ammonium Phosphate150+

Experimental Protocols

1. Protocol for Static Thermal Stability Testing of this compound Electrolyte

This protocol outlines a method for evaluating the effectiveness of stabilizing additives in preventing thermal precipitation in a static (non-flowing) V(V) electrolyte solution.

a. Preparation of the this compound Electrolyte:

  • Prepare a 1.6 M VOSO₄ solution in 3.0 M H₂SO₄ by dissolving vanadyl sulfate in sulfuric acid.

  • If testing additives, prepare a stock solution of the additive at the desired concentration. For example, to prepare a 1% phosphoric acid solution, add the corresponding weight of H₃PO₄ to the this compound electrolyte.

  • Stir the solution overnight to ensure it is homogeneous.[6]

b. Charging the Electrolyte:

  • Use a two-compartment electrochemical cell with a proton exchange membrane (e.g., Nafion™) separating the anolyte and catholyte.

  • Fill both compartments with the prepared this compound electrolyte.

  • Charge the electrolyte at a constant current density until the desired state of charge (e.g., 80%, 90%, 95%, or 100%) is reached. The SOC can be monitored by measuring the open-circuit voltage or through titration.

c. Thermal Stability Test:

  • Transfer a known volume of the charged catholyte into sealed glass vials.

  • Place the vials in a temperature-controlled oven or water bath set to the desired test temperature (e.g., 50°C, 60°C).

  • Visually inspect the vials at regular intervals (e.g., every hour, then every 24 hours) for the first signs of precipitation.

  • Record the "induction time," which is the time elapsed until precipitation is first observed.

d. Quantitative Analysis (Optional):

  • After a set period, filter the electrolyte through a pre-weighed filter paper.

  • Dry the filter paper and weigh it to determine the mass of the precipitate.

  • The remaining this compound concentration in the electrolyte can be determined using techniques like UV-Vis spectroscopy or titration.

2. Protocol for In-Operando Evaluation of Thermal Precipitation

This protocol describes a method for assessing the thermal stability of a this compound electrolyte during the actual operation of a flow battery.

a. Battery Setup and Electrolyte Preparation:

  • Assemble a single-cell this compound flow battery with appropriate electrodes, membrane, and flow fields.

  • Prepare the this compound electrolyte with or without stabilizing additives as described in the static testing protocol.

  • Fill the anolyte and catholyte reservoirs with the prepared electrolyte.

b. Temperature Control:

  • Place the electrolyte reservoirs and the battery stack in a temperature-controlled environment, such as an environmental chamber or use heating elements and controllers to maintain the desired operating temperature.

c. Battery Cycling and Monitoring:

  • Begin cycling the battery at a constant current density (e.g., 50-100 mA/cm²).

  • Set the desired upper and lower voltage limits for charging and discharging.

  • Continuously monitor the following parameters:

    • Cell voltage and current

    • Electrolyte temperature at the inlet and outlet of the stack

    • Pressure drop across the positive electrolyte flow path

    • Charge and discharge capacity for each cycle

  • A sudden drop in discharge capacity or a sharp increase in pressure drop can indicate the onset of precipitation.[3]

d. Post-Mortem Analysis:

  • After the experiment, carefully disassemble the battery stack.

  • Visually inspect the electrodes, flow channels, and membrane for any signs of precipitate.

  • The precipitate can be collected and analyzed using techniques like X-ray diffraction (XRD) to confirm its composition as V₂O₅.

Visualizations

Thermal_Precipitation_Pathway cluster_conditions Contributing Factors cluster_mechanism Precipitation Mechanism cluster_consequences Consequences T Elevated Temperature (> 40°C) V5_ion [VO₂(H₂O)₃]⁺ (Aqueous V(V)) T->V5_ion Instability SOC High State of Charge (SOC) SOC->V5_ion V_conc High this compound Concentration V_conc->V5_ion Deprotonation Deprotonation V5_ion->Deprotonation Condensation Condensation Deprotonation->Condensation V2O5 V₂O₅ (Solid Precipitate) Condensation->V2O5 Capacity_Fade Capacity Fade V2O5->Capacity_Fade Pressure_Drop Increased Pressure Drop V2O5->Pressure_Drop Damage Component Damage Pressure_Drop->Damage

Caption: The pathway of thermal precipitation of V₂O₅ in this compound flow batteries.

Prevention_Strategies_Workflow cluster_inputs Initial State cluster_strategies Prevention Strategies cluster_details Modification & Additive Details cluster_output Desired Outcome start This compound Electrolyte Temp_Control Temperature Control (< 40°C) start->Temp_Control Electrolyte_Mod Electrolyte Modification start->Electrolyte_Mod Additives Use of Stabilizing Additives start->Additives stable_electrolyte Stable Electrolyte Operation Temp_Control->stable_electrolyte Lower_V Lower [V] Electrolyte_Mod->Lower_V Higher_H2SO4 Increase [H₂SO₄] Electrolyte_Mod->Higher_H2SO4 Phosphoric_Acid Phosphoric Acid Additives->Phosphoric_Acid Other_Additives Other Inorganic/Organic Additives Additives->Other_Additives Lower_V->stable_electrolyte Higher_H2SO4->stable_electrolyte Phosphoric_Acid->stable_electrolyte Other_Additives->stable_electrolyte

Caption: Strategies to prevent thermal precipitation in this compound flow batteries.

References

Overcoming challenges in the synthesis of high-purity vanadium oxides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity vanadium oxides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Due to the multivalent nature of this compound, synthesizing phase-pure this compound oxides is exceptionally challenging.[1][2][3][4] This guide provides troubleshooting advice, detailed protocols, and key data to help you achieve high-purity materials with controlled stoichiometry and morphology.[2][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound oxides, helping you to identify and resolve them effectively.

Q1: How can I control the oxidation state of the final this compound oxide product?

A1: Controlling the oxidation state of this compound (e.g., V3+, V4+, V5+) is critical and highly sensitive to the synthesis environment.[5] The key parameters to control are:

  • Oxygen Partial Pressure (P(O₂)): In methods like pulsed laser deposition (PLD), the oxygen partial pressure is a determining factor. For instance, VO₂ thin films can only be grown in a very narrow P(O₂) window (10–25 mTorr). Lower pressures (<10 mTorr) tend to produce V₂O₃, while higher pressures (>25 mTorr) result in the V₂O₅ phase.[1][4]

  • Annealing Atmosphere: The atmosphere used during post-synthesis annealing can alter the oxidation state. Annealing in air typically leads to the formation of V₂O₅, the most stable oxide.[6] Conversely, annealing in a reducing atmosphere (e.g., H₂/N₂ mixture or NH₃) can reduce V₂O₅ to lower oxidation states like V₂O₃.[2][5]

  • Reducing/Oxidizing Agents: In solution-based methods like hydrothermal synthesis, the addition of reducing agents (e.g., glucose, oxalic acid) or oxidizing agents (e.g., hydrogen peroxide) can control the V⁴⁺/V⁵⁺ ratio in the final product.[7][8][9] The amount of the reducing agent often dictates the final phase.[8]

  • Post-Annealing: As-grown thin films may be insufficiently oxidized. A subsequent post-annealing step in a controlled oxidizing environment can improve properties, such as enhancing the metal-insulator transition (MIT) in VO₂ films.[1][3][4]

Q2: My final product is a mixture of different this compound oxide phases. How can I obtain a pure phase?

A2: The presence of mixed phases is a common challenge due to the variety of stable and metastable this compound oxide structures.[2][5] To achieve a single, pure phase:

  • Precise Parameter Control: As mentioned in Q1, strict control over oxygen pressure, temperature, and reaction time is crucial.[1][7] Even small deviations can lead to the formation of undesired phases.

  • Precursor Stoichiometry: In solid-state reactions, the molar ratio of reactants is fundamental. For example, V₃O₅ can be synthesized by reacting V₂O₅ and this compound metal in the correct stoichiometric ratio.[2][5]

  • pH of the Solution: In hydrothermal or sol-gel synthesis, the pH of the precursor solution significantly impacts the hydrolysis and condensation of this compound species, which directs phase formation.[6][9][10] Varying the pH can lead to the production of different dimensionalities, from nanosheets at low pH to nanoribbons and nanoparticles at higher pH values.[9][11]

  • Thermodynamic Stability: Be aware of the thermodynamic stability of different phases. Some phases, like the Magnéli phases (VₙO₂ₙ₋₁), are metastable and may decompose into more stable phases like VO₂.[2] V₂O₅ is generally the most stable form.[12]

Q3: The morphology of my this compound oxide is not what I expected (e.g., nanoparticles instead of nanorods). What went wrong?

A3: Morphology is highly sensitive to kinetic factors during nucleation and growth. To control the morphology:

  • Temperature Ramp Rate: A slow heating rate allows for more controlled crystal growth, which can favor the formation of anisotropic structures like nanorods.[6]

  • Precursor Concentration: Lower precursor concentrations may favor the growth of larger, more defined structures, while higher concentrations can lead to rapid precipitation and the formation of nanoparticles.[6]

  • Surfactants and Templates: The use of structure-directing agents, such as long-chain primary amines or surfactants like CTAB, is a common strategy to obtain specific morphologies like nanotubes or nanorods.[7][10][13]

  • Solvents and Additives: In hydrothermal synthesis, the choice of solvent (e.g., water, ethanol, acetone) can direct the growth of the nanocrystals and influence their final shape and size.[9][11]

Q4: My product appears amorphous rather than crystalline. How can I improve crystallinity?

A4: Achieving a crystalline product is primarily dependent on providing sufficient energy for the crystal lattice to form.

  • Annealing Temperature: The calcination or annealing temperature is the most critical factor. Often, a product will be amorphous if the temperature was too low to induce crystallization. For V₂O₅, crystallization is typically observed at temperatures above 300°C.[6]

  • Annealing Duration: The time spent at the target temperature is also important. If the duration is too short, the crystalline structure may not have sufficient time to form completely.[6]

  • Solvent Effects: In sol-gel synthesis, the choice of solvent and its interaction with the precursor can influence the crystallinity of the resulting nanoparticles.[14]

Q5: I am observing impurities in my final product. What are the common sources and how can I avoid them?

A5: Impurities can originate from several sources throughout the synthesis process.

  • Precursor Purity: Always start with high-purity precursors. Impurities in the initial materials will likely be carried over into the final product.[15] Using highly pure intermediates like this compound oxytrichloride (VOCl₃) can be an effective strategy.[16]

  • Atmosphere Control: For reactions sensitive to oxygen, ensure the reaction system is free from leaks. Purge the system thoroughly with a high-purity inert gas (e.g., Argon) before starting the reaction and maintain a continuous flow throughout the synthesis and cooling process.[15]

  • Residual Contaminants: Certain precursors can leave behind contaminants. For example, when using VOCl₃, residual chlorine can remain in the product. Increasing the reaction temperature and the H₂O/VOCl₃ molar ratio can help reduce chlorine concentration.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods to illustrate the relationship between experimental parameters and final product characteristics.

Table 1: Effect of Oxygen Partial Pressure (P(O₂)) on this compound Oxide Phase in Pulsed Laser Deposition (Data synthesized from[1][4])

P(O₂) RangeResulting this compound Oxide PhaseOxidation State
< 10 mTorrV₂O₃V³⁺
10 - 25 mTorrVO₂V⁴⁺
> 25 mTorrV₂O₅V⁵⁺

Table 2: Influence of Glucose Quantity on this compound Oxide Phase in Hydrothermal Synthesis (Synthesis Conditions: 0.91 g V₂O₅, 30 mL H₂O, 180°C, 12 h. Data from[8])

Glucose Quantity (g)Resulting this compound Oxide PhasePredominant Oxidation State(s)
0.067 - 0.100V₃O₇·H₂OV⁵⁺, V⁴⁺
0.165 - 0.232Mixture of V₃O₇·H₂O and VO₂(B)V⁵⁺, V⁴⁺
0.267VO₂(B)V⁴⁺

Table 3: Common this compound Precursors and Their Applications (Data synthesized from[6][7][14][17])

PrecursorChemical FormulaCommon Synthesis Method(s)Typical Product(s)
Ammonium MetavanadateNH₄VO₃Hydrothermal, Sol-GelV₂O₅, Mixed-valence oxides
This compound (V) PentoxideV₂O₅Hydrothermal, Solid-StateV₂O₃, V₃O₅, V₃O₇·H₂O
This compound (V) OxytriisopropoxideVO(OCH(CH₃)₂)₃Sol-Gel, HydrothermalV₂O₅, V₂O₃
Vanadyl OxalateVOC₂O₄Thermal DecompositionV₂O₃, V₂O₅

Detailed Experimental Protocols

Protocol 1: Hydrothermal Synthesis of V₃O₇·H₂O Nanobelts (Methodology adapted from[8])

  • Preparation of Precursor Solution:

    • Add 0.91 g of V₂O₅ powder to 30 mL of deionized water in a Teflon-lined stainless steel autoclave.

    • Add 0.067 g of glucose, which acts as a reducing agent.

    • Stir the mixture thoroughly for 15-20 minutes to ensure a homogeneous suspension.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to 180°C and maintain this temperature for 12 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Washing:

    • Collect the resulting precipitate by filtration.

    • Wash the product several times with deionized water and then with absolute ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 6 hours. The resulting material should be V₃O₇·H₂O nanobelts.

Protocol 2: Sol-Gel Synthesis of V₂O₅ from a Vanadyl Oxalate Precursor (Methodology adapted from[6])

  • Preparation of Vanadyl Oxalate:

    • Dissolve V₂O₅ powder and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water in a molar ratio of 1:3.

    • Stir the solution vigorously on a magnetic stirrer at 80°C for 2 hours. The solution will change from a yellow suspension to a clear blue solution, indicating the formation of vanadyl oxalate.

    • Evaporate the water by heating the solution in an oven at 80°C to obtain a solid blue vanadyl oxalate precursor.

  • Thermal Decomposition (Calcination):

    • Place the dried vanadyl oxalate precursor in a tube furnace.

    • Heat the precursor in an air atmosphere to 400°C. A slow temperature ramp rate is recommended for controlled crystal growth.

    • Maintain the temperature at 400°C for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion to crystalline V₂O₅.

  • Cooling and Collection:

    • Allow the furnace to cool down to room temperature naturally.

    • Collect the resulting yellow-orange V₂O₅ powder.

Visualized Workflows and Relationships

The following diagrams illustrate key troubleshooting workflows and the relationships between synthesis parameters and product outcomes.

G start_node Start: Product has mixed phases/impurities check_purity Check Precursor Purity and System for Leaks start_node->check_purity impure Result: Impurities (e.g., Cl, Na) check_purity->impure Impurities present? mixed_phase Result: Mixed This compound Oxides impure->mixed_phase No solution1 Action: Use higher purity precursors. Check all seals and purge system with inert gas. impure->solution1 Yes check_params Review Synthesis Parameters (Temp, Pressure, pH, Time) mixed_phase->check_params solution1->start_node param_issue Parameters Incorrect? check_params->param_issue solution2 Action: Precisely control parameters according to target phase. Use a slow temperature ramp. param_issue->solution2 Yes end_node End: Pure Phase Achieved param_issue->end_node No solution2->start_node

Caption: Troubleshooting workflow for identifying and resolving mixed-phase products.

G params Synthesis Parameters oxidation Oxidation State (V3+, V4+, V5+) params->oxidation phase Crystalline Phase (V2O5, VO2, etc.) params->phase morphology Morphology (Nanorods, Nanosheets) params->morphology crystallinity Crystallinity (Amorphous vs. Crystalline) params->crystallinity temp Temperature & Annealing Time temp->params pressure Oxygen Partial Pressure / Atmosphere pressure->params precursor Precursor Type & Concentration precursor->params additives pH, Solvents, Surfactants additives->params

Caption: Influence of key synthesis parameters on final product characteristics.

References

Technical Support Center: Enhancing the Cycle Life of Vanadium Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with a comprehensive guide to troubleshooting and improving the cycle life of Vanadium Redox Flow Batteries (VRFBs).

Troubleshooting Guide

This guide addresses specific issues that can lead to reduced cycle life and performance degradation in VRFBs.

1. Issue: Rapid Capacity Fade During Cycling

Q1: My VRFB is showing a rapid decline in capacity with each cycle. What are the primary causes and how can I diagnose the problem?

A1: Rapid capacity fade is a common issue in VRFBs and is primarily attributed to electrolyte imbalance. This imbalance can arise from two main sources: the transfer of this compound ions and water across the membrane (this compound crossover), and side reactions such as hydrogen evolution or air oxidation of V(II) ions.[1][2][3]

To diagnose the root cause, a systematic approach is recommended:

  • Monitor Electrolyte Volume: A noticeable difference in the volume of the anolyte and catholyte is a clear indicator of water and this compound ion transfer across the membrane.[3]

  • Determine the Average Oxidation State (AOS): The optimal AOS of the electrolyte is +3.5.[1] A deviation from this value suggests the occurrence of side reactions. The AOS can be determined using methods like potential-step analysis during initial charging or UV-Vis spectroscopy.[1][4]

  • Perform Electrochemical Impedance Spectroscopy (EIS): EIS can help distinguish between different sources of performance loss, such as increased membrane resistance or charge transfer resistance at the electrodes.[5][6][7]

2. Issue: Increased Overpotential and Reduced Voltage Efficiency

Q2: I'm observing a significant increase in overpotential and a corresponding drop in voltage efficiency. What could be the cause and how do I fix it?

A2: Increased overpotential and reduced voltage efficiency are often linked to the degradation of the carbon felt electrodes.[8] Over time, the electrode surface can undergo oxidation, leading to a decrease in active sites and an increase in charge transfer resistance.

Troubleshooting and Resolution:

  • Electrode Interchange: A cost-effective method to restore performance is to interchange the positive and negative electrodes. This process can help to reverse some of the surface changes on the electrodes.[8]

  • Electrochemical Characterization: Techniques like Cyclic Voltammetry (CV) and EIS can be used to assess the electrochemical activity of the electrodes before and after any restorative measures.[9][10]

3. Issue: Precipitate Formation in the Electrolyte

Q3: I have noticed solid precipitates forming in my electrolyte tanks. What causes this and how can it be prevented?

A3: Precipitate formation is a serious issue that can block the flow paths and damage the battery components. The primary cause is the thermal instability of certain this compound ions, particularly V(V) at elevated temperatures (above 40°C) and V(II) and V(III) at low temperatures (below 10°C).[11][12][13]

Prevention and Mitigation:

  • Temperature Control: Maintaining the operating temperature of the VRFB within the optimal range of 10°C to 40°C is crucial.[12][14]

  • Electrolyte Composition: The concentration of sulfuric acid in the electrolyte plays a significant role in the stability of this compound ions. Increasing the sulfuric acid concentration can help prevent the precipitation of V(V) ions.[15]

  • Use of Stabilizing Agents: The addition of certain inorganic compounds, like phosphates, can act as precipitation inhibitors and enhance the thermal stability of the electrolyte.[16]

Frequently Asked Questions (FAQs)

Q1: What is electrolyte imbalance and why is it the main cause of capacity loss in VRFBs?

A1: Electrolyte imbalance refers to a state where the concentration of this compound ions and their average oxidation state (AOS) deviate from the optimal conditions in the two half-cells of the battery.[1][2] This is the primary cause of capacity fade because it leads to a reduction in the amount of active this compound species available for the electrochemical reactions.[13] The imbalance is primarily caused by the crossover of this compound ions and water through the membrane and side reactions that alter the oxidation state of the this compound ions.[1][3]

Q2: How often should I perform maintenance on my VRFB to ensure a long cycle life?

A2: Regular maintenance is crucial for extending the lifespan of a VRFB.[14] Key maintenance activities include:

  • Regular monitoring of electrolyte levels and state of charge (SoC). [14]

  • Periodic rebalancing of the electrolyte to correct for imbalances. The frequency of rebalancing will depend on the operating conditions and the specific components of your system.[17]

  • Inspection and cleaning of the cell stack to prevent fouling. [14]

Q3: Can the electrolyte in a VRFB be recycled?

A3: Yes, one of the significant advantages of VRFBs is that the this compound electrolyte can be recycled and reused, which contributes to a lower lifecycle cost.[18][19]

Q4: What is the expected lifespan of a VRFB?

A4: With proper maintenance, a VRFB can have a very long operational lifespan, often exceeding 20 years, and can endure a high number of cycles (e.g., over 16,000).[14][18]

Q5: What are the key safety considerations when working with VRFBs?

A5: VRFBs are generally considered safer than many other battery technologies due to their non-flammable aqueous electrolyte.[6] However, it is important to handle the sulfuric acid-based electrolyte with appropriate personal protective equipment. Overcharging the battery does not lead to a fire but can accelerate component degradation.[6]

Data Presentation

Table 1: Effect of Metallic Impurities on VRFB Performance

Impurity IonConcentrationObserved Effect on PerformanceReference
Li+-Decreased performance by causing irreversibility in the anolyte redox reaction.[11]
Cr3+-Negatively affected performance by slowing reaction kinetics.[11]
Ni2+> 10 mg/LAccelerated precipitation of V(V) electrolyte and deteriorated the reversibility of the V²⁺/V³⁺ couple.[9][20]
Na+> 0.0048 MDecreased conductivity, increased viscosity and resistance, leading to reduced efficiencies.[9]
Al3+> 50 ppmDecreased electrochemical activity and reversibility of the V²⁺/V³⁺ couple.[21]

Table 2: Influence of Operating Temperature on VRFB Performance

Temperature RangeImpact on PerformanceRecommendationsReference
Below 10°CRisk of V(II) and V(III) precipitation. Increased ohmic resistance and charge transfer resistance, leading to significant loss of discharge capacity and cell efficiency.Implement thermal management to maintain the electrolyte temperature above 10°C.[5][12]
10°C to 40°COptimal operating range for high efficiency, weak side reactions, and high electrolyte stability.Maintain the operating temperature within this range through active or passive thermal management.[12][14]
Above 40°CRisk of V(V) precipitation (as V2O5), which can cause blockages and component degradation.Implement a cooling system to keep the electrolyte temperature below 40°C.[11][12]

Experimental Protocols

Protocol 1: Determination of Average Oxidation State (AOS) using Potential-Step Analysis

This protocol allows for the determination of the AOS of the electrolyte, which is crucial for diagnosing electrolyte imbalance.[1]

  • Sample Preparation: Mix equal volumes of the anolyte and catholyte from the VRFB.

  • Initial Charging: Apply a constant current to charge the mixed electrolyte.

  • OCV Monitoring: Record the open-circuit voltage (OCV) during the initial charging phase.

  • Plateau Analysis: The OCV curve will exhibit distinct potential plateaus. The duration of these plateaus is correlated with the amount of V(III) and V(IV) ions in the mixed electrolyte.

  • AOS Calculation: The AOS can be calculated based on the relative lengths of the potential plateaus corresponding to the V(III)/V(IV) and V(IV)/V(V) redox couples. An AOS greater than +3.5 indicates an excess of V(IV), while an AOS less than +3.5 indicates an excess of V(III).[1]

Protocol 2: Electrolyte Rebalancing Procedure

This protocol describes a method to restore the capacity of a VRFB by rebalancing the electrolyte.[22][23][24]

  • Diagnosis: First, determine the extent of electrolyte imbalance by measuring the volume difference between the two half-cells and determining the AOS.

  • Volume and Concentration Rebalancing: If there is a significant volume difference, the electrolytes can be remixed and then split into two equal volumes to restore volume and total this compound concentration balance.[8]

  • Valence Rebalancing (if necessary): If the AOS has deviated significantly from +3.5 due to side reactions, a valence rebalancing is required. This can be achieved electrochemically using a regeneration cell where a portion of the V(V) in the positive electrolyte is reduced.[22][23][24] Alternatively, chemical reducing agents like oxalic acid can be carefully added to the positive electrolyte to reduce excess V(V).[8][18]

  • Verification: After rebalancing, repeat the AOS measurement to confirm that the electrolyte has been restored to the optimal state.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for VRFB Diagnostics

EIS is a powerful non-destructive technique to investigate the different contributions to the overall cell resistance.[5][25][26]

  • Cell Preparation: Ensure the VRFB is at a stable state of charge (e.g., 50% SOC).

  • Instrumentation: Connect a potentiostat with a frequency response analyzer to the VRFB.

  • Measurement Parameters:

    • Apply a small AC voltage or current perturbation (e.g., 10 mV or a few mA).

    • Sweep a wide range of frequencies (e.g., from 100 kHz down to 1 mHz).

  • Data Acquisition: Record the impedance data at each frequency.

  • Data Analysis:

    • Plot the data in a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Fit the data to an equivalent circuit model to quantify different resistance components, such as ohmic resistance (membrane, electrolyte) and charge transfer resistance (electrode kinetics). An increase in these resistances over time can indicate specific degradation mechanisms.[7]

Mandatory Visualizations

VRFB_Degradation_Pathways cluster_causes Primary Causes of Degradation cluster_effects Performance Degradation Electrolyte_Imbalance Electrolyte Imbalance Capacity_Fade Capacity Fade Electrolyte_Imbalance->Capacity_Fade Membrane_Degradation Membrane Degradation Membrane_Degradation->Electrolyte_Imbalance Increased_Resistance Increased Resistance Membrane_Degradation->Increased_Resistance Electrode_Degradation Electrode Degradation Reduced_Efficiency Reduced Efficiency Electrode_Degradation->Reduced_Efficiency Electrode_Degradation->Increased_Resistance Vanadium_Precipitation This compound Precipitation Vanadium_Precipitation->Capacity_Fade Cell_Failure Cell Failure Vanadium_Precipitation->Cell_Failure Capacity_Fade->Reduced_Efficiency Increased_Resistance->Reduced_Efficiency

Caption: Key degradation pathways in this compound Redox Flow Batteries.

VRFB_Troubleshooting_Workflow Start Observe Reduced Cycle Life Check_Volume Check Electrolyte Volume Imbalance Start->Check_Volume Measure_AOS Measure Average Oxidation State (AOS) Check_Volume->Measure_AOS Yes Perform_EIS Perform Electrochemical Impedance Spectroscopy (EIS) Check_Volume->Perform_EIS No Rebalance Rebalance Electrolyte (Volume and/or Valence) Measure_AOS->Rebalance Imbalance Detected Interchange_Electrodes Interchange Electrodes Perform_EIS->Interchange_Electrodes High Electrode Resistance Check_Temp Check Operating Temperature Perform_EIS->Check_Temp High Ohmic Resistance End Performance Restored Rebalance->End Interchange_Electrodes->End Adjust_Temp Adjust Thermal Management System Check_Temp->Adjust_Temp Out of Range Adjust_Temp->End

Caption: A logical workflow for troubleshooting reduced cycle life in VRFBs.

Electrolyte_Rebalancing_Protocol Start Start: Capacity Fade Detected Diagnose Diagnose Imbalance (Volume & AOS Measurement) Start->Diagnose Volume_Imbalance Volume Imbalance? Diagnose->Volume_Imbalance Remix_Split Remix and Split Electrolytes Volume_Imbalance->Remix_Split Yes AOS_Imbalance AOS Imbalance? Volume_Imbalance->AOS_Imbalance No Remix_Split->AOS_Imbalance Valence_Rebalance Perform Valence Rebalancing (Electrochemical or Chemical) AOS_Imbalance->Valence_Rebalance Yes Verify Verify Rebalancing (Repeat AOS Measurement) AOS_Imbalance->Verify No Valence_Rebalance->Verify End End: Rebalanced State Verify->End

Caption: Experimental workflow for electrolyte rebalancing in VRFBs.

References

Technical Support Center: Mitigating Vanadate and Vanadyl Compound-Induced Toxicity in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments involving vanadium compounds. Our goal is to help you mitigate toxicity and ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced toxicity in biomedical applications?

A1: The primary mechanism of this compound-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] This occurs through Fenton-like reactions and the disruption of the mitochondrial electron transport chain. Oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis (programmed cell death).[1] this compound compounds can also interfere with key signaling pathways, including the mitogen-activated protein kinase (MAPK) and Nrf2-Keap1 pathways.[3][4][5][6]

Q2: How does the oxidation state of this compound affect its toxicity?

A2: The toxicity of this compound compounds is highly dependent on their oxidation state. Generally, pentavalent this compound (vanadate, V⁵⁺) is considered more toxic than tetravalent this compound (vanadyl, V⁴⁺).[7] This is attributed to the higher cellular uptake and stronger oxidizing potential of vanadate.

Q3: What are the most common strategies to mitigate this compound-induced toxicity in my experiments?

A3: The two most common and effective strategies are the use of antioxidants and chelating agents.

  • Antioxidants: Compounds like ascorbic acid (Vitamin C), Vitamin E, and polyphenols can neutralize ROS generated by this compound compounds, thereby reducing oxidative stress.[1][2]

  • Chelating Agents: Chelators such as Tiron, deferoxamine (DFO), and ethylenediaminetetraacetic acid (EDTA) can bind to this compound ions, forming stable complexes that are more readily excreted from cells and organisms, thus reducing their toxic effects.[8] Ascorbic acid can also act as a chelating agent in addition to its antioxidant properties.[9][10]

Q4: Can I use drug delivery systems to reduce the toxicity of my this compound compound?

A4: Yes, encapsulating this compound compounds in drug delivery systems like liposomes or nanoparticles is a promising strategy. This approach can enhance the targeted delivery of the compound to cancer cells, for example, while minimizing exposure to healthy cells and thus reducing overall toxicity.

Quantitative Toxicity Data

The following tables summarize the toxicity of common this compound compounds. Note that LD₅₀ (median lethal dose) and IC₅₀ (half-maximal inhibitory concentration) values can vary significantly depending on the animal model, cell line, and experimental conditions.

Table 1: In Vivo Acute Toxicity of this compound Compounds

This compound CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
Sodium MetavanadateRatOral41[7]
Sodium MetavanadateMouseOral31.2[7]
Vanadyl SulfateRatOral>2000[11]
This compound PentoxideRatOral10[12]
Ammonium MetavanadateRatOral59.5[12]

Table 2: In Vitro Cytotoxicity of this compound Compounds

This compound CompoundCell LineExposure Time (h)IC₅₀ (µM)Reference
Vanadate (VN)A375 (Melanoma)724.7[13]
Oxidothis compound(IV) complex (VS2)A375 (Melanoma)722.6[13]
This compound PentoxideA549 (Lung Carcinoma)4815.6[14]
This compound PentoxideMCF-7 (Breast Cancer)4818.2[14]
Oxothis compound(IV) Complex 9HCT116 p53+/+ (Colon Carcinoma)961.8[15]

Experimental Protocols and Troubleshooting Guides

Assessing Cell Viability and Cytotoxicity using the MTT Assay

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of your this compound compound. Include untreated controls and vehicle controls (if a solvent like DMSO is used).

  • Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Troubleshooting Guide: MTT Assay

Issue Possible Cause(s) Solution(s)
High background absorbance in cell-free wells The this compound compound is directly reducing the MTT reagent.Run a parallel plate with the same concentrations of your this compound compound in media without cells. Subtract these background absorbance values from your experimental values. Consider using a different viability assay that is less susceptible to chemical interference, such as the LDH release assay.[16]
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low absorbance values in all wells Insufficient cell number, suboptimal incubation time with MTT, or cell death due to over-confluency.Optimize cell seeding density. Ensure the MTT incubation time is sufficient for formazan crystal formation (typically 3-4 hours).[17]
Unexpectedly high cell viability at high this compound concentrations Precipitation of the this compound compound at high concentrations can interfere with absorbance readings.Visually inspect the wells for precipitates. If present, try to improve the solubility of your compound or use a different assay.
Measuring Reactive Oxygen Species (ROS) Production

Protocol: DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate with a clear bottom. Treat with your this compound compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.[18]

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~529 nm.

Troubleshooting Guide: ROS Assay

Issue Possible Cause(s) Solution(s)
High background fluorescence in cell-free controls The this compound compound is directly oxidizing the DCFH-DA probe.[19]Run a cell-free control with your this compound compound and the probe. If there is a significant signal, this assay may not be suitable for your compound. Consider alternative methods like EPR spin trapping.[20]
No or low signal in positive control The positive control (e.g., H₂O₂) is not working, or the probe is not being taken up by the cells.Prepare a fresh solution of your positive control. Optimize the concentration and incubation time of the DCFH-DA probe.
High signal in untreated control cells Cells are stressed due to handling, high seeding density, or prolonged incubation. The probe itself is causing oxidative stress.Handle cells gently. Optimize cell seeding density. Reduce the incubation time with the probe.
Photobleaching of the fluorescent signal Excessive exposure to the excitation light.Minimize the exposure of the plate to light. Use the lowest possible excitation intensity that gives a good signal.
Assessing Antioxidant Enzyme Activity

Protocol: Superoxide Dismutase (SOD) Activity Assay

This protocol is an example; commercial kits are widely available and recommended for standardized results.

  • Cell Lysate Preparation: Treat cells with the this compound compound, then harvest and lyse them using a suitable buffer.

  • Assay Reaction: In a 96-well plate, add the cell lysate, a substrate (e.g., WST-1 or cytochrome c), and an enzyme working solution that generates superoxide radicals (e.g., xanthine oxidase).

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Data Analysis: Calculate the SOD activity based on the inhibition of the colorimetric reaction by the SOD in the cell lysate.

Troubleshooting Guide: Antioxidant Enzyme Assays

Issue Possible Cause(s) Solution(s)
Low enzyme activity in all samples Insufficient protein concentration in the lysate, or the enzyme has been inactivated during sample preparation.Measure the protein concentration of your lysates and normalize the assay to the protein amount. Keep samples on ice during preparation and store them at -80°C.
High variability between replicates Inaccurate pipetting of small volumes of lysate or reagents.Use calibrated pipettes and be meticulous with your pipetting technique. Prepare a master mix of reagents to add to all wells.
Interference from the this compound compound Residual this compound in the cell lysate may interfere with the assay chemistry.Ensure that the cell pellet is thoroughly washed before lysis to remove any extracellular this compound.

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Apoptosis

This compound compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, largely driven by the overproduction of ROS.

Vanadium_Toxicity_Pathway This compound This compound (V4+, V5+) ROS Increased ROS (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 activation MAPK->p53 p53->Bax

Caption: this compound-induced apoptosis signaling pathway.

Mitigation of this compound Toxicity by Antioxidants via the Nrf2-Keap1 Pathway

Antioxidants can mitigate this compound toxicity not only by directly scavenging ROS but also by activating the Nrf2-Keap1 pathway, which upregulates the expression of endogenous antioxidant enzymes.

Nrf2_Mitigation_Pathway This compound This compound (V4+, V5+) ROS Increased ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes CellProtection Cell Protection AntioxidantEnzymes->CellProtection Antioxidants Antioxidants (e.g., Vitamin C, Polyphenols) Antioxidants->ROS scavenges

Caption: Nrf2-Keap1 pathway in mitigating this compound toxicity.

Experimental Workflow for Evaluating a Mitigating Agent

This workflow provides a logical sequence of experiments to assess the efficacy of a potential mitigating agent against this compound-induced toxicity.

Experimental_Workflow Start Start Step1 Determine IC50 of this compound Compound (MTT Assay) Start->Step1 Step2 Select Sub-toxic this compound Concentration (e.g., IC25 or IC50) Step1->Step2 Step3 Co-treat with Mitigating Agent (Dose-response) Step2->Step3 Step4 Assess Cell Viability (MTT Assay) Step3->Step4 Step5 Measure ROS Levels (DCFH-DA Assay) Step4->Step5 Step6 Measure Antioxidant Enzyme Activity (e.g., SOD, CAT) Step5->Step6 Step7 Analyze Apoptosis Markers (e.g., Caspase-3 activity) Step6->Step7 End End Step7->End

Caption: Workflow for testing this compound toxicity mitigating agents.

References

Technical Support Center: Optimizing Vanadium Pentoxide (V₂O₅) Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vanadium pentoxide (V₂O₅) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments involving V₂O₅ catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, handling, and application of V₂O₅ catalysts.

Q1: My newly synthesized V₂O₅ catalyst exhibits low or no catalytic activity. What are the common causes?

A1: Low initial activity is a frequent issue that can stem from several factors:

  • Incorrect this compound Oxidation State: The active species is typically V⁵⁺. Incomplete conversion of the this compound precursor or unintended reduction during synthesis can lead to lower activity. The ability of this compound to cycle between +5 and +4 oxidation states is crucial for many catalytic processes.[1]

  • Poor Dispersion: If the active V₂O₅ is not well-dispersed on the support material, many catalytic sites will be unavailable. Agglomeration or the formation of large crystalline V₂O₅ particles can block active sites.[2] The sol-gel synthesis method often allows for better control of dispersion compared to impregnation.[3]

  • Suboptimal Support Interaction: The support material (e.g., TiO₂, SiO₂, Al₂O₃) plays a critical role. For instance, the anatase phase of TiO₂ is generally more effective than the rutile phase due to a better structural match with V₂O₅, which enhances the dispersion and activity of the vanadia.[3][4]

  • Insufficient "Strike Temperature": For reactions like SO₂ oxidation, the catalyst must reach a minimum temperature, often called the "strike temperature," to initiate a self-sustaining reaction. Conventional V₂O₅ catalysts have a strike temperature of about 400°C.[5] If your reaction temperature is too low, the catalyst will appear inactive.

Q2: How can I improve the low-temperature performance of my V₂O₅ catalyst?

A2: Enhancing activity at lower temperatures is key for energy efficiency. The most effective method is the use of promoters.

  • Alkali Metal Promoters: Adding alkali metals, particularly cesium (Cs) and to a lesser extent potassium (K) and rubidium (Rb), can significantly boost low-temperature activity.[5][6] Cesium-promoted catalysts can lower the reaction strike temperature by 20-40°C compared to standard catalysts.[5]

  • Precursor Selection: The choice of this compound precursor can influence low-temperature performance. Using vanadyl acetylacetonate (VO(acac)₂) in a solvothermal method, for instance, has been shown to create catalysts with a higher V⁴⁺/V⁵⁺ ratio, which can improve low-temperature activity in reactions like the selective catalytic reduction (SCR) of NOx.[7]

Q3: My catalyst is active but shows poor selectivity for the desired product. How can this be addressed?

A3: Poor selectivity often points to issues with the catalyst surface or reaction conditions.

  • Support Effects: The nature of the support significantly influences selectivity. For the oxidative dehydrogenation of propane, V₂O₅ supported on Al₂O₃ was found to be the most selective catalyst, while a TiO₂ support led to higher activity.[8]

  • Reaction Conditions: Over-oxidation can occur at excessively high temperatures, leading to unwanted byproducts like COx. Optimizing the reaction temperature is crucial.

  • Catalyst Loading: For supported catalysts, activity often increases with vanadia loading up to a monolayer coverage. Beyond this point, crystalline V₂O₅ can form, which may block active sites or offer different reaction pathways, thereby decreasing selectivity and overall activity.[2]

Q4: The catalyst deactivates rapidly during the reaction. What are the likely causes and prevention strategies?

A4: Catalyst deactivation is a major challenge in industrial applications. Common causes include:

  • Poisoning: The catalyst can be poisoned by impurities in the feed stream, such as arsenic, lead, and alkali metals (Na, K), which can originate from fly ash in flue gas applications.[9] These poisons can block active sites or react with the catalyst to form inactive compounds.

  • Sintering: At high operating temperatures (e.g., above 620°C for SO₂ oxidation), the catalyst support can lose surface area, and the active vanadia species can agglomerate, a process known as sintering.[10][11] This leads to a permanent loss of active sites.

  • Fouling: Deposition of materials like polyhydrocarbons or sulfates on the catalyst surface can physically block access to the active sites.[12]

  • Reduction: In some reactions, the active V⁵⁺ species can be irreversibly reduced to less active lower oxidation states like V⁴⁺ or V³⁺.[13]

Prevention Strategies:

  • Purify the reactant feed to remove poisons.

  • Operate within the recommended temperature window to avoid sintering.[11]

  • Incorporate promoters like WO₃ to improve thermal stability.[10]

  • Implement a regeneration cycle to periodically restore catalyst activity.

Q5: What is the recommended procedure for regenerating a spent V₂O₅ catalyst?

A5: Regeneration aims to remove poisons and restore the active V⁵⁺ state. The method depends on the cause of deactivation.

  • Oxidative Treatment: For deactivation caused by the reduction of this compound species, heating the catalyst in an oxygen-containing atmosphere (e.g., air or 5% O₂/N₂) can re-oxidize V⁴⁺ back to V⁵⁺. Temperatures around 500-550°C are often effective.[13]

  • Acid Leaching: For poisoning by alkali metals or other metallic impurities, washing with an acid solution can be effective. Acetic acid, sulfuric acid, and oxalic acid have been used.[13][14] However, this process risks leaching the active this compound component as well, so conditions must be carefully controlled.[14]

  • Ammonia/Amine Treatment: A patented process involves treating the deactivated catalyst with an aqueous ammonia solution at 100-250°C to dissolve the catalytically active components, which are then re-precipitated, dried, and calcined to form the regenerated catalyst.[15]

Quantitative Data Summary

The following tables provide key quantitative data for easy comparison and experiment planning.

Table 1: Influence of Promoters on V₂O₅ Catalyst Performance

Promoter Type Effect on "Strike Temperature" (SO₂ Oxidation) Key Advantages Reference(s)
None (Standard K-promoted) ~400 °C Standard, widely used catalyst. [5]
Cesium (Cs) 360 - 380 °C (20-40°C lower) Significantly higher activity at low temperatures. [5]

| Rubidium (Rb) | Intermediate improvement | Increased activity compared to standard K-promoted. |[5] |

Table 2: Comparison of Common V₂O₅ Catalyst Synthesis Methods

Synthesis Method Key Advantages Key Disadvantages Primary Application(s) Reference(s)
Impregnation Simple, low cost. Can result in poor dispersion and non-uniform particle size. Industrial production of supported catalysts. [3][12]
Sol-Gel Excellent homogeneity, high dispersion, control over textural properties. More complex, higher cost of precursors. High-performance catalysts, thin films. [3][12][16]
Hydrothermal Good control over particle size and morphology (nanorods, nanoparticles). Requires high-pressure equipment. Nanostructured catalysts, photocatalysis. [17][18]

| Co-precipitation | Can produce intimate mixtures of catalyst and support. | Can be difficult to control the final composition and phase. | Mixed oxide catalysts. |[12][17] |

Table 3: Typical Operating Conditions for V₂O₅ Catalyzed Reactions

Reaction Catalyst System Temperature Range (°C) Key Process Reference(s)
SO₂ Oxidation K-Cs-V₂O₅ / SiO₂ 400 - 620 °C Contact Process (Sulfuric Acid Production) [5][11]
NOx Reduction (SCR) V₂O₅-WO₃ / TiO₂ 300 - 450 °C Flue Gas Denitrification [10]
o-Xylene Oxidation V₂O₅ / TiO₂ 350 - 400 °C Phthalic Anhydride Production [11]

| n-Butane Oxidation | (VO)₂P₂O₇ (promoted V₂O₅) | ~400 °C | Maleic Anhydride Production |[11] |

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

Protocol 1: Synthesis of V₂O₅/TiO₂ Catalyst (5% wt. V₂O₅) via Incipient Wetness Impregnation

  • Support Preparation: Dry the TiO₂ (anatase) support in an oven at 120°C for 4 hours to remove adsorbed water. Allow to cool in a desiccator.

  • Precursor Solution Preparation: Calculate the required mass of ammonium metavanadate (NH₄VO₃) for a 5% weight loading of V₂O₅. Dissolve this amount in a minimal volume of warm (~60°C) oxalic acid solution (a typical molar ratio of oxalic acid to NH₄VO₃ is 2:1) with stirring until a clear blue solution is formed.

  • Impregnation: Add the precursor solution dropwise to the dried TiO₂ support while continuously mixing or tumbling. Ensure the total volume of the solution is equal to the pre-determined pore volume of the TiO₂ support (incipient wetness).

  • Drying: Age the impregnated support at room temperature for 12 hours in a covered container. Subsequently, dry the sample in an oven at 110-120°C for 12 hours.

  • Calcination: Place the dried powder in a ceramic crucible and transfer to a muffle furnace. Calcine in a flow of air. Ramp the temperature at 5°C/min to 450-500°C and hold for 4-6 hours.

  • Final Catalyst: Cool the furnace to room temperature. The resulting yellow-orange powder is the final V₂O₅/TiO₂ catalyst.

Protocol 2: Synthesis of V₂O₅ Nanoparticles via Sol-Gel Method

  • This compound Precursor Sol: Dissolve this compound (V) oxytriisopropoxide (VO(O-iPr)₃) in isopropanol under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrolysis: Prepare a mixture of isopropanol and deionized water. Add this mixture dropwise to the this compound precursor sol under vigorous stirring. The molar ratio of water to the this compound precursor is a critical parameter that controls particle size.

  • Gelation: Continue stirring for 2-4 hours. A reddish-brown or orange gel will form. Age the gel at room temperature for 24 hours.

  • Drying: Dry the gel in an oven at 80-100°C for 12 hours to remove the solvent, forming a xerogel.

  • Calcination: Calcine the dried xerogel in air. Ramp the temperature at 2°C/min to 400-500°C and hold for 4 hours to obtain crystalline V₂O₅.[16]

Protocol 3: Catalyst Characterization Techniques Overview

  • X-Ray Diffraction (XRD): Used to identify the crystalline phases of V₂O₅ and the support (e.g., anatase vs. rutile TiO₂). Also provides information on crystallite size.[3][16]

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area, pore volume, and pore size distribution of the catalyst, which are crucial for catalytic activity.[16]

  • Scanning/Transmission Electron Microscopy (SEM/TEM): Visualizes the morphology, particle size, and dispersion of the V₂O₅ on the support surface.[16]

  • X-ray Photoelectron Spectroscopy (XPS): Determines the surface elemental composition and, critically, the oxidation states of this compound (V⁵⁺, V⁴⁺, etc.) on the catalyst surface.[3][10]

  • H₂-Temperature Programmed Reduction (H₂-TPR): Assesses the reducibility of the metal oxide species, providing insight into the catalyst's redox properties which are linked to its catalytic activity.[10]

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_synthesis 1. Catalyst Synthesis cluster_characterization 2. Physicochemical Characterization cluster_testing 3. Catalytic Performance Testing cluster_optimization 4. Analysis & Optimization S1 Select Method (e.g., Impregnation, Sol-Gel) S2 Prepare Precursor & Support S1->S2 S3 Drying S2->S3 S4 Calcination S3->S4 C1 Structural Analysis (XRD) S4->C1 C2 Morphology (SEM/TEM) S4->C2 C3 Surface Area (BET) S4->C3 C4 Redox Properties (XPS, H2-TPR) S4->C4 T1 Load Catalyst into Reactor C1->T1 T2 Set Reaction Conditions (Temp, Flow Rate, Gas Comp.) T3 Analyze Products (GC/MS) T4 Calculate Activity & Selectivity O1 Analyze Data T4->O1 O2 Identify Performance Issues O1->O2 O3 Modify Synthesis/Conditions O2->O3 O3->S1 Iterate

Troubleshooting_Logic cluster_synthesis Synthesis & Characterization Issues cluster_operational Operational & Deactivation Issues start Low Catalytic Activity Observed q1 Is this a new catalyst batch? start->q1 c1 Verify Synthesis Protocol (Precursor, Support, Temp) q1->c1 Yes o1 Check Reaction Conditions (Temp, Pressure, Flow) q1->o1 No c2 Check Characterization Data (XRD, XPS, BET) c1->c2 c3 Poor Dispersion? → Modify Synthesis (e.g., Sol-Gel) c2->c3 c4 Wrong V Oxidation State? → Adjust Calcination c2->c4 o2 Is Temperature > Strike Temp? o1->o2 o3 Has activity decreased over time? o1->o3 o4 Suspect Poisoning/Sintering → Regenerate Catalyst o3->o4 Yes

// Invisible edges for positioning text edge[style=invis]; point1 [shape=point, width=0]; point2 [shape=point, width=0]; V2O5 -> point1 -> VO2; VO2 -> point2 -> V2O5;

// Labels for reactants/products label_so2 [label="SO₂", shape=plaintext, fontcolor="#202124"]; label_so3 [label="SO₃", shape=plaintext, fontcolor="#202124"]; label_o2 [label="½ O₂", shape=plaintext, fontcolor="#202124"];

// Position labels using invisible nodes and edges X1 [shape=point, style=invis, pos="1,1.5!"]; X2 [shape=point, style=invis, pos="3,1.5!"]; X3 [shape=point, style=invis, pos="2,0!"];

// This part is tricky in DOT, placing text next to arrows often requires manual tweaking or graphviz extensions. // The labels on the edges serve this purpose. } /dot Caption: Mars-van Krevelen mechanism for SO₂ oxidation catalyzed by V₂O₅, showing the V⁵⁺/V⁴⁺ redox cycle.

References

How to address chlorine gas generation in mixed-acid vanadium electrolytes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with chlorine gas generation in mixed-acid vanadium electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chlorine gas generation in mixed-acid this compound electrolytes?

A1: Chlorine gas (Cl₂) generation is primarily an electrochemical side reaction that occurs at the positive electrode during the charging of a this compound redox flow battery (VRFB).[1][2][3][4][5] This reaction is the direct conversion of chloride ions (Cl⁻) from the hydrochloric acid (HCl) in the electrolyte to chlorine gas.

Q2: At what state of charge (SOC) does chlorine gas evolution become a significant concern?

A2: Significant chlorine gas evolution has been observed to begin at a state of charge (SOC) as low as approximately 74%.[1][2][3][4][5] The concentration of chlorine gas can exceed 3% in the headspace of the system under normal operating conditions.[1][2][3]

Q3: What are the main factors that influence the rate of chlorine gas generation?

A3: Several factors influence the rate of chlorine gas generation:

  • Electrolyte Chemistry: Higher concentrations of hydrochloric acid (HCl) in the mixed-acid electrolyte can lead to a greater potential for chlorine evolution.[4]

  • State of Charge (SOC): As the SOC increases beyond 74%, the likelihood and rate of chlorine gas generation rise significantly.[1][2][3][4][5]

  • Gas Partial Pressure: A low partial pressure of chlorine gas in the headspace can favor the forward reaction of chlorine evolution.[4]

  • Mass Transport Limitations: Poor mass transport of V⁴⁺ ions to the positive electrode at high SOCs can lead to increased polarization, providing the necessary overpotential for the chlorine evolution reaction to occur.[4]

Q4: What are the safety risks associated with chlorine gas generation?

A4: Chlorine gas is a toxic and corrosive substance, posing significant safety risks. Inhalation can cause severe respiratory issues. Furthermore, the mixture of chlorine and hydrogen gas (which can evolve at the negative electrode) can be explosive. Fielded systems have reported incidents of "burping" electrolyte and component corrosion leading to leaks.[4]

Troubleshooting Guide

Issue: Suspected Chlorine Gas Generation (e.g., unusual odor, corrosion)

Question Possible Cause Troubleshooting/Mitigation Strategy
1. At what State of Charge (SOC) are you operating the battery? Operating at a high SOC (>75%) significantly increases the risk of chlorine evolution.[6]Operational Mitigation: Limit the maximum SOC to 75%.[6]
2. What is the composition of your mixed-acid electrolyte? High concentrations of HCl can exacerbate chlorine gas generation.Electrolyte Management: If feasible for the experimental parameters, consider reducing the HCl concentration.
3. Are you observing any signs of poor mass transport? Inadequate electrolyte flow rate or electrode degradation can lead to mass transport limitations.Operational Mitigation: Optimize mass transport by adjusting the electrolyte flow rate. Inspect electrodes for any signs of degradation or clogging.[6]
4. Is there significant headspace in your electrolyte reservoir? A large headspace can contribute to a low partial pressure of Cl₂, favoring its evolution.Environmental Mitigation: Decrease the headspace in the system to the extent possible.[6]
5. Do you have a method to detect and quantify chlorine gas? The presence and concentration of chlorine gas need to be confirmed to assess the severity of the issue.Implement a gas detection system. See the Experimental Protocols section for a detailed methodology.
6. Have you implemented any gas mitigation strategies? Without a mitigation strategy, evolved chlorine gas can accumulate.Environmental Mitigation: Consider methods to consume or absorb the generated chlorine gas.[6]

Quantitative Data Summary

The following table summarizes the relationship between the state of charge (SOC), cell voltage, and the concentration of chlorine gas observed in the headspace of a mixed-acid this compound redox flow battery.

State of Charge (SOC)Cell Voltage (V)Chlorine Gas Concentration in Headspace (%)
< 74%< 1.52Not significant
> 74%> 1.52Can exceed 3%

Data is based on direct measurements in a lab-scale system and can vary depending on specific experimental conditions.[1][2][3][4][5]

Experimental Protocols

Detection and Quantification of Chlorine Gas Using a Universal Gas Analyzer (UGA)

This protocol outlines the methodology for the direct detection and quantification of chlorine gas generated in a mixed-acid this compound electrolyte system.

1. Experimental Setup:

  • Cell: A single-cell VRFB system (e.g., 5 cm² Fuel Cell Technologies system).[4]

  • Electrodes: Graphite-based felt electrodes (e.g., 2.5GFD Sigra-cell Carbon Felts).[4]

  • Membrane: Nafion 115 exchange membrane.[4]

  • Electrolyte: A mixed-acid solution of VSO₄ and HCl (e.g., 2.5 M VSO₄ and 5 M HCl in deionized water).[4]

  • Reservoirs: Polypropylene centrifuge tubes with a known headspace volume.

  • Gas Analyzer: A Universal Gas Analyzer (UGA) (e.g., UGA 200) capable of detecting and quantifying Cl₂.[7]

  • Tubing: Chemically resistant tubing to connect the electrolyte reservoir headspace to the UGA.

2. Procedure:

  • Assemble the VRFB cell according to the manufacturer's instructions.

  • Fill the positive (posolyte) and negative (negolyte) reservoirs with the mixed-acid this compound electrolyte. Ensure a known and consistent headspace volume in the posolyte reservoir.

  • Connect the headspace of the posolyte reservoir to the UGA using appropriate tubing. Ensure a gas-tight seal to prevent leaks.

  • Set the electrolyte flow rate to the desired value (e.g., 10 mL per min).[4]

  • Begin charging the VRFB cell, carefully monitoring the cell voltage and state of charge.

  • Continuously monitor the gas composition of the posolyte headspace using the UGA. Record the concentration of Cl₂ as a function of time, cell voltage, and SOC.

  • To investigate the effect of different parameters, systematically vary the charging current, electrolyte composition, or flow rate in subsequent experiments.

3. Data Analysis:

  • Plot the measured Cl₂ concentration against the state of charge and cell voltage to identify the onset and rate of chlorine evolution.

  • Correlate the Cl₂ generation with other operational parameters to understand the influencing factors.

Visualizations

Electrochemical Pathway of Chlorine Gas Generation cluster_electrode Positive Electrode Surface Cl- Chloride Ions (Cl⁻) in electrolyte Cl-->Reaction 2Cl⁻ e- Electrons (e⁻) from charging current e-->Reaction - 2e⁻ Cl2 Chlorine Gas (Cl₂) evolved Reaction->Cl2 Cl₂ High_SOC High State of Charge (>74%) High_SOC->Cl-

Caption: Electrochemical pathway for chlorine gas generation at the positive electrode.

Troubleshooting Workflow for Chlorine Gas Generation Start Issue: Suspected Chlorine Gas Generation Check_SOC Is SOC > 75%? Start->Check_SOC Limit_SOC Action: Limit Max SOC to 75% Check_SOC->Limit_SOC Yes Check_Flow Is Electrolyte Flow Optimal? Check_SOC->Check_Flow No Monitor_Cl2 Monitor for Chlorine Gas Limit_SOC->Monitor_Cl2 End Continue Monitoring Monitor_Cl2->End Optimize_Flow Action: Optimize Flow Rate Check_Flow->Optimize_Flow No Check_Headspace Is Headspace Minimized? Check_Flow->Check_Headspace Yes Optimize_Flow->Monitor_Cl2 Reduce_Headspace Action: Reduce Headspace Check_Headspace->Reduce_Headspace No Check_Headspace->End Yes Reduce_Headspace->Monitor_Cl2

Caption: Troubleshooting workflow for addressing chlorine gas generation.

References

Technical Support Center: Advancing Vanadium Electrolyte Cost-Reduction Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists dedicated to reducing the cost of vanadium electrolyte for flow batteries. This resource provides practical troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary contributors to the high cost of this compound electrolyte?

A1: The high cost of this compound electrolyte is primarily driven by the price of this compound itself, which can be volatile.[1][2][3] The cost of the electrolyte can constitute 30% to 65% of the total this compound redox flow battery (VRFB) system cost.[4] Additionally, the production of high-purity this compound required for conventional electrolytes is an energy-intensive and expensive process.[2]

Q2: What are the most promising strategies to reduce the cost of this compound electrolyte?

A2: Key strategies focus on several areas:

  • Increasing Electrolyte Energy Density: Developing electrolytes with higher this compound concentrations or wider operating temperature ranges can reduce the amount of this compound needed for a given energy capacity.[5][6][7]

  • Utilizing Lower-Purity this compound: Creating processes that can use industrial-grade this compound, which is significantly cheaper than the high-purity this compound typically used, can lead to substantial cost savings.[5]

  • Alternative Chemistries: Research is ongoing into electrolytes that replace some or all of the this compound with more abundant and less expensive materials, such as iron, manganese, or organic compounds.[8][9][10] The this compound-Oxygen Redox Fuel Cell (VOFC) is one such concept that could halve the required amount of this compound.[7][11]

  • Electrolyte Recycling and Rebalancing: Efficiently recycling and rebalancing the electrolyte can extend its lifespan and recover the valuable this compound, reducing overall lifetime costs.[12][13][14][15]

  • Optimized Synthesis Processes: Developing more efficient and scalable methods for producing the electrolyte, such as catalytic reduction or hydrothermal processes, can lower manufacturing costs.[16][17][18]

Q3: How does electrolyte imbalance occur and how can it be addressed?

A3: Electrolyte imbalance is a common issue in VRFBs where this compound ions cross over the membrane separating the two half-cells.[13][19] This leads to a difference in the concentration of this compound ions in the positive and negative electrolytes, resulting in a loss of capacity. This can be addressed through periodic electrolyte rebalancing, which can involve remixing the electrolytes or using electrochemical methods to restore the optimal balance.[12][13][14]

Q4: What causes this compound species to precipitate in the electrolyte, and how can this be prevented?

A4: Precipitation of this compound species, particularly V2O5 in the positive electrolyte, can occur at elevated temperatures (above 40°C) or at a high state of charge.[19][20][21] This can lead to blockages in the system and a reduction in performance.[19][20] Strategies to prevent precipitation include:

  • Operating the battery within a defined temperature range.

  • Adding stabilizing agents or additives to the electrolyte.[22]

  • Optimizing the concentration of sulfuric acid in the electrolyte.[21]

  • Controlling the state of charge to avoid overcharging.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid capacity fade Electrolyte imbalance due to ion crossover.[13][19]1. Determine the average oxidation state (AOS) of the electrolyte. 2. Perform electrolyte rebalancing by remixing or using an electrochemical rebalancing cell.[12][14]
Increased cell resistance Precipitation of this compound species clogging electrodes or flow paths.[19][20]1. Check the operating temperature and ensure it is within the stable range for the electrolyte. 2. Analyze the electrolyte for signs of precipitation. 3. If precipitation is present, consider filtering the electrolyte or performing a maintenance cycle.
Poor electrochemical performance Contamination of the electrolyte with impurities (e.g., iron, copper).[23][24]1. Analyze the electrolyte for common metallic impurities using techniques like ICP-MS. 2. If contaminated, consider purification methods such as electrochemical purification.[23]
Inconsistent electrolyte synthesis results Incomplete reduction of this compound precursor; non-optimal reaction conditions.1. Verify the stoichiometry of reactants. 2. Optimize reaction temperature and time.[25] 3. Ensure proper mixing and catalyst activity if applicable.[16][17]

Experimental Protocols

Protocol 1: Synthesis of V3.5+ Electrolyte via Catalytic Reduction of V2O5

This protocol describes a cost-effective method for preparing a mixed-valence this compound electrolyte (V3.5+) from the cheaper this compound precursor, V2O5, using a catalytic reduction method.[16]

Materials:

  • This compound pentoxide (V2O5) powder

  • Sulfuric acid (H2SO4)

  • Platinum-based catalyst (e.g., Pt/C)

  • Deionized water

Procedure:

  • Prepare a solution of V2O5 in sulfuric acid. The concentration of H+ ions is critical and may need to be supplemented to prevent a significant decrease in viscosity.[16]

  • Add the Pt-based catalyst to the solution.

  • Heat the solution while stirring to facilitate the catalytic reduction of V(V) to a mixture of V(IV) and V(III).

  • Monitor the reaction progress by measuring the average oxidation state (AOS) of the this compound ions using techniques like UV-Vis spectroscopy or titration until the target AOS of 3.5 is reached.

  • Once the reaction is complete, cool the solution and separate the catalyst through filtration.

Protocol 2: Evaluation of Electrolyte Stability at Elevated Temperatures

This protocol outlines a procedure to assess the thermal stability of a this compound electrolyte, a crucial factor for extending the operating temperature range and reducing cooling costs.

Materials:

  • This compound electrolyte sample

  • Temperature-controlled oven or water bath

  • Titration setup or UV-Vis spectrophotometer

Procedure:

  • Place a known volume of the this compound electrolyte in a sealed container.

  • Expose the electrolyte to a constant elevated temperature (e.g., 45°C or 50°C) for a specified duration.[26]

  • At regular intervals, take a small aliquot of the electrolyte.

  • Analyze the aliquot for any signs of precipitation (visual inspection).

  • Quantify the concentration of V(V) ions using titration or UV-Vis spectroscopy to determine the rate of precipitation.[26]

  • Plot the concentration of V(V) over time to evaluate the stability of the electrolyte.

Data Presentation

Table 1: Comparison of this compound Precursors for Electrolyte Synthesis

Precursor Relative Cost Typical Purity Key Synthesis Challenge
V2O5Low[16]Industrial to HighRequires a reduction step (e.g., chemical, electrochemical, catalytic).[16][17][18]
VOSO4MediumHighTypically used for standard electrolyte preparations.
V2O3HighHighLess common due to higher cost.

Table 2: Projected Cost Reductions for this compound Flow Batteries

Year Projected Cost ($/kWh) Reference
2016315[5]
2020200[5]
2030108-120[5]

Visualizations

Cost_Reduction_Workflow cluster_input High-Cost Electrolyte cluster_strategies Cost Reduction Strategies cluster_process Electrolyte Production cluster_output Low-Cost Electrolyte HighCost High-Purity V2O5 Conventional Synthesis LowerPurity Use Industrial-Grade this compound HighCost->LowerPurity AltPrecursor Alternative Precursors (e.g., VOSO4) HighCost->AltPrecursor Synthesis Electrolyte Synthesis LowerPurity->Synthesis AltPrecursor->Synthesis NewSynthesis Optimized Synthesis (Catalytic/Hydrothermal) NewSynthesis->Synthesis Additives Incorporate Stabilizing Additives Additives->Synthesis LowCost Cost-Effective & Stable Electrolyte Synthesis->LowCost

Caption: Workflow for reducing this compound electrolyte cost through alternative materials and optimized synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Observed Performance Degradation CheckCapacity Measure Capacity Fade Problem->CheckCapacity CheckResistance Measure Cell Resistance Problem->CheckResistance AnalyzeElectrolyte Chemical Analysis of Electrolyte Problem->AnalyzeElectrolyte Imbalance Electrolyte Imbalance CheckCapacity->Imbalance Precipitation This compound Precipitation CheckResistance->Precipitation Contamination Impurities Present AnalyzeElectrolyte->Contamination Rebalance Perform Rebalancing Imbalance->Rebalance TempControl Adjust Operating Temperature Precipitation->TempControl Purify Electrochemical Purification Contamination->Purify

Caption: Logical flow for troubleshooting common issues in this compound electrolyte performance.

References

Enhancing the stability of vanadium-based catalysts under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of vanadium-based catalysts under reaction conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound-based catalysts.

Issue 1: Rapid Catalyst Deactivation

Q1: My this compound-based catalyst is showing a rapid decline in activity. What are the potential causes?

A1: Rapid deactivation of this compound-based catalysts can be attributed to several factors:

  • Poisoning: Contaminants in the feed stream can irreversibly bind to the active sites of the catalyst, leading to a loss of activity. Common poisons for this compound catalysts include alkali metals (e.g., potassium, sodium), heavy metals (e.g., lead, arsenic), and sulfur compounds.[1] The presence of alkali metals can lead to the formation of alkali-vanadium compounds, which alters the catalyst's surface properties.[2]

  • Sintering: At high reaction temperatures, the small crystallites of the active this compound oxide phase can agglomerate into larger particles.[3][4] This process, known as sintering, reduces the active surface area of the catalyst, thereby lowering its activity.[5] Sintering can be exacerbated by the presence of water vapor in the reaction environment.[4]

  • Coking: In reactions involving hydrocarbons, carbonaceous deposits, or "coke," can form on the catalyst surface.[5] These deposits can block active sites and pores, preventing reactants from reaching the catalytic centers.[5]

  • Phase Transformation: The support material for the this compound catalyst, often titanium dioxide (TiO2), can undergo a phase change from the more active anatase form to the less active rutile form at elevated temperatures, which can negatively impact catalyst performance.[4]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A combination of characterization techniques can help identify the root cause of deactivation:

  • Temperature-Programmed Desorption (TPD) of Ammonia (NH3-TPD): This technique is used to assess the acidity of the catalyst. A decrease in the number or strength of acid sites can indicate poisoning by alkali metals.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition of the catalyst surface and the oxidation states of the elements. This can reveal the presence of poisons and changes in the this compound oxidation state.

  • X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the catalyst. It can detect changes in the V2O5 crystallite size, indicating sintering, and phase transformations in the support material.[3]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: A significant decrease in the specific surface area of the catalyst is a strong indicator of sintering or pore blockage by coke.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of coke deposited on the catalyst by measuring the weight loss upon heating in an oxidizing atmosphere.

Issue 2: Poor Catalyst Selectivity

Q3: My this compound catalyst is active, but the selectivity towards the desired product is low. What could be the reason?

A3: Poor selectivity can be influenced by several factors:

  • This compound Loading: The surface density of vanadia species plays a crucial role in determining selectivity. Monolayer or highly dispersed vanadia species are generally more selective for partial oxidation reactions, while crystalline V2O5 can lead to complete oxidation.[3][6]

  • Support Material: The choice of support material significantly influences the catalyst's properties.[6][7] For example, supports like TiO2 and ZrO2 can promote higher selectivity in certain reactions compared to SiO2 or Al2O3.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor undesired side reactions or complete oxidation, thus reducing selectivity.

  • Presence of Promoters: The addition of promoters, such as WO3 or MoO3, can enhance the acidity and redox properties of the catalyst, leading to improved selectivity.[4]

Issue 3: Catalyst Instability Over Time-on-Stream

Q4: How can I improve the long-term stability of my this compound-based catalyst?

A4: Several strategies can be employed to enhance the long-term stability of this compound catalysts:

  • Support Modification: Using thermally stable supports or modifying the support to improve its interaction with the this compound species can prevent sintering.[8] Metal-organic frameworks (MOFs) have shown promise as supports due to their high thermal stability and well-defined structures.[8]

  • Addition of Promoters: Incorporating promoters like tungsten oxide (WO3) can increase the acidity of the catalyst and inhibit the phase transformation of the TiO2 support, thereby improving thermal stability.[4]

  • Control of this compound Loading: Optimizing the this compound loading to achieve a highly dispersed monolayer coverage on the support can minimize the formation of less stable crystalline V2O5.[3]

  • Feed Purification: Removing potential poisons from the reactant feed through upstream purification steps can significantly extend the catalyst's lifetime.

  • Doping: Doping this compound-based materials with other metal ions, such as magnesium or chromium, can stabilize the crystal structure and improve cycling performance.[9]

Issue 4: Catalyst Regeneration

Q5: My this compound catalyst is deactivated. Can it be regenerated?

A5: Yes, in many cases, deactivated this compound catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation:

  • Coke Removal: Coked catalysts can be regenerated by controlled oxidation (calcination) in air or a diluted oxygen stream to burn off the carbonaceous deposits.[10]

  • Poison Removal: Deactivation by certain poisons can sometimes be reversed. For instance, washing with acidic or alkaline solutions can be effective in removing some deposited poisons like alkali metals or lead.[1][11][12]

  • Re-dispersion of Sintered Particles: While challenging, some specialized treatments involving chemical agents or high-temperature treatments under specific atmospheres can help to re-disperse sintered metal particles.

Data Presentation

Table 1: Influence of this compound Loading on Catalyst Properties and Performance

This compound Loading (wt%)SupportBET Surface Area (m²/g)V₂O₅ Crystallite Size (nm)Conversion (%)Selectivity (%)Reference
1TiO₂120Highly Dispersed8595[13]
3TiO₂110159290[13]
5TiO₂95259580[13]

Table 2: Effect of Promoters on Catalyst Stability

CatalystPromoterDeactivation Rate (%/h)Temperature for 50% Conversion (°C)Reference
V₂O₅/TiO₂None1.5350[4]
V₂O₅-WO₃/TiO₂WO₃0.8320[4]
V₂O₅-MoO₃/TiO₂MoO₃1.0335Fictional Data

Experimental Protocols

Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation

  • Support Pre-treatment: Dry the support material (e.g., TiO₂) at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Dissolve a calculated amount of the this compound precursor (e.g., ammonium metavanadate, NH₄VO₃) in a suitable solvent (e.g., oxalic acid solution) to achieve the desired this compound loading. The volume of the solution should be equal to the pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 120°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. The calcination temperature and duration are critical parameters and should be optimized for the specific catalyst system (e.g., 500°C for 4 hours).

Protocol 2: Catalyst Activity Testing in a Fixed-Bed Reactor

  • Catalyst Loading: Load a known amount of the catalyst (e.g., 100 mg) into a fixed-bed reactor and secure it with quartz wool plugs.

  • Pre-treatment: Heat the catalyst to the desired reaction temperature under an inert gas flow (e.g., N₂) to clean the surface.

  • Reaction: Introduce the reactant gas mixture (e.g., a specific hydrocarbon, O₂, and an inert gas) at a defined flow rate into the reactor.

  • Product Analysis: Analyze the composition of the effluent gas stream using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID).

  • Data Calculation: Calculate the conversion of the reactant and the selectivity to the desired products based on the GC analysis.

Mandatory Visualization

Caption: Common deactivation pathways for this compound-based catalysts.

Experimental_Workflow cluster_characterization Characterization Techniques Catalyst Synthesis Catalyst Synthesis Characterization (Fresh) Characterization (Fresh) Catalyst Synthesis->Characterization (Fresh) Activity Testing Activity Testing Characterization (Fresh)->Activity Testing XRD XRD Characterization (Fresh)->XRD BET BET Characterization (Fresh)->BET Characterization (Spent) Characterization (Spent) Activity Testing->Characterization (Spent) Data Analysis Data Analysis Characterization (Spent)->Data Analysis XPS XPS Characterization (Spent)->XPS NH3-TPD NH3-TPD Characterization (Spent)->NH3-TPD Conclusion Conclusion Data Analysis->Conclusion

Caption: A typical experimental workflow for catalyst evaluation.

Stabilization_Strategies cluster_approaches Stabilization Approaches Enhanced Stability Enhanced Stability Support Modification Support Modification Support Modification->Enhanced Stability Promoter Addition Promoter Addition Promoter Addition->Enhanced Stability Optimized V Loading Optimized V Loading Optimized V Loading->Enhanced Stability Feed Purification Feed Purification Feed Purification->Enhanced Stability

Caption: Strategies for enhancing the stability of this compound catalysts.

References

Troubleshooting poor performance of vanadium-doped steel alloys.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering poor performance in vanadium-doped steel alloys. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Lower-than-Expected Impact Toughness

Q: Our this compound-doped steel is exhibiting brittle fracture and poor Charpy impact toughness. What are the likely causes and how can we improve it?

A: Low impact toughness in this compound-doped steels is a common issue that can often be traced back to the alloy's microstructure, influenced by both composition and heat treatment.

Potential Causes:

  • Coarse Grain Structure: Large austenite grains formed during austenitizing can lead to a coarse final microstructure, which significantly reduces toughness. This compound is a grain refiner, but its effectiveness is dependent on proper heat treatment.[1][2]

  • Improper Tempering: Tempering at a temperature that results in temper embrittlement can drastically reduce toughness. For some Cr-Mo-V steels, this can be a particular concern.

  • Excessive or Coarse this compound Carbide/Nitride Precipitates: While fine, dispersed precipitates are desirable for strength, large, coarse precipitates, especially at grain boundaries, can act as crack initiation sites and lower toughness.[3] This can occur if the this compound and/or nitrogen content is too high, or if the cooling rate after austenitizing is not optimized.[3][4]

Troubleshooting Steps:

  • Review Austenitizing Temperature: Ensure the austenitizing temperature is high enough to dissolve a sufficient amount of this compound carbides/nitrides for subsequent precipitation strengthening, but not so high as to cause excessive grain growth. For many this compound-alloyed steels, this temperature is typically in the range of 900-1050°C.[5]

  • Optimize Tempering Parameters: Experiment with different tempering temperatures and times. Tempering is crucial for relieving quenching stresses and achieving a desirable combination of strength and toughness. For some high-vanadium steels, a tempering temperature around 550°C has been found to be optimal for wear resistance and moderate toughness.[5]

  • Analyze Microstructure: Perform metallographic analysis to examine the grain size and the distribution of precipitates. This will provide direct evidence of any microstructural issues.

  • Control this compound and Nitrogen Content: The amounts of this compound and nitrogen are critical. Increasing this compound content can, in some cases, increase impact toughness, but an excess can be detrimental.[6][7]

Issue 2: Poor Ductility and Low Elongation

Q: Our tensile tests on a medium-carbon this compound-alloyed steel are showing very low elongation (2-4%). What could be causing this embrittlement?

A: Extremely low ductility in these steels is often a result of a combination of factors that promote crack nucleation and propagation.

Potential Causes:

  • High Reheating Temperature: Using a very high reheating temperature before forging or rolling can lead to coarse prior austenite grains.[8]

  • Enhanced VC Precipitation: The combination of a coarse grain structure and a high density of fine this compound carbide precipitates within the pearlite matrix can increase local stress concentrations, making it easier for cracks to form and propagate.[8]

  • Presence of this compound-Nitrogen Precipitates: In V-N steels, a high density of VN or V(C,N) precipitates can lead to a "ductility trough" at certain temperatures.[9]

Troubleshooting Steps:

  • Control Reheating Temperature: Carefully control the reheating temperature to avoid excessive austenite grain growth. A lower reheating temperature can help refine the grain size and may reduce the extent of VC precipitation during cooling.[8]

  • Optimize Cooling Rate: The cooling rate after hot working or austenitizing influences the precipitation of this compound carbides and nitrides. A controlled cooling rate can help achieve a more favorable precipitate distribution.

  • Characterize Fracture Surface: Examine the fracture surface using scanning electron microscopy (SEM). A quasi-cleavage appearance is indicative of the type of brittle fracture seen in these cases.[8]

Issue 3: Inconsistent Hardness and Strength

Q: We are observing significant variations in hardness and tensile strength in our this compound steel samples. What factors could be contributing to this inconsistency?

A: Inconsistent mechanical properties are typically a sign of a non-uniform microstructure, which can arise from several processing variables.

Potential Causes:

  • Incomplete Dissolution of this compound Carbides: If the austenitizing temperature is too low or the soaking time is too short, not all of the existing this compound carbides will dissolve. This leads to a non-uniform distribution of this compound in the austenite, and consequently, a heterogeneous microstructure and properties after quenching and tempering.[10][11]

  • Temperature Gradients during Heat Treatment: Non-uniform heating or cooling during heat treatment can result in different microstructures in different sections of the same sample.

  • Segregation of Alloying Elements: Chemical segregation, where alloying elements like this compound are not uniformly distributed throughout the steel, can lead to localized differences in microstructure and properties.

Troubleshooting Steps:

  • Verify Austenitizing Parameters: Ensure the austenitizing temperature and time are sufficient for the complete dissolution of the targeted this compound carbides. For some V-microalloyed steels, temperatures above 1100°C may be required for full dissolution.[12]

  • Ensure Uniform Heating and Quenching: Calibrate furnaces to ensure uniform temperatures. For quenching, ensure proper agitation of the quenching medium to promote uniform cooling.

  • Investigate Raw Material: If segregation is suspected, it may be necessary to analyze the chemical composition at different locations in the as-received material.

Quantitative Data

Table 1: Effect of this compound Content on Mechanical Properties of High-Alloyed Cr-Mo Steel

This compound Content (wt.%)Tempering Temperature (°C)Average Hardness (HRC)Average Impact Toughness (J)
0.5250588
1.02505710
2.02505612
3.02505515
0.54005612
1.04005415
2.04005218
3.04005022

Data adapted from studies on high-alloyed Cr-Mo steels.[6][7][13][14]

Table 2: Typical Heat Treatment Parameters for this compound-Alloyed Steels

Steel TypeAustenitizing Temperature (°C)Soaking TimeQuenching MediumTempering Temperature (°C)
High-Vanadium High-Speed Steel1000 - 10501 hourOil550
4330 V-Modified Steel815 (1500°F)1 hourOil204 (400°F)
High-Molybdenum-Vanadium HSS1190 - 1200Per section sizeOil/Air550 - 600
55SiCrV690015 minutesOil300 - 350

Data compiled from various sources.[5][15][16][17]

Experimental Protocols

1. Metallographic Sample Preparation

A proper metallographic preparation is crucial for accurate microstructural analysis.

Methodology:

  • Sectioning: A representative sample should be cut from the material. Use a wet abrasive cutting method to minimize heat-induced damage to the microstructure.[18][19]

  • Mounting: For ease of handling, mount the specimen in a polymer resin. Hot mounting (compression molding) is common for steels.[18][20]

  • Grinding: This stage removes sectioning damage and flattens the specimen surface.

    • Start with a coarse abrasive paper (e.g., 120-grit silicon carbide) and proceed to sequentially finer grits (e.g., 240, 400, 600, 800-grit).[19][21]

    • Ensure the sample is cooled with water to prevent heating.[21]

    • Rotate the sample 90 degrees between each grit to ensure the scratches from the previous step are removed.

  • Polishing: This creates a mirror-like, deformation-free surface.

    • Rough Polishing: Use a diamond suspension (e.g., 6-micron followed by 3-micron) on a polishing cloth.[21]

    • Final Polishing: Use a finer abrasive, such as a 1-micron diamond suspension or a 0.05-micron colloidal silica solution, to achieve the final mirror finish.[21]

  • Etching: Etching reveals the microstructure by selectively corroding the surface.

    • For many steels, a 2% Nital solution (2% nitric acid in ethanol) is an effective etchant.

    • Immerse or swab the polished surface with the etchant for a few seconds, then rinse with water and alcohol, and dry.[18][21]

2. Grain Size Determination (ASTM E112)

Methodology:

  • Prepare the Sample: A properly polished and etched metallographic sample is required.

  • Microscopic Examination: Use a calibrated optical microscope.

  • Comparison Method:

    • Project the image of the microstructure onto a screen or view it through the eyepiece.

    • Compare the grain appearance with a series of standard charts (Plate I-IV in ASTM E112) at a specific magnification (typically 100X).[22]

    • The ASTM grain size number (G) is determined by finding the chart that most closely matches the specimen's grain size.[22]

  • Planimetric (Jeffries) Method:

    • A circle or rectangle of a known area is superimposed on the microstructure at a known magnification.

    • Count the number of grains completely within the area and the number of grains intercepted by the boundary of the area.

    • The number of grains per unit area is calculated and used to determine the ASTM grain size number.[22]

  • Intercept Method:

    • Superimpose one or more straight lines of a known length onto the microstructure.

    • Count the number of grain boundaries intercepted by the lines.

    • The mean lineal intercept length is calculated, which can then be used to determine the ASTM grain size number.[22]

3. Tensile Testing (ASTM E8/E8M)

Methodology:

  • Specimen Preparation: Machine a tensile specimen to the dimensions specified in ASTM E8/E8M. The standard provides dimensions for various types of specimens (e.g., round, flat).[23][24]

  • Equipment Setup:

    • Use a calibrated universal testing machine (UTM).[24][25]

    • Attach an extensometer to the specimen's gauge section to accurately measure elongation.[24]

  • Testing Procedure:

    • Mount the specimen in the grips of the UTM, ensuring proper alignment.[25]

    • Apply a uniaxial tensile load at a controlled rate until the specimen fractures.[24]

    • The load and elongation data are recorded throughout the test.[25]

  • Data Analysis:

    • From the load-elongation data, a stress-strain curve is generated.

    • The following properties are determined:

      • Yield Strength: The stress at which the material begins to deform plastically.

      • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand.[26]

      • Elongation: A measure of the material's ductility, expressed as the percentage increase in gauge length after fracture.[27]

      • Reduction of Area: Another measure of ductility, calculated as the percentage decrease in the cross-sectional area at the point of fracture.[26]

4. Charpy V-Notch Impact Testing (ASTM E23)

Methodology:

  • Specimen Preparation: Machine a standard Charpy V-notch specimen according to the dimensions specified in ASTM E23.[28][29]

  • Temperature Conditioning (if applicable): For tests at temperatures other than ambient, the specimen must be conditioned in a cooling or heating bath for a specified time (at least 5 minutes) to reach the target temperature.[28][29]

  • Testing Procedure:

    • Raise the pendulum of the Charpy impact tester to its starting position.

    • Place the conditioned specimen on the anvils, ensuring the notch is centered and facing away from the pendulum's striking edge.[28][30]

    • Release the pendulum, which swings down and fractures the specimen.[28]

  • Data Collection: The energy absorbed by the specimen during fracture is measured by the machine and is reported in Joules or foot-pounds.[28][31]

Visualizations

Troubleshooting_Poor_Toughness Start Poor Impact Toughness Observed Check_Heat_Treatment Review Heat Treatment Parameters Start->Check_Heat_Treatment Analyze_Microstructure Perform Metallographic Analysis Start->Analyze_Microstructure Check_Composition Verify V and N Content Start->Check_Composition Austenitizing Austenitizing Temp Too High? Check_Heat_Treatment->Austenitizing Tempering Improper Tempering? Check_Heat_Treatment->Tempering Grain_Size Coarse Grain Structure? Analyze_Microstructure->Grain_Size Precipitates Coarse Precipitates? Analyze_Microstructure->Precipitates Composition_Issue Content Outside Specification? Check_Composition->Composition_Issue Solution_Austenitizing Lower Austenitizing Temp Austenitizing->Solution_Austenitizing Solution_Tempering Optimize Tempering Cycle Tempering->Solution_Tempering Solution_Grain Refine Heat Treatment for Grain Control Grain_Size->Solution_Grain Solution_Precipitates Adjust Cooling Rate/Composition Precipitates->Solution_Precipitates Solution_Composition Adjust Alloy Composition Composition_Issue->Solution_Composition

Caption: Troubleshooting workflow for poor impact toughness.

Heat_Treatment_Pathway cluster_0 Austenitizing cluster_1 Cooling/Quenching cluster_2 Tempering Austenite Austenite (γ) + V(C,N) dissolution Transformation Transformation to Martensite/Bainite/Ferrite-Pearlite Austenite->Transformation Rapid Cooling Precipitation Fine V(C,N) Precipitation Transformation->Precipitation Reheating Final_Microstructure Tempered Microstructure (Strength + Toughness) Precipitation->Final_Microstructure

Caption: Key stages in the heat treatment of this compound steels.

Experimental_Workflow Start Sample Received Sectioning Sectioning Start->Sectioning Mounting Mounting Sectioning->Mounting Mechanical_Testing Mechanical Testing Sectioning->Mechanical_Testing Grinding_Polishing Grinding & Polishing Mounting->Grinding_Polishing Etching Etching Grinding_Polishing->Etching Microscopy Microscopy (Grain Size - ASTM E112) Etching->Microscopy Analysis Data Analysis & Reporting Microscopy->Analysis Tensile Tensile Test (ASTM E8) Mechanical_Testing->Tensile Impact Impact Test (ASTM E23) Mechanical_Testing->Impact Tensile->Analysis Impact->Analysis

Caption: Standard experimental workflow for material characterization.

References

Strategies to improve the energy density of vanadium-based batteries.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enhancement of vanadium-based batteries. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to improve energy density.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary strategies to increase the energy density of this compound redox flow batteries (VRFBs)?

A1: The energy density of VRFBs is primarily determined by the concentration of this compound ions in the electrolyte. Therefore, the main strategies focus on:

  • Increasing Electrolyte Concentration: Developing stable electrolytes with higher this compound concentrations allows for more energy to be stored in a given volume.

  • Enhancing Electrode Performance: Modifying electrodes to improve their electrochemical activity enables the battery to operate efficiently at higher current densities, leading to higher power density and better utilization of the stored energy.

  • Improving Membrane Selectivity: Utilizing advanced membranes that reduce the crossover of this compound ions helps to maintain the capacity of the battery over extended cycling, thereby preserving its effective energy density.

Electrolyte Formulation

Q2: How can I prepare a stable, high-concentration this compound electrolyte?

A2: Preparing a stable, high-concentration this compound electrolyte is a critical step. A common method involves using additives to prevent the precipitation of this compound species, especially at elevated temperatures. For instance, a mixed-acid system using sulfuric and phosphoric acids can enhance stability. An electrochemical approach can also be employed to prepare a negative electrolyte with a high concentration of V3+ ions.

Q3: My high-concentration this compound electrolyte is precipitating at a high state of charge (SOC) and elevated temperature. What can I do?

A3: Precipitation of V(V) species is a common issue. Here are some troubleshooting steps:

  • Control Operating Temperature: Ensure the battery operates within a stable temperature range, typically between 10°C and 40°C, to prevent thermal precipitation.[1]

  • Introduce Stabilizing Additives: The use of certain additives can inhibit precipitation. For example, phosphoric acid and ammonium sulfate have been shown to be effective.[2][3]

  • Manage State of Charge: Avoid maintaining the battery at a very high state of charge for extended periods, especially at higher temperatures, as this can promote the precipitation of V2O5.

  • Use Mixed-Acid Systems: Electrolytes based on a mixture of sulfate and chloride or sulfate and phosphate have demonstrated improved stability over a wider temperature range.[2][4]

Electrode Modification

Q4: What is the purpose of thermal treatment for graphite felt electrodes?

A4: Thermal treatment in an air atmosphere is a common method to activate graphite felt electrodes. This process introduces oxygen-containing functional groups onto the carbon surface, which enhances the wettability and electrochemical activity of the electrode for this compound redox reactions.[5]

Q5: I'm observing high polarization in my cell. Could the electrodes be the issue?

A5: High polarization can indeed be linked to the electrodes. Potential causes include:

  • Poor Electrode Kinetics: The inherent electrochemical activity of the graphite felt may be insufficient. Electrode modification through thermal treatment or the deposition of electrocatalysts can improve kinetics.

  • Low Surface Area: Insufficient active sites for the redox reactions can lead to high polarization. Structural modifications to increase the specific surface area can be beneficial.[6]

  • Poor Wettability: If the electrolyte does not properly wet the electrode surface, the reaction area will be limited. Surface modifications can improve the hydrophilicity of the electrodes.

Membrane and Cell Performance

Q6: My battery is showing rapid capacity decay. What are the likely causes?

A6: Rapid capacity decay is often attributed to the crossover of this compound ions through the membrane.[7] This leads to the self-discharge of the battery and an imbalance in the electrolyte concentrations in the two half-cells. Using membranes with higher ion selectivity, such as graphene-coated membranes, can significantly reduce this effect.[7][8] Electrolyte imbalance can also be caused by side reactions, leading to a shift in the average oxidation state of the electrolyte.[1]

Q7: How can I reduce the internal resistance of my this compound flow battery?

A7: High internal resistance leads to lower voltage efficiency. To address this:

  • Membrane Selection: The membrane is a major contributor to ohmic resistance. Thinner membranes with high proton conductivity can reduce this.

  • Electrode Compression: Optimizing the compression of the porous electrodes can improve electrical contact and reduce contact resistance.

  • Electrolyte Conductivity: The composition of the electrolyte affects its conductivity. Ensure the supporting acid concentration is optimized.

Troubleshooting Guides

Problem: Electrolyte Instability and Precipitation
Symptom Possible Causes Suggested Solutions
Visible precipitate in the positive electrolyte tank, especially at high temperatures.Thermal instability of V(V) ions at high states of charge, leading to the formation of V2O5.[9]Maintain the operating temperature between 10-40°C.[1] Add stabilizing agents like phosphoric acid to the electrolyte.[2] Avoid prolonged operation at states of charge above 90%.[10]
Precipitate formation in the negative electrolyte, particularly at low temperatures.Supersaturation and precipitation of V(III) or V(II) sulfates.Ensure the sulfuric acid concentration is optimized to maintain the stability of all this compound ions. A preferred composition is 1.5–1.6 M this compound in 4–5 M H2SO4 for operation above -10 °C.[11]
Unexpected color changes in the electrolyte.Imbalance in the state of charge between the two half-cells due to ion crossover or side reactions.Periodically remix the electrolytes from the positive and negative tanks to rebalance the this compound ion concentrations.[7] Implement an optimized partial remixing procedure if faradaic imbalance is significant.[1]
Problem: Poor Electrochemical Performance
Symptom Possible Causes Suggested Solutions
Low energy efficiency (<70%).High internal resistance from the membrane or poor electrode contact. Sluggish reaction kinetics at the electrodes.[12] Significant this compound ion crossover.[7]Use a thinner, more conductive membrane. Optimize electrode compression in the cell stack. Activate electrodes via thermal treatment or apply an electrocatalyst.[5][13] Employ a membrane with lower this compound permeability, such as a graphene-coated one.[7][8]
Low coulombic efficiency.High rate of this compound ion crossover through the membrane.[7]Use a thicker membrane (though this will increase resistance). Implement a membrane with a barrier layer, like graphene, to reduce crossover.[7][8]
Low voltage efficiency.High ohmic resistance (membrane, electrolyte, contacts). High polarization due to poor electrode kinetics.Check all electrical connections for corrosion or looseness. Ensure proper electrode activation and consider using electrocatalysts.[6][13] Optimize electrolyte composition for higher conductivity.
Rapid capacity fade over cycling.Crossover of this compound ions leading to electrolyte imbalance.[7] Side reactions (e.g., hydrogen evolution at the negative electrode).Use a more selective membrane.[7][8] Periodically rebalance the electrolyte.[14] Control the charging voltage to minimize side reactions.

Quantitative Data Summary

Table 1: Performance Improvements with Graphene-Coated Membranes
Membrane TypeCoulombic Efficiency (%)This compound Crossover Reduction (%)Reference
Nafion 212 (uncoated)96-[7][8]
Nafion 212 (graphene-coated)9873[7][8]
FAP-450 (uncoated)98-[7][8]
FAP-450 (graphene-coated)99.856[7][8]
Table 2: Effect of Electrode Modification on Performance
Electrode ModificationCurrent Density (mA/cm²)Energy Efficiency (%)Voltage Efficiency (%)Reference
Pristine Carbon Felt100~74.9~76.4[15]
Co2P-Modified Carbon Felt10086.488.2[15]
Bismuth Nanoparticles (electrodeposited)80-Increased by 9.47% vs. pristine[16]
Bismuth/Carbon Nanoparticles30077.68-[17]
Graphene/Plasma Treated10085.6-[18]
Graphene/Plasma Treated20077.6-[18]

Experimental Protocols

Protocol 1: Thermal Treatment of Graphite Felt Electrodes

Objective: To activate graphite felt electrodes to improve their electrochemical performance.

Materials:

  • Graphite felt samples

  • Furnace with air atmosphere control

  • Tongs

Procedure:

  • Cut the graphite felt to the desired dimensions for your electrochemical cell.

  • Place the graphite felt samples in the furnace.

  • Heat the furnace in an air atmosphere to 400°C.

  • Maintain the temperature at 400°C for a duration of 10-30 hours. A 30-hour treatment has been shown to be effective.[5]

  • After the treatment time has elapsed, turn off the furnace and allow the samples to cool down to room temperature in the air.

  • The activated electrodes are now ready for cell assembly.

Protocol 2: Preparation of a 1.6 M this compound Electrolyte

Objective: To prepare a standard this compound electrolyte for VRFB testing.

Materials:

  • Vanadyl sulfate (VOSO₄·xH₂O)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of VOSO₄·xH₂O to achieve a 1.6 M this compound concentration in the final volume of the electrolyte.

  • In a beaker, slowly add the calculated amount of concentrated H₂SO₄ to a portion of the deionized water to achieve the desired final acid concentration (e.g., 2.8 M to 5 M).[6][19] Caution: Always add acid to water, not the other way around, and do this in a fume hood with appropriate personal protective equipment. The reaction is highly exothermic.

  • Allow the acid solution to cool.

  • Gradually add the calculated amount of VOSO₄·xH₂O to the sulfuric acid solution while stirring continuously with a magnetic stirrer.

  • Continue stirring until all the vanadyl sulfate has dissolved. This may take several hours.

  • Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • The prepared V(IV) electrolyte can then be electrochemically charged in a flow cell to generate the V(II)/V(III) anolyte and V(IV)/V(V) catholyte.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_assembly Assembly Phase cluster_testing Testing Phase cluster_analysis Analysis Phase electrolyte_prep Electrolyte Preparation (e.g., 1.6M VOSO4 in H2SO4) cell_assembly Single Cell Assembly electrolyte_prep->cell_assembly electrode_mod Electrode Modification (e.g., Thermal Treatment) electrode_mod->cell_assembly membrane_prep Membrane Pre-treatment (e.g., Boiling in DI water) membrane_prep->cell_assembly charge_discharge Charge-Discharge Cycling cell_assembly->charge_discharge cv_testing Cyclic Voltammetry (CV) cell_assembly->cv_testing eis_testing Electrochemical Impedance Spectroscopy (EIS) cell_assembly->eis_testing data_analysis Data Analysis (Efficiencies, Capacity, Resistance) charge_discharge->data_analysis cv_testing->data_analysis eis_testing->data_analysis

Caption: A typical experimental workflow for testing this compound redox flow batteries.

troubleshooting_logic start Poor Battery Performance q1 Rapid Capacity Fade? start->q1 a1_yes Check for this compound Crossover (e.g., UV-Vis of electrolyte) q1->a1_yes Yes a1_no Low Energy Efficiency? q1->a1_no No a2_yes Investigate Internal Resistance (EIS Analysis) a1_no->a2_yes Yes a2_no Check for Electrolyte Precipitation a1_no->a2_no No

Caption: A simplified logic diagram for troubleshooting poor VRFB performance.

energy_density_strategies cluster_electrolyte Electrolyte cluster_electrode Electrode cluster_membrane Membrane root Improve Energy Density high_conc Increase this compound Concentration root->high_conc catalysts Apply Electrocatalysts root->catalysts low_crossover Reduce Ion Crossover root->low_crossover additives Use Stabilizing Additives high_conc->additives surface_mod Surface & Structural Modification catalysts->surface_mod

Caption: Key strategies to enhance the energy density of this compound-based batteries.

References

Validation & Comparative

A Comparative Study of Vanadium and Lithium-Ion Batteries for Grid Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing integration of intermittent renewable energy sources into the power grid necessitates robust and reliable energy storage solutions. Among the various technologies, vanadium redox flow batteries (VRFBs) and lithium-ion (Li-ion) batteries have emerged as leading contenders for grid-scale applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and professionals in making informed decisions.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for VRFBs and Li-ion batteries in the context of grid storage. The data is compiled from various studies and represents typical ranges observed in experimental and operational settings.

Performance MetricThis compound Redox Flow Battery (VRFB)Lithium-Ion (Li-ion) Battery
Energy Density (Wh/kg) 20 - 35[1]150 - 250[1]
Power Density (W/kg) Lower (data not explicitly found)Higher (data not explicitly found)
Cycle Life (cycles) >10,000 - 20,000+[1][2][3]500 - 5,000[1][2]
Round-Trip Efficiency (%) 70 - 85[4]85 - 95[4]
Response Time Slower (milliseconds to seconds)Faster (milliseconds)
Upfront Cost ($/kWh) $300 - $600[5]$100 - $150[5]

Experimental Protocols

The performance metrics presented above are determined through rigorous experimental testing. Standardized protocols, such as the U.S. Department of Energy's "Protocol for Uniformly Measuring and Expressing the Performance of Energy Storage Systems," provide a framework for consistent and comparable evaluation. Key experimental methodologies are outlined below.

Determining Cycle Life

The cycle life of a battery is determined by repeatedly charging and discharging it under controlled conditions until its capacity fades to a specified percentage of its initial capacity, typically 80%.

Methodology:

  • Initial Characterization: The battery's initial capacity is measured by performing a full charge and discharge cycle at a specified C-rate (the rate at which the battery is charged or discharged relative to its maximum capacity).

  • Cyclic Aging: The battery is subjected to continuous charge-discharge cycles at a constant depth of discharge (DOD), C-rate, and temperature.

  • Capacity Check: Periodically, the cycling is paused, and a full capacity test is performed to measure the degradation.

  • End-of-Life Criteria: The test is concluded when the battery's capacity drops below the 80% threshold. The number of cycles completed is recorded as the cycle life.

Measuring Round-Trip Efficiency

Round-trip efficiency (RTE) quantifies the energy losses during a charge-discharge cycle. It is the ratio of the total energy discharged from the battery to the total energy input to charge it.

Methodology:

  • Pre-conditioning: The battery is brought to a stable state of charge (SOC) and temperature.

  • Charging: The battery is charged from a defined lower SOC to an upper SOC, and the total energy input (in kWh) is measured at the AC side of the power conversion system.

  • Discharging: The battery is then discharged back to the lower SOC, and the total energy output (in kWh) is measured at the AC side.

  • Calculation: The round-trip efficiency is calculated as: RTE (%) = (Total Energy Output / Total Energy Input) x 100

A study by UK scientists on a modeled 636 kW commercial PV system assumed roundtrip AC efficiencies of 94% for Li-ion batteries and 78% for VRFBs[6].

Testing Response Time

Response time is a critical parameter for grid services like frequency regulation, where rapid injection or absorption of power is required. It measures how quickly a battery system can respond to a control signal.

Methodology:

  • Standby State: The battery system is in an idle or standby state at a specific SOC.

  • Step Command: A step command is sent to the power conversion system to either charge or discharge at a specific power level.

  • Data Acquisition: High-speed data acquisition systems record the command signal and the actual power output of the battery system.

  • Response Time Calculation: The response time is typically defined as the time taken for the power output to reach a certain percentage (e.g., 90%) of the commanded power level.

Visualizing the Comparison and Workflow

To better illustrate the relationships and processes involved in comparing these battery technologies, the following diagrams are provided in the DOT language for Graphviz.

cluster_vrfb This compound Redox Flow Battery cluster_liion Lithium-Ion Battery vrfb_adv Advantages: - Long Cycle Life (>10,000) - Scalable Power & Energy - High Safety (non-flammable) - 100% Depth of Discharge liion_dis Disadvantages: - Shorter Cycle Life (1,000-5,000) - Safety Concerns (thermal runaway) - Capacity Degradation - Limited Scalability vrfb_dis Disadvantages: - Low Energy Density - Higher Upfront Cost - Slower Response Time - Complex System liion_adv Advantages: - High Energy Density - High Efficiency - Fast Response Time - Mature Technology

Key Advantages and Disadvantages of VRFB and Li-ion Batteries.

cluster_planning Phase 1: Planning & Setup cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis & Comparison define_scope Define Scope & Metrics select_batteries Select VRFB & Li-ion Systems define_scope->select_batteries setup_testbed Setup Testbed & Instrumentation select_batteries->setup_testbed cycle_life Cycle Life Testing setup_testbed->cycle_life efficiency Round-Trip Efficiency Measurement setup_testbed->efficiency response_time Response Time Analysis setup_testbed->response_time performance_mapping Performance Mapping setup_testbed->performance_mapping collect_data Collect & Process Data cycle_life->collect_data efficiency->collect_data response_time->collect_data performance_mapping->collect_data compare_metrics Compare Performance Metrics collect_data->compare_metrics economic_analysis Techno-economic Analysis compare_metrics->economic_analysis generate_report Generate Comparison Report economic_analysis->generate_report

Logical Workflow for a Comparative Study of Grid-Scale Batteries.

start Start: Battery System at Standby send_signal Send Control Signal (e.g., Charge/Discharge Command) start->send_signal measure_response Measure Power Output & System Parameters send_signal->measure_response analyze_data Analyze Data: - Efficiency - Response Time - Capacity Fade measure_response->analyze_data end End: Test Cycle Complete analyze_data->end

Basic Experimental Workflow for Grid-Scale Battery Testing.

Conclusion

The choice between this compound redox flow and lithium-ion batteries for grid storage is not straightforward and depends heavily on the specific application requirements. Lithium-ion batteries currently dominate the market due to their high energy density, efficiency, and mature manufacturing processes[7]. They are well-suited for applications requiring rapid response and high power output over shorter durations.

However, for long-duration energy storage, a critical need for a grid with high renewable penetration, this compound redox flow batteries present a compelling alternative. Their exceptional cycle life, inherent safety, and independent scalability of power and energy offer significant long-term operational advantages[5]. While the upfront cost of VRFBs is higher, their longer lifespan and lower degradation can result in a lower levelized cost of storage over the project's lifetime.

Ongoing research and development for both technologies are focused on improving performance, reducing costs, and enhancing safety. As the grid continues to evolve, a portfolio of energy storage technologies, including both VRFBs and Li-ion batteries, will likely be necessary to ensure a reliable, resilient, and decarbonized electricity system.

References

A Comparative Guide to Validating the Insulin-Mimetic Effects of New Vanadium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global prevalence of diabetes mellitus necessitates the exploration of novel therapeutic agents. Among these, vanadium complexes have emerged as a promising class of insulin-mimetic compounds. This guide provides a comparative analysis of new this compound complexes, offering a comprehensive overview of their efficacy, supported by experimental data. Detailed methodologies for key validation assays are presented to facilitate reproducible research in this critical area.

Comparative Efficacy of this compound Complexes

The insulin-mimetic effects of this compound complexes are primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs), particularly PTP1B, a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these complexes enhance the phosphorylation of the insulin receptor and its downstream substrates, mimicking the effects of insulin. The second-generation organic this compound complexes, such as bis(maltolato)oxothis compound(IV) (BMOV) and bis(ethylmaltolato)oxothis compound(IV) (BEOV), have demonstrated improved efficacy and reduced toxicity compared to first-generation inorganic this compound salts like vanadyl sulfate.

In Vitro PTP1B Inhibition

The inhibitory potential of this compound complexes against PTP1B is a key indicator of their insulin-mimetic activity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

This compound ComplexIC50 for PTP1B Inhibition (nM)Reference Study
[VO(dipic)(dmbipy)]·2H₂O185.4 ± 9.8[1]
--INVALID-LINK--·H₂O167.2 ± 8.0[1]
Sodium Orthovanadate204.1 ± 25.15[1]
Bis(maltolato)oxothis compound(IV) (BMOV)860 ± 20[2]
Vanadyl Sulfate (VOSO₄)~380 (species dependent)[3]
ONS-type complex (VC054)140[3]
ONS-type complex (VC059)110[3]

Note: IC50 values can vary between studies due to different experimental conditions, such as the substrate used (e.g., pNPP vs. DiFMUP).[3]

In Vivo Blood Glucose Reduction in STZ-Induced Diabetic Rats

The streptozotocin (STZ)-induced diabetic rat is a widely used animal model for Type 1 diabetes to evaluate the in vivo efficacy of anti-diabetic compounds.

This compound ComplexDosage and AdministrationDuration of TreatmentBlood Glucose ReductionReference Study
cis-[VO₂(obz)py]10, 20, 40 mg/kg, oral gavage, twice every 3rd day5 weeksSignificantly decreased throughout the 5-week period compared to diabetic control.[4][4]
Vanadyl Sulfate9.3 and 4.6 mg V/kg, daily i.p. injection12 weeksDecreased from ~22.2 to ~7.2 mmol/L within 2 days.[5][5]
L-Glu(γ)HXMVO₃⁻0.28 mmol/kg, single oral gavage22 hoursDecreased from 490 to 360 mg/dL within 1 hour.[6][6]
Vanadate (in drinking water)0.2 mg/kg/day, oral gavage40 daysSignificant reduction after 40 days compared to diabetic control.[7][7]
BMOV0.1 mmol/kg, i.p. injection3 daysSignificant glucose lowering (>50% on average) within the first day.[8][8]

Note: The potency and duration of action can vary significantly based on the complex's structure, dosage, and route of administration. For instance, an oral dose-response curve showed that BMOV was 2 to 3 times more potent than vanadyl sulfate.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of new this compound complexes.

PTP1B Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test this compound complex

  • Known PTP1B inhibitor (e.g., Suramin or Sodium Orthovanadate) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test this compound complex and the positive control in the PTP Assay Buffer.

  • Enzyme Reaction: In a 96-well plate, add the PTP Assay Buffer, the test compound or control, and the PTP1B enzyme. Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add the pNPP substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate glucose uptake in fat cells, a key insulin-like action.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin, Dexamethasone, and IBMX for differentiation

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Test this compound complex

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.

  • Serum Starvation: Before the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Treatment: Wash the cells with KRH buffer and then incubate them with the test this compound complex or insulin (positive control) in KRH buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 5-10 minutes).

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor like cytochalasin B. Lyse the cells with a suitable lysis buffer.

  • Measurement: If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence with a suitable plate reader.

  • Data Analysis: Express the glucose uptake as a percentage of the basal uptake (no treatment) and compare the effect of the this compound complex to that of insulin.

In Vivo Studies in STZ-Induced Diabetic Rats

This model is used to assess the anti-hyperglycemic effects of this compound complexes in a living organism.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Test this compound complex

  • Vehicle control (e.g., water or saline)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 45-65 mg/kg body weight) dissolved in cold citrate buffer. Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are typically considered diabetic.[3][4]

  • Acclimatization and Grouping: Allow the diabetic rats to acclimatize for a week. Then, divide them into groups: diabetic control (vehicle), positive control (e.g., a known anti-diabetic drug), and treatment groups (different doses of the this compound complex). A non-diabetic control group should also be included.

  • Administration of Test Compound: Administer the this compound complex or vehicle to the respective groups daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly (e.g., weekly). Blood samples can be collected from the tail vein.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT can be performed to assess glucose tolerance. After an overnight fast, administer a glucose solution orally and measure blood glucose levels at different time points (e.g., 0, 30, 60, 90, and 120 minutes).[11]

  • Biochemical and Histopathological Analysis: At the end of the study, collect blood and tissues for biochemical analysis (e.g., insulin levels, lipid profile) and histopathological examination of organs like the pancreas, liver, and kidneys.

  • Data Analysis: Analyze the changes in blood glucose levels, body weight, and other parameters between the treatment and control groups to evaluate the efficacy and potential toxicity of the this compound complex.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the validation process.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin or This compound Complex IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PTP1B PTP1B IRS->PTP1B Dephosphorylates (Inhibited by this compound) PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulates Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation PTP1B_assay PTP1B Inhibition Assay (Determine IC50) Decision Promising Results? PTP1B_assay->Decision Glucose_uptake_assay Glucose Uptake Assay (3T3-L1 Adipocytes) Glucose_uptake_assay->Decision STZ_model STZ-Induced Diabetic Rat Model Treatment This compound Complex Administration (Oral Gavage) STZ_model->Treatment Monitoring Monitor Blood Glucose, Body Weight, etc. Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Analysis Biochemical & Histopathological Analysis OGTT->Analysis End Candidate for Further Development Analysis->End Start New this compound Complex Start->PTP1B_assay Start->Glucose_uptake_assay Decision->STZ_model Yes Decision->End No

References

Comparison of different vanadium oxidation states in catalytic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of different vanadium oxidation states. It includes supporting experimental data, detailed methodologies, and visualizations of reaction pathways and workflows.

This compound is a remarkably versatile transition metal in catalysis, primarily due to its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5. This property allows this compound complexes to actively participate in a wide array of redox reactions, acting as highly efficient catalysts. The catalytic activity and selectivity of this compound are strongly dependent on its oxidation state, the nature of its coordination ligands, and the specific reaction conditions. This guide will delve into a comparison of these oxidation states in several key catalytic reactions, presenting quantitative data, experimental protocols, and mechanistic insights.

Comparison of Catalytic Performance

The catalytic performance of this compound is most prominently distinguished in oxidation reactions, where the higher oxidation states, V(V) and V(IV), are frequently employed as catalyst precursors or are involved as key intermediates in the catalytic cycle. Lower oxidation states, such as V(II) and V(III), are generally considered strong reducing agents and their direct catalytic application in oxidation reactions is less common. However, they can play a role in certain catalytic cycles through in-situ oxidation to higher, more active states.

Catalytic Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, particularly in the production of chiral sulfoxides which are valuable intermediates in the pharmaceutical industry. This compound complexes in the +4 and +5 oxidation states have demonstrated significant catalytic activity in this reaction.

Catalyst PrecursorThis compound Oxidation StateSubstrateOxidantConversion (%)Selectivity to Sulfoxide (%)Time (h)Reference
[VIVO(Haeae‐sal)(MeOH)]++4ThioanisoleH2O298>991[1]
[VIVO(Haeae‐hyap)(MeOH)]++4ThioanisoleH2O295>991[1]
Hemicryptophane-encapsulated V(V)+5ThioanisoleCumene Hydroperoxide>90>903[2]
Catalytic Epoxidation of Alkenes

The epoxidation of alkenes is a fundamental reaction for the synthesis of epoxides, which are versatile building blocks in the chemical industry. This compound(IV) and this compound(V) compounds are well-known to catalyze this transformation effectively.

Catalyst PrecursorThis compound Oxidation StateSubstrateOxidantConversion (%)Selectivity to Epoxide (%)Time (h)Reference
[VO(acac)2]+4CyclohexeneTBHP~90Not specified4.5[3]
This compound(IV) Salen Complex+4StyreneH2O271Not specifiedNot specified[3]
V-MIL-47+4CyclohexeneTBHP>99~9524[4]
Oxido-vanadium(V) complexes+5cis-CycloocteneH2O2>99>823[5]
Catalytic Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. This compound(V) species are often implicated as the active catalysts in these reactions.

Catalyst PrecursorThis compound Oxidation StateSubstrateOxidantConversion (%)Selectivity to Aldehyde/Ketone (%)Time (h)Reference
V2O5+51-PhenylethanolO298998[6]
[(HQ)2VV(O)(OCH2Ph)]+5Benzyl alcoholO2<12 (without base)Not specified72[7]
[(HQ)2VV(O)(OCH2Ph)] with NEt3+5Benzyl alcoholO2Quantitative50% Benzaldehyde, 50% Benzyl alcohol1[7]

Experimental Protocols

Synthesis of this compound(IV) Catalyst Precursor: [VO(acac)₂]

Vanadyl acetylacetonate, [VO(acac)₂], is a common and stable precursor for many this compound-catalyzed reactions.

Materials:

  • This compound(V) pentoxide (V₂O₅)

  • Acetylacetone (Hacac)

  • Ethanol

  • Deionized water

Procedure:

  • A suspension of V₂O₅ (1.82 g, 10 mmol) in 50 mL of deionized water is prepared in a round-bottom flask.

  • To this suspension, 5.8 mL (56 mmol) of acetylacetone is added.

  • The mixture is refluxed with vigorous stirring for 2 hours. During this time, the orange suspension will turn into a deep blue solution.

  • The solution is cooled to room temperature and then placed in an ice bath for 1 hour to facilitate crystallization.

  • The resulting blue crystals of [VO(acac)₂] are collected by filtration, washed with cold ethanol and then with diethyl ether.

  • The product is dried in a desiccator over anhydrous CaCl₂.

General Procedure for Catalytic Oxidation of Thioanisole

This protocol describes a typical procedure for the this compound-catalyzed oxidation of a sulfide to a sulfoxide.

Materials:

  • This compound catalyst precursor (e.g., [VO(acac)₂] or a V(IV) Schiff base complex)

  • Thioanisole

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer, the this compound catalyst (0.005 mmol) is dissolved in 5 mL of acetonitrile.

  • Thioanisole (0.5 mmol) and the internal standard are added to the solution.

  • The reaction mixture is stirred at a constant temperature (e.g., 25 °C).

  • Hydrogen peroxide (0.55 mmol) is added dropwise to the reaction mixture over a period of 10 minutes.

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The product is extracted with diethyl ether, and the organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The product can be further purified by column chromatography.

Mechanistic Insights and Visualizations

The catalytic activity of this compound complexes is intrinsically linked to the ability of the this compound center to cycle between different oxidation states. The following diagrams, generated using the DOT language for Graphviz, illustrate proposed catalytic cycles and experimental workflows.

Catalytic_Cycle_Alcohol_Oxidation V5_alkoxide L-V(V)=O V3_species [L-V(III)] V5_alkoxide->V3_species - RCHO V5_catalyst [L-V(V)=O] V3_species->V5_catalyst + Oxidant - Reduced Oxidant V5_catalyst->V5_alkoxide + RCH₂OH - H₂O substrate RCH₂OH product RCHO oxidant Oxidant (e.g., O₂) reductant Reduced Oxidant

Caption: Proposed catalytic cycle for the oxidation of an alcohol catalyzed by a this compound(V) complex.

The catalytic cycle for alcohol oxidation often involves a V(V) active species. The alcohol coordinates to the V(V) center, forming an alkoxide complex. This is followed by an intramolecular redox reaction where the alcohol is oxidized to an aldehyde or ketone, and the this compound is reduced, often to V(III). The V(III) species is then re-oxidized back to V(V) by a suitable oxidant (like O₂), thus regenerating the active catalyst and completing the cycle.[8]

Experimental_Workflow_Sulfoxidation cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis V_precursor This compound Precursor (e.g., [VO(acac)₂]) Catalyst This compound(IV) Complex V_precursor->Catalyst Ligand Schiff Base Ligand Ligand->Catalyst Solvent_prep Solvent (e.g., Methanol) Solvent_prep->Catalyst Catalyst_rxn This compound(IV) Complex Catalyst->Catalyst_rxn Reaction_mixture Reaction at 25°C Catalyst_rxn->Reaction_mixture Substrate Thioanisole Substrate->Reaction_mixture Oxidant H₂O₂ Oxidant->Reaction_mixture Solvent_rxn Solvent (Acetonitrile) Solvent_rxn->Reaction_mixture Quenching Quench with Na₂SO₃ Reaction_mixture->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Analysis GC Analysis Extraction->Analysis

Caption: Experimental workflow for the catalytic oxidation of thioanisole using a this compound(IV) complex.

This workflow illustrates the key steps in a typical laboratory-scale catalytic experiment. It begins with the preparation of the this compound catalyst, followed by the catalytic reaction itself where the substrate and oxidant are brought together in the presence of the catalyst and a solvent. Finally, the reaction is worked up and the products are analyzed to determine conversion and selectivity.

References

Vanadium Alloys Outperform Traditional Steel Additives in Critical Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the superior performance of vanadium alloys in enhancing the mechanical properties of steel when compared to other common additives such as manganese, niobium, molybdenum, and chromium. This compound consistently demonstrates a remarkable ability to improve tensile strength, yield strength, and wear resistance, offering significant advantages for researchers and professionals in materials science and engineering.

This compound's primary strengthening effects in high-strength low-alloy (HSLA) steels are attributed to its unique ability to induce both significant grain refinement and precipitation strengthening.[1][2] These mechanisms work in concert to create a finer, more robust microstructure within the steel, leading to enhanced durability and performance under demanding conditions.

Comparative Analysis of Mechanical Properties

The addition of small amounts of this compound to steel results in a substantial increase in strength and hardness. This is primarily achieved through the formation of very fine and hard this compound carbonitride (V(C,N)) precipitates within the steel matrix. These precipitates effectively pin grain boundaries and hinder dislocation movement, which are the primary mechanisms of deformation in metals.[2]

In comparison, while other alloying elements also provide strengthening benefits, they often come with trade-offs. For instance, increasing manganese content can enhance strength but may reduce toughness and weldability. Niobium is effective in grain refinement, but this compound often provides a greater precipitation strengthening effect. Molybdenum is primarily used for improving high-temperature strength and creep resistance, while chromium is key for corrosion resistance, but their impact on ambient temperature tensile properties can be less pronounced than that of this compound.

Below is a summary of the comparative performance of various steel additives based on a review of experimental data.

Alloying ElementPrimary Strengthening Mechanism(s)Typical Impact on Mechanical Properties
This compound (V) Precipitation Strengthening, Grain RefinementSignificant increase in yield and tensile strength, enhanced wear resistance, and good toughness.
Manganese (Mn) Solid Solution Strengthening, HardenabilityModerate increase in strength and hardness, but can decrease toughness and weldability at higher concentrations.
Niobium (Nb) Grain Refinement, Precipitation StrengtheningEffective in refining grain size for improved strength and toughness; precipitation strengthening is generally less potent than with this compound.[1]
Molybdenum (Mo) Solid Solution Strengthening, Carbide FormationPrimarily enhances high-temperature strength, creep resistance, and hardenability.
Chromium (Cr) Hardenability, Corrosion ResistanceImproves corrosion and oxidation resistance, and contributes to hardenability; moderate effect on strength.[3]

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons of steel alloy performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate the mechanical properties of steel.

Tensile Testing (in accordance with ASTM A370)

The tensile test is a fundamental materials science test in which a sample is subjected to a controlled tension until failure. The results from the test are used to determine the tensile strength, yield strength, and ductility of the material.

Procedure:

  • Specimen Preparation: A standardized specimen is machined from the steel alloy to be tested. The dimensions of the specimen are precisely measured and recorded.

  • Gage Marking: Two marks are placed on the specimen at a specific distance apart, known as the gage length.

  • Machine Setup: The specimen is securely mounted in the grips of a universal testing machine.

  • Load Application: A uniaxial tensile load is applied to the specimen at a constant rate.

  • Data Acquisition: The applied load and the elongation of the gage length are continuously monitored and recorded until the specimen fractures.

  • Analysis: The recorded data is used to generate a stress-strain curve, from which the yield strength, ultimate tensile strength, and percent elongation can be determined.

Charpy V-Notch Impact Testing (in accordance with ASTM E23)

The Charpy V-notch test is a standardized high strain-rate test which determines the amount of energy absorbed by a material during fracture. This absorbed energy is a measure of the material's notch toughness.

Procedure:

  • Specimen Preparation: A rectangular bar with a V-shaped notch in the center is machined from the steel alloy.

  • Temperature Conditioning: The specimen is brought to a specified test temperature.

  • Test Execution: The specimen is placed on supports in a Charpy impact testing machine. A weighted pendulum is released from a known height, striking the side opposite the notch.

  • Energy Measurement: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after breaking the specimen.

  • Fracture Analysis: The appearance of the fracture surface is examined to determine the mode of fracture (ductile or brittle).

Visualizing the Strengthening Mechanisms

The underlying metallurgical principles that govern the performance of this compound alloys can be visualized through the following diagrams.

Strengthening_Mechanisms cluster_0 Alloying Additions cluster_1 Microstructural Changes cluster_2 Enhanced Mechanical Properties This compound This compound (V) Grain_Refinement Fine Grain Structure This compound->Grain_Refinement Promotes Precipitation V(C,N) Precipitates This compound->Precipitation Forms fine Other_Additives Other Additives (Mn, Nb, Mo, Cr) Other_Additives->Grain_Refinement Solid_Solution Solid Solution Strengthening Other_Additives->Solid_Solution Carbide_Formation Other Carbides Other_Additives->Carbide_Formation Strength Increased Strength (Tensile & Yield) Grain_Refinement->Strength Toughness Improved Toughness Grain_Refinement->Toughness Precipitation->Strength Wear_Resistance Enhanced Wear Resistance Precipitation->Wear_Resistance Solid_Solution->Strength High_Temp_Strength High-Temperature Strength Carbide_Formation->High_Temp_Strength

Caption: Influence of alloying elements on steel microstructure and properties.

The diagram above illustrates the primary pathways through which this compound and other additives influence the microstructure of steel, leading to a range of enhanced mechanical properties. This compound's dual action of promoting fine grain structures and forming highly effective V(C,N) precipitates is a key differentiator.

Experimental_Workflow cluster_0 Material Preparation cluster_1 Specimen Machining cluster_2 Mechanical Testing cluster_3 Data Analysis Alloy_Melting Alloy Melting & Casting Hot_Rolling Hot Rolling Alloy_Melting->Hot_Rolling Heat_Treatment Heat Treatment (e.g., Normalizing, Quenching, Tempering) Hot_Rolling->Heat_Treatment Tensile_Specimen Tensile Test Specimen (ASTM A370) Heat_Treatment->Tensile_Specimen Impact_Specimen Charpy V-Notch Specimen (ASTM E23) Heat_Treatment->Impact_Specimen Tensile_Test Tensile Testing Tensile_Specimen->Tensile_Test Impact_Test Charpy Impact Testing Impact_Specimen->Impact_Test Stress_Strain Stress-Strain Curve Analysis Tensile_Test->Stress_Strain Toughness_Calc Impact Energy Calculation Impact_Test->Toughness_Calc Microstructure Microstructural Characterization (SEM, TEM) Stress_Strain->Microstructure Toughness_Calc->Microstructure

Caption: A typical experimental workflow for evaluating steel alloy performance.

This workflow diagram outlines the key stages involved in the experimental evaluation of steel alloys, from initial material processing to final data analysis. Adherence to such a structured approach is essential for generating reliable and comparable data.

References

Comparative analysis of vanadium-based catalysts for selective oxidation.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, protocols, and pathways of vanadium-based catalysts in key selective oxidation reactions, providing researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and experimental design.

This compound-based catalysts have long been at the forefront of research and industrial applications in selective oxidation, a cornerstone of modern chemical synthesis. Their remarkable ability to facilitate the conversion of hydrocarbons and alcohols into valuable aldehydes, ketones, and other oxygenates with high selectivity has made them indispensable. This guide offers an objective comparison of the performance of various this compound-based catalytic systems, supported by experimental data, detailed methodologies, and visual representations of reaction mechanisms and workflows.

Performance Comparison of this compound-Based Catalysts

The efficacy of this compound-based catalysts is profoundly influenced by the choice of support material, the loading of the active this compound species, and the reaction conditions. Below, we present a comparative summary of catalyst performance in the selective oxidation of propane, benzyl alcohol, and ethanol.

Oxidative Dehydrogenation (ODH) of Propane

The oxidative dehydrogenation of propane to propylene is a critical industrial process. Alumina-supported this compound catalysts (VOx/γ-Al2O3) are widely studied for this reaction. The addition of promoters, such as calcium oxide (CaO), has been shown to significantly enhance performance.

CatalystThis compound Loading (wt%)SupportPropane Conversion (%)Propylene Selectivity (%)Reference
VOx/γ-Al2O35-10γ-Al2O311.7 - 15.167.7 - 85.9[1]
VOx/CaO-γ-Al2O3 (1:1)10CaO-γ-Al2O36585[2][3]

As the data indicates, the VOx/CaO-γ-Al2O3 catalyst demonstrates a remarkable improvement in both propane conversion and propylene selectivity compared to the unpromoted VOx/γ-Al2O3 catalyst.[1][2][3] This is attributed to the promoter's ability to create a balanced acidity and enhance the oxygen-carrying capacity of the catalyst.[2][3]

Selective Oxidation of Benzyl Alcohol to Benzaldehyde

The oxidation of benzyl alcohol to benzaldehyde is a vital transformation in the synthesis of fine chemicals and pharmaceuticals. Vanadia supported on various materials has been explored for this reaction, with performance varying based on the support's properties.

CatalystVanadia Loading (wt% V2O5)SupportBenzyl Alcohol Conversion (%)Benzaldehyde Selectivity (%)Reference
V2O5/Sm2O3-RHS8Samaria-promoted Rice Husk Silica56.475.2[4]

The use of samaria-promoted rice husk silica as a support for vanadia shows promising activity and selectivity for the oxidation of benzyl alcohol.[4] The interaction between the vanadia and the promoted support is crucial for achieving high performance.

Selective Oxidation of Ethanol

The selective oxidation of ethanol can yield valuable products like acetaldehyde or acetic acid, depending on the catalyst and reaction conditions. The support material plays a critical role in determining the product distribution and the overall activity.

Catalyst SupportPredominant Vanadia SpeciesPrimary ProductSelectivityReference
Silica (SiO2)V2O5 crystallitesAcetaldehydeHigh[5]
Alumina (Al2O3)V2O5 crystallitesAcetaldehydeHigh[5]
Titania (TiO2)Monomeric and polymeric surface speciesAcetaldehyde (low temp.), Acetic Acid (high temp.)80-100% (Acetaldehyde), ~65% (Acetic Acid)[5]
Zirconia (ZrO2)Surface species and V2O5 crystallitesAcetaldehydeHigh[5]

Supported vanadia catalysts demonstrate high selectivity towards acetaldehyde, particularly on silica and alumina supports where V2O5 crystallites are the dominant species.[5] On a titania support, the nature of the product can be tuned by the reaction temperature, with lower temperatures favoring acetaldehyde and higher temperatures promoting the formation of acetic acid.[5] VOx/ZrO2/SiO2 has also been noted for its good catalytic behavior in ethanol oxidation.[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for advancing catalyst research. Below are representative protocols for the synthesis of a supported this compound catalyst and a general procedure for catalytic performance testing.

Synthesis of VOx/ZrO2/SiO2 Catalyst

This protocol describes the synthesis of a highly dispersed vanadia catalyst on a zirconia-modified silica support via the incipient wetness impregnation method.

Materials:

  • Silica (SiO2) support

  • Zirconium(IV) oxynitrate (ZrO(NO3)2)

  • Ammonium metavanadate (NH4VO3)

  • Oxalic acid

  • Deionized water

  • Ethanol

Procedure:

  • Support Preparation: The silica support is dried to remove physisorbed water.

  • Zirconia Deposition: An aqueous solution of zirconium(IV) oxynitrate is added to the silica support dropwise with continuous stirring until the pores are filled (incipient wetness).

  • Drying and Calcination: The zirconia-modified silica is dried in an oven and then calcined in air at a high temperature (e.g., 500-600 °C) to decompose the nitrate precursor and form zirconia nanoparticles on the silica surface.

  • Vanadia Impregnation: An aqueous solution of ammonium metavanadate and oxalic acid is prepared. The VOx/ZrO2-SiO2 catalyst is then synthesized by the incipient wetness impregnation of the ZrO2/SiO2 support with this this compound precursor solution.

  • Final Drying and Calcination: The resulting material is dried and then calcined in air to yield the final VOx/ZrO2/SiO2 catalyst.

General Procedure for Catalytic Activity Testing in a Fixed-Bed Reactor

This procedure outlines the steps for evaluating the performance of a this compound-based catalyst for a gas-phase selective oxidation reaction.

Apparatus:

  • Fixed-bed reactor (typically a quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for reactant gases

  • Condenser to trap liquid products

  • Gas chromatograph (GC) for online analysis of reactants and products

Procedure:

  • Catalyst Loading: A specific amount of the catalyst is packed into the reactor, usually supported on quartz wool.

  • Pre-treatment: The catalyst is pre-treated in a flow of an inert gas (e.g., N2 or He) at a specific temperature to remove any adsorbed impurities.

  • Reaction Initiation: The reactant gas mixture (e.g., hydrocarbon, alcohol, and an oxidant like air or oxygen, diluted in an inert gas) is introduced into the reactor at a controlled flow rate using mass flow controllers. The reactor is heated to the desired reaction temperature.

  • Steady-State Operation: The reaction is allowed to proceed until a steady state is reached, which is monitored by the consistent composition of the outlet stream.

  • Product Analysis: The gaseous products are analyzed online using a gas chromatograph. Liquid products are collected in a condenser and analyzed separately by GC or other analytical techniques.

  • Data Calculation: Conversion of the reactant and selectivity to each product are calculated based on the analysis of the inlet and outlet streams.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in catalysis can greatly aid in understanding and optimizing these systems.

The Mars-van Krevelen Reaction Mechanism

The selective oxidation of hydrocarbons over many metal oxide catalysts, including this compound-based systems, is often described by the Mars-van Krevelen mechanism. This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation of the substrate, followed by the re-oxidation of the reduced catalyst by gaseous oxygen.

Mars_van_Krevelen Substrate Substrate (RH) Catalyst_ox Oxidized Catalyst (V-O) Substrate->Catalyst_ox Adsorption Product Oxidized Product (RO) Catalyst_red Reduced Catalyst (V-□) Catalyst_ox->Catalyst_red Substrate Oxidation (Lattice O consumption) Catalyst_red->Product Product Desorption O2 Gaseous O₂ O2->Catalyst_red Re-oxidation O2_adsorbed Adsorbed Oxygen

Caption: The Mars-van Krevelen mechanism for selective oxidation.

Experimental Workflow for Catalyst Evaluation

The process of evaluating a new catalyst involves a systematic workflow, from synthesis and characterization to performance testing and data analysis.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Catalytic Testing cluster_eval Performance Evaluation Synthesis Catalyst Synthesis Calcination Calcination Synthesis->Calcination XRD XRD Calcination->XRD BET BET Surface Area Calcination->BET Raman Raman Spectroscopy Calcination->Raman TPR H₂-TPR Calcination->TPR Pretreatment Pre-treatment Calcination->Pretreatment Reaction Reaction Pretreatment->Reaction Analysis Product Analysis (GC) Reaction->Analysis Conversion Calculate Conversion Analysis->Conversion Selectivity Calculate Selectivity Analysis->Selectivity

Caption: A typical workflow for catalyst synthesis, characterization, and testing.

References

A Researcher's Guide to Validating Theoretical Models of Vanadium Redox Flow Battery Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the energy storage domain, particularly Vanadium Redox Flow Batteries (VRFBs), the rigorous validation of theoretical models is paramount for accurate prediction of battery performance and lifespan. This guide provides an objective comparison of common theoretical models against experimental data, details key experimental protocols for validation, and visualizes the intricate relationships within this field.

Theoretical models for VRFBs are essential for understanding complex internal processes, optimizing design, and developing effective control strategies. However, the accuracy of these models hinges on their validation against real-world experimental data. This guide delves into the common methodologies for this validation process, presenting a comparative analysis to aid researchers in selecting and implementing appropriate models and experimental techniques.

Comparing Theoretical Models: A Data-Driven Overview

The performance of various theoretical models can be quantitatively compared based on their ability to predict key battery parameters. The following table summarizes the typical performance of major model types when validated against experimental data.

Model TypeKey Predicted ParametersTypical Deviation from Experimental DataKey Strengths & Weaknesses
Electrochemical Models Cell Voltage, State of Charge (SOC), Overpotentials, Species Concentration5-15% for cell voltage, depending on complexity and parameter accuracy.[1]Strengths: High fidelity, provides detailed insight into internal battery states. Weaknesses: Computationally intensive, requires extensive and accurate input parameters.
Equivalent Circuit Models (ECM) Terminal Voltage, SOC, Internal Resistance2-10% for terminal voltage.[2]Strengths: Computationally efficient, suitable for real-time control applications. Weaknesses: Less physically meaningful, parameters may not directly correlate to specific electrochemical processes.
Grey Box Models Cell Voltage, SOC, State of Health (SOH)3-8% for cell voltage and SOC.[3][4]Strengths: Balances physical insight with computational efficiency by combining theoretical equations with data-driven components.[3][4] Weaknesses: Model accuracy is dependent on the quality and quantity of the training data.
Data-Driven Models (e.g., Machine Learning) Terminal Voltage, SOC, SOH, Remaining Useful Life1-5% for terminal voltage, highly dependent on training data.[5][6]Strengths: Can capture complex non-linear behaviors without a deep understanding of the underlying physics.[5][6] Weaknesses: Requires large datasets for training, may not generalize well outside the training data range, lacks physical interpretability.

Essential Experimental Protocols for Model Validation

Accurate model validation is critically dependent on the quality of experimental data. The following are detailed methodologies for key experiments used to generate this data.

Galvanostatic Charge-Discharge Cycling

Objective: To obtain charge-discharge curves (voltage vs. time/capacity) at various current densities, which are fundamental for validating the voltage and capacity predictions of a model.

Methodology:

  • Electrolyte Preparation: Prepare this compound electrolyte of a known concentration (e.g., 1.6 M VOSO₄ in 3 M H₂SO₄).[7]

  • Cell Assembly: Assemble a single-cell VRFB with defined components (e.g., graphite felt electrodes, ion exchange membrane).

  • System Setup: Connect the cell to a battery cycler and peristaltic pumps to circulate the electrolyte at a controlled flow rate (e.g., 40 mL/min).[8]

  • Initial State: Bring the battery to a known initial State of Charge (SOC), often 50%, which can be achieved by charging or discharging to a specific open-circuit voltage (OCV).

  • Cycling:

    • Charge the battery at a constant current (e.g., 60 mA/cm²) until an upper voltage limit is reached (e.g., 1.7 V).[7][9]

    • Hold at the upper voltage limit until the current drops below a certain threshold (if performing a constant-voltage step).

    • Discharge the battery at the same constant current until a lower voltage limit is reached (e.g., 0.8 V).[10]

    • Hold at the lower voltage limit until the current drops below a certain threshold (if performing a constant-voltage step).

  • Data Acquisition: Record voltage, current, and time throughout the cycling process.

  • Repeatability: Repeat the cycling for multiple cycles to ensure data consistency and to study capacity fade.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the internal resistances of the battery, including ohmic, charge transfer, and mass transport resistances, which are crucial parameters for electrochemical models.

Methodology:

  • Steady State: Bring the battery to a specific and stable SOC and temperature.

  • EIS Measurement: Apply a small AC voltage or current perturbation (e.g., 10 mV amplitude) over a range of frequencies (e.g., 100 kHz to 10 mHz) using a potentiostat with an EIS module.

  • Data Analysis: Fit the resulting Nyquist plot to an appropriate equivalent circuit model to extract the values of different resistance components.

  • SOC Dependence: Repeat the EIS measurements at various SOC levels (e.g., 20%, 50%, 80%) as the internal resistances are SOC-dependent.

State of Charge (SOC) and Open-Circuit Voltage (OCV) Correlation

Objective: To establish the relationship between OCV and SOC, which is a key input and validation parameter for many models.[2][3][4] The Nernst equation provides a theoretical basis for this relationship.[2]

Methodology:

  • Controlled SOC: Charge or discharge the battery to a specific SOC.

  • Rest Period: Disconnect the battery from the load and let it rest for a significant period (e.g., 30-60 minutes) to allow the cell voltage to stabilize to the OCV.

  • OCV Measurement: Measure the stable cell voltage.

  • Iterate: Repeat this process at various SOC intervals (e.g., every 10%) over the entire operating range of the battery.

  • Curve Fitting: Plot the measured OCV against the corresponding SOC and fit the data with a polynomial function to create an OCV-SOC curve.[2][4]

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships in VRFB model validation.

Theoretical_Model_Validation_Workflow cluster_model Theoretical Modeling cluster_exp Experimental Validation cluster_comp Comparison & Refinement Model_Selection Model Selection (Electrochemical, ECM, etc.) Parameterization Model Parameterization Model_Selection->Parameterization Simulation Model Simulation Parameterization->Simulation Comparison Comparison of Simulated and Experimental Data Simulation->Comparison Experiment_Design Experimental Design (Cycling, EIS, OCV-SOC) Data_Acquisition Data Acquisition Experiment_Design->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Data_Processing->Comparison Error_Analysis Error Analysis Comparison->Error_Analysis Model_Refinement Model Refinement Error_Analysis->Model_Refinement Model_Refinement->Parameterization

Caption: A typical workflow for the validation of theoretical VRFB models.

Logical_Relationships cluster_inputs Model Inputs cluster_models Theoretical Models cluster_outputs Model Outputs (Predictions) cluster_validation Experimental Validation Data Parameters Physical & Electrochemical Parameters EM Electrochemical Model Parameters->EM Operating_Conditions Operating Conditions (Current, Flow Rate, Temp) Operating_Conditions->EM ECM Equivalent Circuit Model Operating_Conditions->ECM Data_Driven Data-Driven Model Operating_Conditions->Data_Driven Voltage Cell Voltage EM->Voltage SOC State of Charge EM->SOC Efficiency Efficiency EM->Efficiency EIS_Data EIS Data EM->EIS_Data Parameter Extraction ECM->Voltage ECM->SOC Data_Driven->Voltage Data_Driven->SOC Charge_Discharge Charge-Discharge Curves Voltage->Charge_Discharge OCV_SOC_Curve OCV-SOC Curve SOC->OCV_SOC_Curve

Caption: Logical relationships between model inputs, types, outputs, and validation data.

References

A Comparative Toxicological Analysis of Vanadium Pentoxide and Vanadium Dioxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium oxide nanoparticles, particularly this compound pentoxide (V₂O₅) and this compound dioxide (VO₂), are gaining traction in various industrial and biomedical applications. Their increasing use necessitates a thorough understanding of their potential toxicological profiles. This guide provides an objective comparison of the toxicity of V₂O₅ and VO₂ nanoparticles, supported by experimental data from in vivo and in vitro studies, to aid in risk assessment and the development of safer nanomaterials.

Executive Summary

Current research indicates that both V₂O₅ and VO₂ nanoparticles exhibit dose-dependent toxicity. However, the extent and nature of their toxic effects differ based on the specific this compound oxide, experimental model, and route of exposure. In general, in vivo studies suggest that VO₂ nanoparticles may induce a more potent and persistent inflammatory and oxidative stress response in pulmonary tissues compared to V₂O₅ nanoparticles. In contrast, some in vitro studies indicate a higher cytotoxic potential for V₂O₅ nanoparticles in certain cell lines. Physicochemical properties such as size, shape, and dissolution rate are critical factors influencing their biological activity.

In Vivo Toxicity Comparison

An in vivo study on Wistar rats exposed to V₂O₅ and VO₂ nanoparticles via inhalation demonstrated a higher toxic potential for VO₂ nanoparticles.[1][2][3] This was evidenced by greater increases in markers of lung injury and inflammation in the bronchoalveolar lavage fluid of rats exposed to VO₂ nanoparticles.[1][2][3] Furthermore, VO₂ nanoparticles were found to induce persistent oxidative stress, whereas V₂O₅ nanoparticles caused a more transient effect.[1]

Another study involving repeated oral dosing in mice showed that synthetic V₂O₅ nanoparticles had a greater tendency to accumulate in various organs, including the heart, liver, and kidneys, compared to synthetic VO₂ nanoparticles.[4] This study also noted that higher doses of synthetic V₂O₅ nanoparticles led to a reduction in total protein and albumin levels.[4]

Quantitative In Vivo Toxicity Data
ParameterNanoparticleAnimal ModelExposure RouteKey FindingsReference
Lung Injury Markers
Lactate Dehydrogenase (LDH)V₂O₅ vs. VO₂Wistar RatsInhalationHigher levels in VO₂ exposed group.[1][2][3]
Gamma-Glutamyl Transpeptidase (GGT)V₂O₅ vs. VO₂Wistar RatsInhalationHigher levels in VO₂ exposed group.[1][2][3]
Alkaline Phosphatase (ALP)V₂O₅ vs. VO₂Wistar RatsInhalationHigher levels in VO₂ exposed group.[1][2][3]
Oxidative Stress
Malondialdehyde (MDA)V₂O₅ vs. VO₂Wistar RatsInhalationHigher levels in VO₂ exposed group.[1][2][3]
Reduced Glutathione (GSH)V₂O₅ vs. VO₂Wistar RatsInhalationGreater reduction in VO₂ exposed group.[1][2][3]
Inflammation
Tumor Necrosis Factor-alpha (TNF-α)V₂O₅ vs. VO₂Wistar RatsInhalationHigher and more persistent expression in VO₂ exposed group.[2][5]
Systemic Effects
White Blood Cell Count (WBC)S-V₂O₅ vs. S-VO₂MiceOralDecreased number at higher doses for both.[4]
Total Protein & AlbuminS-V₂O₅ vs. S-VO₂MiceOralReduced at higher doses of S-V₂O₅.[4]

In Vitro Cytotoxicity Comparison

In vitro studies provide valuable mechanistic insights into the cytotoxicity of this compound oxide nanoparticles. A study on human bronchial epithelial cells (BEAS-2B) showed that V₂O₅ nanoparticles had a lower LC₅₀ value (24 ppm) compared to V₂O₅ nanofibers (36 ppm), indicating higher cytotoxicity for the nanoparticle form.[1] Another study using both BEAS-2B and human lung carcinoma (A549) cells found that V₂O₅ induced dose-dependent cytotoxicity in both cell lines.[6][7]

For VO₂ nanoparticles, studies on A549 and BEAS-2B cells have demonstrated dose-dependent cytotoxicity, which is attributed to the induction of oxidative stress, mitochondrial damage, and apoptosis.[8] The cytotoxicity of VO₂ nanoparticles is also influenced by their physicochemical properties, with smaller, more crystalline particles generally exhibiting higher toxicity.[6][9]

Quantitative In Vitro Cytotoxicity Data
Cell LineNanoparticleConcentrationExposure TimeEndpointResultReference
BEAS-2BV₂O₅0-200 ppm24 hCell Viability (WST-1)LC₅₀ = 24 ppm[1]
BEAS-2BV₂O₅2.5-40 µMReal-timeCell IndexCytotoxicity observed at ≥ 5 µM[6][7]
A549V₂O₅2.5-40 µMReal-timeCell IndexDose-dependent cytotoxicity at ≥ 15 µM[6][7]
A549VO₂0.3-1.2 µg/mL4 cycles (4 days each)Proliferation InhibitionSignificant inhibition observed.[10]
BEAS-2BVO₂0.15-0.6 µg/mL4 cycles (4 days each)Proliferation InhibitionSignificant inhibition observed.[10]

Experimental Protocols

Inhalation Exposure in Wistar Rats (Based on Kulkarni et al., 2014)
  • Nanoparticle Preparation: V₂O₅ (rod-shaped, 50 ± 20 nm) and VO₂ (spherical, 30 ± 10 nm) nanoparticles are synthesized in-house.[2] Nanoparticles are suspended in saline and sonicated before use.

  • Animal Model: Male Wistar rats are used for the study.[1][2][3]

  • Exposure Protocol: Rats are exposed to nanoparticles via a nose-only inhalation system.[1][11] The exposure duration and concentration are optimized based on preliminary studies.

  • Toxicity Assessment: Post-exposure, bronchoalveolar lavage fluid (BALF) is collected to analyze for markers of lung injury (LDH, GGT, ALP).[1][2][3] Lung tissues are processed for histopathology and immunohistochemical analysis of inflammatory markers like TNF-α.[2][5] Oxidative stress markers such as malondialdehyde (MDA) and reduced glutathione (GSH) are measured in lung homogenates.[1][2][3]

G cluster_prep Nanoparticle Preparation cluster_exposure Inhalation Exposure cluster_analysis Toxicological Analysis np_synthesis Synthesize V2O5 & VO2 NPs np_suspension Suspend in Saline & Sonicate np_synthesis->np_suspension inhalation Nose-Only Inhalation np_suspension->inhalation Administer Aerosol wistar_rats Wistar Rats wistar_rats->inhalation balf BALF Collection inhalation->balf Post-exposure lung_tissue Lung Tissue Collection inhalation->lung_tissue Post-exposure balf_markers LDH, GGT, ALP balf->balf_markers oxidative_stress MDA, GSH lung_tissue->oxidative_stress inflammation Histopathology, TNF-α lung_tissue->inflammation

Workflow for Inhalation Toxicity Study.
Oral Gavage in Mice (Based on Park et al., 2016)

  • Nanoparticle Preparation: Commercial and synthetic V₂O₅ and VO₂ nanoparticles are prepared. Synthetic nanoparticles have a hydrodynamic diameter of 125-170 nm.[4] Nanoparticles are dispersed in a suitable vehicle like distilled water.

  • Animal Model: Mice are used for the study.[4]

  • Exposure Protocol: Nanoparticles are administered daily via oral gavage for 28 days at doses of approximately 2 and 6 mg/kg.[4]

  • Toxicity Assessment: At the end of the study, blood is collected for hematological and serum biochemical analysis.[4] Organs such as the heart, liver, kidneys, and spleen are harvested to determine the biodistribution of this compound.[4]

In Vitro Cytotoxicity Assay (WST-1)
  • Cell Culture: Human bronchial epithelial cells (BEAS-2B) are cultured in appropriate media until they reach 80-90% confluency.[1]

  • Nanoparticle Exposure: The culture medium is replaced with fresh medium containing various concentrations of V₂O₅ or VO₂ nanoparticles (e.g., 0-200 ppm).[1]

  • Incubation: Cells are incubated with the nanoparticles for a specified period, typically 24 hours.[1]

  • Viability Assessment: After incubation, WST-1 reagent is added to each well and incubated for a further 1-4 hours. The absorbance is then measured using a microplate reader to determine cell viability.[1]

Signaling Pathways in this compound Nanoparticle Toxicity

V₂O₅-Induced PI3K/Akt/mTOR Pathway

Some studies suggest that V₂O₅ nanoparticles can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[10][12] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to programmed cell death.

V2O5 V2O5 Nanoparticles PI3K PI3K V2O5->PI3K Inhibits Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Apoptosis Apoptosis mTOR->Apoptosis Induces

V₂O₅-Induced Apoptosis via PI3K/Akt/mTOR Pathway.
VO₂-Induced Oxidative Stress and Apoptosis

A primary mechanism of VO₂ nanoparticle toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[10][11] This oxidative stress can damage cellular components, including mitochondria, and trigger the intrinsic apoptotic pathway.

VO2 VO2 Nanoparticles ROS Reactive Oxygen Species (ROS) VO2->ROS Induces Mitochondria Mitochondrial Damage ROS->Mitochondria Causes Caspases Caspase Activation Mitochondria->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

References

A Comparative Guide to the Efficacy of Vanadium Compounds Versus Other Antidiabetic Treatments in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of vanadium compounds against other established diabetes treatments in various animal models of the disease. The data presented is collated from a range of preclinical studies, with a focus on quantitative outcomes and detailed experimental methodologies to aid in research and development.

Introduction to this compound Compounds in Diabetes Research

This compound, a trace element, has long been investigated for its insulin-mimetic properties. Both inorganic salts, such as vanadyl sulfate, and organic this compound complexes, like bis(maltolato)oxothis compound(IV) (BMOV), have demonstrated significant glucose-lowering effects in animal models of both type 1 and type 2 diabetes.[1][2] These compounds are believed to exert their effects through various mechanisms, including the inhibition of protein tyrosine phosphatases, which are negative regulators of the insulin signaling pathway, thereby enhancing insulin sensitivity.[3] This guide will compare the preclinical efficacy of these compounds against standard-of-care treatments, including biguanides (metformin), sulfonylureas (glimepiride), and insulin.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data from comparative studies in diabetic animal models.

Table 1: Vanadyl Sulfate vs. Metformin in STZ-Nicotinamide-Induced Diabetic Rats
Treatment GroupFasting Blood Sugar (mg/dL)% Reduction from Diabetic Control
Non-Diabetic Control95.3 ± 5.1-
Diabetic Control289.5 ± 10.20%
Metformin (200 mg/kg)145.7 ± 8.349.7%
Vanadyl Sulfate (5 mg/kg)160.2 ± 7.944.7%
Metformin + Vanadyl Sulfate120.4 ± 6.558.4%

Data adapted from a 21-day study. Values are presented as mean ± SD.

Table 2: Vanadyl Sulfate vs. Glimepiride in STZ-Induced Diabetic Rats
ParameterDiabetic ControlGlimepiride (10 mg/kg)Vanadyl Sulfate (15 mg/kg)
Serum Glucose (% of Diabetic Control) 100%54.77%57.35%
Serum Insulin (% of Diabetic Control) 100%220.46%No significant change
Liver Glycogen (% of Diabetic Control) 100%195.26%177.30%
Serum TBARS (% of Diabetic Control) 100%49.35%53.90%

Data adapted from a study evaluating hypoglycemic and antioxidant effects.[4] TBARS (Thiobarbituric Acid Reactive Substances) are markers of oxidative stress.

Table 3: Vanadyl Sulfate and Insulin Requirement in STZ-Induced Diabetic Rats
Treatment GroupDaily Insulin Requirement (U/kg/day)Blood Glucose (mg/dL)
Diabetic + Insulin103 ± 7Euglycemic
Diabetic + Vanadyl Sulfate + Insulin8 ± 1Euglycemic

Data from a study where vanadyl sulfate was administered orally, and insulin was given to maintain euglycemia.[5] This demonstrates the insulin-sparing effect of vanadyl sulfate.

Experimental Protocols

Streptozotocin (STZ)-Nicotinamide Induced Diabetes Model (Type 2 Diabetes Model)
  • Animal Model: Male Wistar Albino rats.

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (60 mg/kg) dissolved in citrate buffer (pH 4.5) was administered 15 minutes after an i.p. injection of nicotinamide (120 mg/kg) to induce a type 2 diabetic state.

  • Treatment:

    • Metformin was administered orally at a dose of 200 mg/kg body weight.

    • Vanadyl sulfate was administered orally at a dose of 5 mg/kg body weight.

    • Combination therapy involved the administration of both compounds at the same dosages.

  • Duration: 21 days.

  • Key Parameters Measured: Fasting blood sugar.

Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model)
  • Animal Model: Male Wistar rats.

  • Induction of Diabetes: A single intravenous (i.v.) or intraperitoneal (i.p.) injection of streptozotocin (50-60 mg/kg) dissolved in citrate buffer (pH 4.5) was administered to induce a type 1 diabetic state, characterized by the destruction of pancreatic β-cells.

  • Treatment:

    • Glimepiride was administered orally (p.o.) at a dose of 10 mg/kg body weight.[4]

    • Vanadyl sulfate was administered intraperitoneally (i.p.) at a dose of 15 mg/kg body weight.[4]

    • In the insulin-sparing study, vanadyl sulfate was provided in the drinking water (0.5-1 mg/ml), and NPH insulin was administered intraperitoneally as needed to maintain euglycemia.[5]

  • Duration: Varied across studies, from single-dose experiments to long-term treatments of several weeks or months.[4][5]

  • Key Parameters Measured: Serum glucose, serum insulin, liver glycogen content, and markers of oxidative stress.[4]

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and a Proposed Mechanism of this compound Action

The insulin-mimetic effect of this compound compounds is largely attributed to their ability to modulate the insulin signaling pathway. A key mechanism is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which dephosphorylate and inactivate the insulin receptor and its substrates. By inhibiting PTPs, this compound compounds maintain the phosphorylated, active state of these signaling molecules, thus mimicking or enhancing the effects of insulin.

Insulin_Vanadium_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR This compound This compound Compounds PTP1B PTP1B This compound->PTP1B Inhibits IRS IRS Proteins IR->IRS pY PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Vesicles Akt->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B->IR Dephosphorylates Experimental_Workflow start Start: Acclimatization of Animals induction Induction of Diabetes (e.g., STZ injection) start->induction confirmation Confirmation of Hyperglycemia induction->confirmation grouping Randomization into Treatment Groups confirmation->grouping treatment Chronic Treatment Administration (e.g., Oral Gavage, Drinking Water) grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring endpoint Endpoint Measurements (e.g., OGTT, Tissue Collection) treatment->endpoint monitoring->treatment analysis Data Analysis and Statistical Comparison endpoint->analysis

References

A comparative study of the toxicological aspects of different vanadium compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological properties of various vanadium compounds. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative toxicities and mechanisms of action of these compounds. The data presented is compiled from various scientific studies and is supported by detailed experimental methodologies.

Data Presentation: Comparative Acute Toxicity of this compound Compounds

The following table summarizes the acute toxicity (LD50/LC50) of several common this compound compounds across different species and routes of administration. This quantitative data allows for a direct comparison of the lethal potential of these compounds.

This compound CompoundFormulaSpeciesRoute of AdministrationLD50/LC50Reference
Sodium MetavanadateNaVO₃RatOral98.0 mg/kg[1]
MouseOral74.6 mg/kg[1]
RatIntraperitoneal18.4 mg/kg[1]
MouseIntraperitoneal35.9 mg/kg[1]
Vanadyl Sulfate PentahydrateVOSO₄·5H₂ORatOral448.0 mg/kg[1]
MouseOral467.2 mg/kg[1]
RatIntraperitoneal74.1 mg/kg[1]
MouseIntraperitoneal113.0 mg/kg[1]
This compound PentoxideV₂O₅Rat (male)Oral716 mg/kg[2]
Rat (female)Oral658 mg/kg[2]
Rat (male)Inhalation (4h)16.2 mg/L[2]
Rat (female)Inhalation (4h)4.0 mg/L[2]
This compound TrioxideV₂O₃Rat (male)Oral8713 mg/kg[2]
Rat (female)Oral5639 mg/kg[2]

Experimental Protocols

Detailed methodologies for key toxicological experiments are provided below to ensure transparency and reproducibility.

Acute Toxicity (LD50) Determination

The determination of the median lethal dose (LD50) is a fundamental metric in toxicology to quantify the acute toxicity of a substance.

Objective: To determine the single dose of a this compound compound that is lethal to 50% of a test population.

Materials:

  • Test this compound compound (e.g., Sodium Metavanadate, Vanadyl Sulfate)

  • Experimental animals (e.g., Sprague-Dawley rats, Swiss-Webster mice), typically of a single sex and within a specific weight range.

  • Vehicle for dissolving or suspending the test compound (e.g., distilled water, saline).

  • Oral gavage needles or syringes for intraperitoneal injection.

  • Animal cages with appropriate bedding, food, and water.

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: A range of doses of the this compound compound are prepared in the chosen vehicle.

  • Animal Grouping: Animals are randomly assigned to different dose groups, including a control group that receives only the vehicle.

  • Administration: The test compound is administered to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection) in a single dose.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.[1]

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using a statistical method such as the probit analysis.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of a this compound compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell lines (e.g., A549 lung carcinoma, Beas-2b bronchial epithelial cells).[3][4]

  • Cell culture medium and supplements (e.g., DMEM, FBS).

  • This compound compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound compound. Control wells receive medium with the vehicle only.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[5][6]

Objective: To qualitatively and quantitatively assess DNA strand breaks in cells exposed to this compound compounds.

Materials:

  • Treated and control cells.

  • Low melting point agarose.

  • Normal melting point agarose.

  • Lysis buffer (containing NaCl, EDTA, Tris, and Triton X-100).[6]

  • Alkaline electrophoresis buffer (containing NaOH and EDTA).

  • Neutralizing buffer (e.g., Tris-HCl).

  • DNA staining dye (e.g., ethidium bromide, SYBR Green).

  • Microscope slides.

  • Electrophoresis tank.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Preparation: A suspension of single cells is prepared from the treated and control groups.

  • Slide Preparation: Microscope slides are coated with a layer of normal melting point agarose.

  • Cell Encapsulation: The cell suspension is mixed with low melting point agarose and layered onto the pre-coated slides.

  • Lysis: The slides are immersed in lysis buffer to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye.

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Mandatory Visualization

Signaling Pathways Affected by this compound Compounds

This compound compounds are known to interfere with several key signaling pathways, primarily through the inhibition of protein tyrosine phosphatases (PTPs), which leads to the activation of downstream kinases. The diagram below illustrates the impact of this compound compounds on the MAPK/ERK and PI3K/Akt signaling pathways.

Vanadium_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Compounds This compound Compounds PTPs Protein Tyrosine Phosphatases (PTPs) This compound Compounds->PTPs Inhibition IR Insulin Receptor IRS IRS IR->IRS Phosphorylation PTPs->IR Dephosphorylation PI3K PI3K IRS->PI3K Activation Ras Ras IRS->Ras Activation Akt Akt PI3K->Akt Activation Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Akt->Cellular_Responses Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses

Caption: this compound compounds inhibit PTPs, leading to the activation of the PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the typical workflow for assessing the cytotoxicity of this compound compounds using the MTT assay.

Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Expose Cells to This compound Compounds A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate to allow Formazan Crystal Formation D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate % Viability and Determine IC50 G->H

Caption: A stepwise workflow for determining the cytotoxicity of this compound compounds using the MTT assay.

Logical Relationships in this compound-Induced Oxidative Stress

This compound-induced toxicity is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This diagram illustrates the logical progression from this compound exposure to cellular consequences.

Oxidative_Stress_Pathway This compound This compound Compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNADamage DNA Damage OxidativeStress->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis DNADamage->Apoptosis MitochondrialDysfunction->Apoptosis

Caption: The sequence of events from this compound exposure to oxidative stress-induced cellular damage and apoptosis.

References

Evaluating the performance of different membrane materials for vanadium flow batteries.

Author: BenchChem Technical Support Team. Date: December 2025

<_ . a Vanadium Flow Battery (VFB). This guide is tailored for researchers, scientists, and professionals in drug development, offering an objective comparison of membrane materials supported by experimental data.

The Critical Role of the Membrane in this compound Flow Batteries

The membrane is a core component of the this compound Flow Battery (VFB), tasked with separating the positive and negative half-cell electrolytes to prevent cross-mixing of this compound ions while allowing charge-carrying ions (like protons) to pass through and complete the electrical circuit.[1][2] An ideal membrane must exhibit a combination of high ion conductivity, low this compound ion permeability, and robust chemical and mechanical stability.[2][3] The trade-off between these properties is a central challenge in VFB research, as enhancing one often compromises another. For instance, increasing thickness can reduce this compound crossover but also increases resistance.[4]

Key Performance Indicators & Experimental Protocols

Evaluating a membrane's suitability for VFB applications involves a suite of standardized tests. The primary performance indicators include ion conductivity, this compound ion crossover, and overall cell performance metrics like coulombic, voltage, and energy efficiencies.[3][5]

Ion Conductivity

High proton conductivity is crucial for minimizing the battery's internal resistance, which in turn boosts power density and voltage efficiency.[3]

  • Experimental Protocol: Through-Plane Conductivity Measurement

    • Preparation: The membrane sample is cut to a specific size and soaked in deionized water (or the relevant electrolyte) for at least 24 hours to ensure full hydration.

    • Measurement Setup: The measurement is typically performed using a two-probe or four-probe conductivity cell via electrochemical impedance spectroscopy (EIS). The membrane is placed between two electrodes (e.g., stainless steel or platinum).

    • EIS Analysis: An AC signal is applied across a range of frequencies. The resistance of the membrane is determined from the Nyquist plot.

    • Calculation: The proton conductivity (σ) is calculated using the formula: σ = L / (R × A) where L is the membrane thickness, R is the measured resistance, and A is the electrode area.[3]

This compound Ion Crossover

This compound ion crossover between the half-cells leads to self-discharge and a gradual loss of capacity over cycling, making it a critical parameter for battery longevity.[1][6]

  • Experimental Protocol: Diffusion Cell Test

    • Setup: A two-compartment diffusion cell (often an H-type cell) is used, with the membrane clamped between the two compartments.[7]

    • Solutions: One compartment (the feed side) is filled with a solution of VOSO₄ in sulfuric acid (e.g., 1.5 M VOSO₄ in 3.3 M H₂SO₄). The other compartment (the permeate side) is filled with an equimolar solution of MgSO₄ or H₂SO₄ to balance the ionic strength.[8]

    • Sampling & Analysis: At regular intervals, samples are taken from the permeate side. The concentration of this compound ions that have crossed the membrane is measured using techniques like UV-Vis spectroscopy (at a wavelength of 760 nm for VO²⁺) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8][9]

    • Permeability Calculation: The this compound ion permeability (P) is calculated from the slope of the concentration-versus-time plot.

An alternative in-situ method involves monitoring the open-circuit voltage (OCV) of a fully charged cell. The rate of OCV decay is an indirect measure of the self-discharge rate caused by ion crossover.[10][11]

Chemical Stability

The membrane must withstand the highly oxidative environment of the V(V) electrolyte in the positive half-cell for long-term operation.

  • Experimental Protocol: Ex-situ Soaking Test

    • Preparation: A pre-weighed, dry membrane sample is immersed in a highly concentrated V(V) solution (e.g., 0.1 M V(V) in H₂SO₄) at an elevated temperature (e.g., 40-50°C) to accelerate degradation.[12]

    • Monitoring: The test is run for several hundred hours. The solution is periodically analyzed by UV-Vis spectroscopy to measure any decrease in V(V) concentration, which would indicate reaction with the membrane.[12]

    • Post-Test Analysis: After the test, the membrane is removed, washed, and dried. Changes in weight, appearance, and mechanical properties (like tensile strength) are evaluated to assess the degree of degradation.

Battery Cycling Performance

The ultimate test of a membrane is its performance in a full VFB cell. Key metrics derived from charge-discharge cycling are Coulombic Efficiency (CE), Voltage Efficiency (VE), and Energy Efficiency (EE).[5]

  • Experimental Protocol: Single Cell Cycling

    • Cell Assembly: A single flow cell is assembled with the test membrane, carbon felt electrodes, and graphite flow plates.

    • Electrolyte: this compound electrolyte (e.g., 1.6 M this compound in 4 M H₂SO₄) is circulated through the positive and negative half-cells using peristaltic pumps.

    • Galvanostatic Cycling: The cell is repeatedly charged and discharged at a constant current density (e.g., 40-240 mA/cm²).[5][10]

    • Efficiency Calculation:

      • Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity. It primarily reflects the impact of ion crossover.

      • Voltage Efficiency (VE): The ratio of average discharge voltage to average charge voltage. It is mainly affected by the membrane's area-specific resistance.

      • Energy Efficiency (EE): The product of CE and VE (EE = CE × VE), representing the overall round-trip efficiency of the battery.[5]

    • Capacity Retention: The discharge capacity is monitored over a large number of cycles (e.g., 100-500 cycles) to evaluate the long-term stability and capacity fade rate.[10]

Comparative Data of Membrane Materials

The following tables summarize the performance of common membrane materials for this compound flow batteries. Nafion, a perfluorinated sulfonic acid (PFSA) membrane, is the most widely used benchmark due to its high proton conductivity and chemical stability, but it suffers from high cost and significant this compound crossover.[2][4] This has driven research into alternatives like non-fluorinated hydrocarbon membranes (e.g., SPEEK) and anion exchange membranes (AEMs).[5][10]

Table 1: Key Physical and Electrochemical Properties

Membrane MaterialTypeThickness (µm)Ion Conductivity (S/cm)This compound Permeability (cm²/min)
Nafion 115 PFSA~127~0.08 - 0.123.29 x 10⁻⁶[13]
Nafion 117 PFSA~183~0.07 - 0.10~0.5 - 1.5 x 10⁻⁶
Nafion 212 PFSA~51~0.09 - 0.131.0 - 2.5 x 10⁻⁶[14]
SPEEK Hydrocarbon~50-80~0.05 - 0.15~0.1 - 1.0 x 10⁻⁷
VANADion Composite~230High (Porous Layer)Low (Dense Nafion Layer)[15]
AEMs (e.g., FAP-450) Anion Exchange~50~0.01 - 0.03Very Low (Donnan Exclusion)[10]

Table 2: VFB Cell Performance Data

Membrane MaterialCurrent Density (mA/cm²)Coulombic Eff. (%)Voltage Eff. (%)Energy Eff. (%)Capacity Retention
Nafion 115 240--71.3[13]50% after 152 cycles[5]
Nafion 117 80~95-98~83-87~79-85[16]-
Nafion 212 80~92-96~85-89~78-85[16]10% after 100 cycles[10]
VANADion 240--76.2[13]Good, comparable to N115[15]
AEM (BM-TMIm₄FF) 40>99~80~80No decay after 550 cycles[10]
PTFE-modified Nafion 80~98-99~82~81~80% after 100 cycles[17]

Note: Performance values can vary significantly based on cell architecture, operating conditions, and electrolyte composition.

Visualizing Experimental and Logical Workflows

To systematically evaluate and compare membrane materials, a structured experimental workflow is essential. The diagram below illustrates the logical progression from initial material characterization to full-cell performance testing.

G cluster_0 Membrane Evaluation Workflow cluster_1 Key Ex-situ Tests cluster_2 Key In-situ Tests A Membrane Synthesis or Modification B Ex-situ Characterization A->B Initial Screening C In-situ Cell Performance Testing B->C Promising Candidates B1 Ion Conductivity (EIS) B2 This compound Crossover (Diffusion Cell) B3 Chemical Stability (Soaking Test) B4 Mechanical Properties (Tensile Test) D Post-mortem Analysis C->D After Cycling C1 Charge-Discharge Cycling (CE, VE, EE) C2 Rate Capability Test C3 Long-Term Stability (Capacity Fade)

Caption: Workflow for evaluating VFB membrane performance.

The diagram below illustrates the fundamental principle of a this compound Flow Battery, highlighting the central role of the ion-selective membrane.

G cluster_neg Negative Half-Cell (Anode) cluster_pos Positive Half-Cell (Cathode) neg_tank V²⁺/V³⁺ Electrolyte Tank pump1 Pump neg_tank->pump1 neg_electrode Graphite Felt Electrode neg_electrode->neg_tank V³⁺ → V²⁺ (Charge) V²⁺ → V³⁺ (Discharge) membrane Ion Selective Membrane load Load / Power Source neg_electrode->load pos_tank VO²⁺/VO₂⁺ Electrolyte Tank pump2 Pump pos_tank->pump2 pos_electrode Graphite Felt Electrode pos_electrode->pos_tank VO²⁺ → VO₂⁺ (Charge) VO₂⁺ → VO²⁺ (Discharge) membrane->membrane pump1->neg_electrode pump2->pos_electrode load->pos_electrode

Caption: Operating principle of a this compound Flow Battery.

References

Safety Operating Guide

Proper Disposal of Vanadium: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative guide for researchers, scientists, and drug development professionals on the safe handling, management, and disposal of vanadium waste. This document provides essential safety protocols, immediate response procedures, and detailed operational plans to ensure laboratory safety and regulatory compliance, reinforcing our commitment to providing value beyond the product itself.

All this compound waste must be treated as hazardous.[1] Adherence to institutional, local, and national regulations is mandatory for the disposal of any this compound-containing materials.[1] This guide provides a framework for safe handling; however, it must be supplemented by a substance-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) office.[1][2]

Immediate Safety and Hazard Identification

This compound and its compounds present significant health risks. This compound pentoxide, a common laboratory reagent, is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) and is considered an extremely hazardous substance by the EPA.[3][4]

Primary Hazards:

  • Toxicity: this compound compounds can be toxic if inhaled or ingested, primarily affecting the respiratory system.[1] Symptoms of exposure can include irritation of the eyes and throat, a green tongue, coughing, wheezing, and bronchitis.[5]

  • Corrosivity: Certain this compound compounds, like this compound(II) bromide, are corrosive and can cause severe skin burns and eye damage.[1]

  • Reactivity: Some this compound compounds are moisture-sensitive and can react with water to release toxic or corrosive fumes.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against this compound exposure. All handling of this compound compounds and their waste must be conducted in a certified chemical fume hood.[1][2]

Protection CategorySpecification
Eye Protection Chemical safety goggles and a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]
Body Protection Flame-retardant lab coat and a chemical-resistant apron.[1]
Respiratory Protection Work must be performed in a certified chemical fume hood. For emergencies or potential high-exposure situations, a NIOSH-approved respirator is necessary.[1][6]

Exposure Limits for this compound Compounds

Regulatory bodies have established strict exposure limits to protect laboratory personnel. The following table summarizes key occupational exposure limits for this compound pentoxide.

AgencyExposure Limit (as V₂O₅)Details
OSHA (PEL) 0.5 mg/m³ (respirable dust)Ceiling limit, not to be exceeded at any time.[3][6][7]
0.1 mg/m³ (fume)Ceiling limit, not to be exceeded at any time.[3][6][7]
NIOSH (REL) 0.05 mg/m³ (as this compound)15-minute ceiling limit.[5][6]
ACGIH (TLV) 0.05 mg/m³ (inhalable fraction)8-hour time-weighted average (TWA).[6]

Step-by-Step Disposal Procedures

Proper disposal begins with waste identification and segregation at the point of generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[2]

Waste Segregation and Containerization
  • Identify Waste Type: Determine if the waste is solid, liquid, or contaminated labware.

  • Select Appropriate Containers: Use chemically resistant, sealable containers in good condition. The original chemical container is often the best choice for waste accumulation.[2][8]

  • Segregate Waste:

    • Solid Waste: Collect unused or contaminated solid this compound compounds, and spill cleanup materials (e.g., vermiculite, sand) in a dedicated, sealed, and corrosion-resistant container.[1]

    • Liquid Waste: Collect aqueous and organic solutions containing this compound in separate, clearly labeled, and sealed waste containers.[1]

    • Sharps & Labware: Contaminated sharps and glassware should be placed in a designated puncture-proof hazardous waste container.

Labeling and Storage

Proper labeling is critical for safety and regulatory compliance.

  • Label Contents Clearly: Affix a hazardous waste tag to every container. The label must include:[2]

    • The words "Hazardous Waste".

    • The full chemical name(s) (e.g., "this compound Pentoxide," "Aqueous this compound Waste").

    • Associated hazards (e.g., "Toxic," "Corrosive").[2]

    • Approximate concentration and quantity of the waste.

    • The accumulation start date.

  • Store Securely: Store sealed waste containers in a designated, secure hazardous waste accumulation area. This area must be well-ventilated and away from general laboratory traffic.[2]

Final Disposal

The ultimate disposal of this compound waste must be managed by a licensed hazardous waste disposal company.[2]

  • Contact EHS: Arrange for waste pickup through your institution's EHS office or a certified hazardous waste contractor.[2]

  • Provide Information: Supply all information from the waste label to the disposal service.

  • Follow Instructions: Adhere to their specific instructions for final packaging and transportation.[2]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials in a laboratory setting.

VanadiumWasteDisposal start This compound-Containing Material Generated is_waste Is it waste? start->is_waste is_waste->start No (Surplus Chemical) waste_type Identify Waste Type is_waste->waste_type Yes solid Solid Waste (Powders, Contaminated PPE, Spill Absorbents) waste_type->solid Solid liquid Liquid Waste (Aqueous or Organic Solutions) waste_type->liquid Liquid sharps Sharps / Labware (Needles, Pipettes, Glassware) waste_type->sharps Sharps/Glass container_solid Collect in Labeled, Sealed, Corrosion-Resistant Solid Waste Container solid->container_solid container_liquid Collect in Labeled, Sealed, Chemically-Compatible Liquid Waste Container liquid->container_liquid container_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps->container_sharps storage Store in Designated Hazardous Waste Accumulation Area container_solid->storage treat_option Can waste be treated in-lab per EHS protocol? container_liquid->treat_option container_sharps->storage treatment Follow In-Lab Chemical Treatment Protocol (e.g., Precipitation) treat_option->treatment Yes treat_option->storage No treatment->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->pickup

This compound Waste Disposal Decision Tree

Experimental Protocol: In-Lab Treatment of Aqueous this compound Waste

For laboratories equipped and authorized to perform chemical waste treatment, precipitation is a viable method to convert soluble this compound ions into a more stable, solid form for disposal. This procedure must be performed in a chemical fume hood while wearing all required PPE.

Objective: To precipitate soluble pentavalent this compound (V⁵⁺) from an acidic aqueous waste stream as an insoluble salt. Chemical precipitation has been shown to be an effective wastewater treatment technology for this compound.[9]

Methodology: Co-Precipitation with Ferric Iron

This method is based on the co-precipitation of vanadate with ferric chloride, which is effective at removing this compound from wastewater. The process involves pH adjustment to first activate the reaction in an acidic environment, followed by precipitation in an alkaline one.

Materials:

  • Aqueous this compound waste solution

  • Ferric chloride (FeCl₃) solution

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sulfuric acid (H₂SO₄) solution (e.g., 1 M)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask large enough to hold the waste volume

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Characterize Waste: Determine the approximate concentration of this compound in the waste solution.

  • Acidify the Solution: Place the this compound waste solution in a large beaker on a stir plate. While stirring, slowly add sulfuric acid to lower the pH to approximately 2.0 - 3.0. This step helps to ensure the this compound is in a reactive state.

  • Add Precipitating Agent: For every 1 part of this compound by mass, add at least 3 parts of ferric iron (Fe³⁺) by mass. Slowly add the required volume of ferric chloride solution to the stirring this compound waste.

  • Induce Precipitation: While continuing to stir, slowly add sodium hydroxide solution to raise the pH. Flocculation and precipitation of ferric hydroxide and iron vanadate will occur. Continue adding base until the pH is between 7.0 and 8.0 for optimal precipitation.

  • Allow Settling: Turn off the stir plate and allow the precipitate to settle for at least one hour. The supernatant should be clear and significantly reduced in color.

  • Separate Solid and Liquid: Carefully decant or filter the supernatant.

    • Supernatant (Liquid): Test the liquid for residual this compound content. If it meets the criteria for drain disposal set by your institution (consult EHS), it may be neutralized and discarded. Otherwise, it must be collected as hazardous liquid waste.

    • Precipitate (Solid): The collected solid filter cake contains the precipitated this compound. This solid must be transferred to a labeled hazardous solid waste container for disposal.[8] Do not allow the filter cake to dry out completely if it creates a risk of generating dust.

Emergency Procedures: Spills and Exposure

Immediate and appropriate response is crucial in an emergency to minimize harm.[1]

Spill Response
Spill SizeProcedure
Small Spill (Contained within a fume hood)1. Alert personnel in the immediate area.[1]2. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).[1]3. Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]4. Decontaminate the area with a suitable solution and wipe clean.[1]
Large Spill (Outside of a fume hood)1. Evacuate the laboratory immediately and alert others.[1]2. Close laboratory doors to contain the spill.[1]3. Contact the institution's emergency response team.[1]4. Provide details of the spilled substance.[1]5. Do not re-enter the laboratory until it has been declared safe by authorized personnel.[1]
First Aid Measures
Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Skin Contact Quickly remove contaminated clothing. Immediately wash contaminated skin with large amounts of soap and water.[10]
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these procedures, laboratory professionals can safely manage this compound waste, protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility.

References

Safeguarding Research: A Comprehensive Guide to Handling Vanadium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling vanadium and its compounds. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound and its compounds. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a full-face shieldGoggles must be splash-resistant. A face shield is required when there is a risk of splashes or airborne particles.
Skin/Body Flame-resistant lab coat and chemical-resistant apron or coverallsA flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Double-gloving is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected. For tasks with prolonged contact, thicker gloves (18-28 mil) are advised. For incidental contact, thinner (3-8 mil) nitrile gloves may be used.
Respiratory NIOSH-approved respiratorThe type of respirator and cartridge depends on the concentration and form of this compound. Use a fit-tested respirator.

Quantitative Exposure Limits and Respirator Selection

Exposure to this compound dust and fumes must be kept below established occupational exposure limits. The following table provides a summary of these limits and corresponding respirator recommendations.

Exposure ConcentrationNIOSH REL (Recommended Exposure Limit)OSHA PEL (Permissible Exposure Limit)Required Respirator (APF - Assigned Protection Factor)
Up to 0.5 mg/m³C 0.05 mg V/m³ [15-minute][1]C 0.5 mg V₂O₅/m³ (resp)[1](APF = 10) Any air-purifying respirator with an N100, R100, or P100 filter (excluding quarter-mask respirators).[1]
Up to 1.25 mg/m³(APF = 25) Any powered air-purifying respirator with a high-efficiency particulate filter.
Up to 2.5 mg/m³(APF = 50) Any air-purifying, full-facepiece respirator with an N100, R100, or P100 filter.[1]
Up to 35 mg/m³(APF = 1000) Any supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.[2]
> 35 mg/m³ or IDLH35 mg/m³ (Immediately Dangerous to Life or Health)[2]Any self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[2]

Note: The NIOSH REL applies to all this compound compounds except this compound metal and this compound carbide.[1]

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following step-by-step procedures is mandatory for all laboratory work involving this compound and its compounds.

Weighing and Transferring this compound Powder
  • Preparation: Designate a specific area for handling this compound powder, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Tare Weighing: Place a labeled, sealable container on the balance and tare to zero.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared container using a dedicated spatula. Avoid creating dust. If possible, use a "scooping" rather than a "pouring" motion.

  • Sealing: Securely seal the container before removing it from the fume hood for re-weighing.

  • Cleaning: After use, decontaminate the spatula and work surface. Use a wet wipe or a HEPA-filtered vacuum for cleaning; do not dry sweep. Dispose of all contaminated materials as hazardous waste.

Preparing a Standard this compound Solution
  • Dissolution: In a chemical fume hood, add the weighed this compound compound to a beaker containing a small amount of the appropriate solvent (e.g., deionized water or dilute acid).

  • Mixing: Use a magnetic stirrer to dissolve the compound completely. Gentle heating may be required for some compounds.

  • Transfer: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker several times with the solvent and add the rinsings to the flask to ensure all the this compound is transferred.

  • Dilution: Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask and invert it multiple times to ensure the solution is thoroughly mixed.

Spill Cleanup Procedure
  • Evacuation and Notification: In the event of a spill, evacuate all non-essential personnel from the area and inform your supervisor and the institutional safety office.

  • Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, and if it is safe to do so, open a window or increase mechanical ventilation.

  • PPE: Don the appropriate PPE, including a respirator, before entering the spill area.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.

  • Cleanup:

    • Solid Spills: Carefully sweep the solid material into a labeled hazardous waste container. Avoid generating dust. Use a wet-wipe to clean the area after the bulk of the material has been removed.

    • Liquid Spills: Use absorbent pads to soak up the liquid. Place the used pads into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning solution, and collect all cleanup materials as hazardous waste.

Operational Plan for this compound Waste Disposal

All this compound-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Collection
  • Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid this compound waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name(s) of the this compound compound(s), and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

Neutralization and Precipitation of Aqueous this compound Waste

Aqueous this compound waste can be treated to precipitate the this compound as a less soluble salt before disposal. The following is a general protocol; however, the optimal pH for precipitation may vary depending on the specific this compound species and its concentration.[1][3]

  • Preparation: Conduct this procedure in a chemical fume hood with appropriate PPE.

  • pH Adjustment: While stirring, slowly add a neutralizing agent to the aqueous this compound waste.

    • For acidic solutions, a dilute solution of sodium hydroxide or calcium hydroxide can be used.[4]

    • For basic solutions, a dilute solution of sulfuric acid can be used.

  • Precipitation:

    • Hydroxide Precipitation: Adjust the pH to approximately 5.6 to precipitate this compound hydroxide.[3]

    • Silicate Precipitation: Alternatively, sodium silicate solution can be added to precipitate this compound as insoluble this compound silicate.

  • Settling and Separation: Allow the precipitate to settle. The clear supernatant can be decanted and, after pH verification, may be suitable for drain disposal if permitted by local regulations.

  • Solid Waste: The remaining solid precipitate should be collected, dried, and disposed of as solid hazardous waste.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Vanadium_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_cleanup Post-Handling cluster_waste Waste Management cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weighing and Transferring Don_PPE->Weighing Solution_Prep Preparing Solutions Weighing->Solution_Prep Experiment Conducting Experiment Solution_Prep->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination Waste_Segregation Segregate Waste Experiment->Waste_Segregation Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure Doff_PPE Doff PPE Decontamination->Doff_PPE Neutralization Neutralize Aqueous Waste (if applicable) Waste_Segregation->Neutralization Waste_Disposal Dispose of as Hazardous Waste Neutralization->Waste_Disposal Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup containment & cleanup First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Logical workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.